molecular formula C6H10O4<br>C6H10O4<br>HOOC(CH2)4COOH B1664381 Adipic Acid CAS No. 124-04-9

Adipic Acid

货号: B1664381
CAS 编号: 124-04-9
分子量: 146.14 g/mol
InChI 键: WNLRTRBMVRJNCN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Adipic acid is a white crystalline solid. It is insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to make plastics and foams and for other uses.
This compound is an alpha,omega-dicarboxylic acid that is the 1,4-dicarboxy derivative of butane. It has a role as a food acidity regulator and a human xenobiotic metabolite. It is an alpha,omega-dicarboxylic acid and a dicarboxylic fatty acid. It is a conjugate acid of an adipate(1-).
This compound has been reported in Drosophila melanogaster, Populus tremula, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

hexanedioic acid
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InChI

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)
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InChI Key

WNLRTRBMVRJNCN-UHFFFAOYSA-N
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Canonical SMILES

C(CCC(=O)O)CC(=O)O
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Molecular Formula

C6H10O4, Array
Record name ADIPIC ACID
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Record name ADIPIC ACID
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Related CAS

26776-26-1, Array
Record name Hexanedioic acid, homopolymer
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DSSTOX Substance ID

DTXSID7021605
Record name Hexanedioic acid
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Molecular Weight

146.14 g/mol
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Physical Description

Adipic acid is a white crystalline solid. It is insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to make plastics and foams and for other uses., White odourless crystals or crystalline powder, Colorless to white crystals; [CHEMINFO], Solid, ODOURLESS COLOURLESS CRYSTALLINE POWDER., white crystals or crystalline powder; practically odourless; aqueous phase has a pleasant sour taste, White crystalline solid
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Boiling Point

337.5 °C at 760 mm Hg: 265 °C at 100 mm Hg: 240.5 °C at 40 mm Hg: 222 °Cat 20 mm Hg: 205.5 °C at 10 mm Hg; 191 °C at 5 mm Hg; 159.5 °C at 1.0 mm Hg, 265.00 °C. @ 100.00 mm Hg, 338 °C
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Flash Point

376 °F Combustible solid (USCG, 1999), 385 °F, 196 °C (closed cup), 196 °C c.c., 376 °F
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Solubility

Slightly soluble in water. Freely soluble in ethanol, In water, 3.00X10+4 mg/L at 30 °C, In water, 0.633/100 parts (wt/wt) ether at 19 °C, In water, 160 g/100 mL boiling water, 1.4 g/100 mL water at 10 °C, For more Solubility (Complete) data for ADIPIC ACID (7 total), please visit the HSDB record page., 30.8 mg/mL at 34 °C, Solubility in water, g/100ml at 15 °C: 1.4 (moderate), slightly soluble in water; soluble in alcohol and acetone
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Density

1.36 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.360 g/cu m at 25 °C, Bulk density: 640-800 kg/cu m, 1.36 g/cm³, 1.36
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Vapor Density

5.04 (Air = 1), Relative vapor density (air = 1): 5.04
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Vapor Pressure

3.02X10-5 Pa at 25 °C (2.27X10-7 mm Hg), Vapor pressure, Pa at 18.5 °C: 10
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Color/Form

Monoclinic prisms from ethyl acetate, water, or acetone and petroleum ether, White monoclinic prisms, White crystalline solid, Colorless

CAS No.

124-04-9, 847871-03-8
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Record name reaction mass of: succinic acidmonopersuccinic aciddipersuccinic acidmonomethyl ester of succinic acidmonomethyl ester of persuccinic aciddimethyl succinate glutaric acidmonoperglutaric aciddiperglutaric acidmonomethyl ester of glutaric acidmonomethyl ester of perglutaric aciddimethyl glutarate adipic acidmonoperadipic aciddiperadipic acidmonomethyl ester of adipic acidmonomethyl ester of peradipic aciddimethyl adipatehydrogen peroxidemethanolwater
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Melting Point

304 °F (USCG, 1999), 151,5-154,0 °C, 151.5 °C, 151 - 154 °C, 152 °C, 304 °F
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Record name ADIPIC ACID
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URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
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Record name Adipic acid
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Foundational & Exploratory

Synthesis of Adic Acid: A Technical Guide for Undergraduate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the synthesis of adipic acid, a crucial dicarboxylic acid primarily used in the production of nylon. The following sections detail the common laboratory-scale synthesis methods from cyclohexene and cyclohexanol, targeting an audience of researchers, scientists, and drug development professionals who may be revisiting or adapting these fundamental organic chemistry experiments. This document outlines the reaction mechanisms, provides detailed experimental protocols, and presents key quantitative data in a structured format.

Synthesis of this compound from Cyclohexene

The oxidation of cyclohexene to this compound is a classic example of oxidative cleavage of a carbon-carbon double bond. A strong oxidizing agent, such as potassium permanganate (KMnO₄) under acidic conditions, is typically employed for this transformation.

Reaction Mechanism

The reaction proceeds through a two-stage mechanism. Initially, the cyclohexene double bond reacts with potassium permanganate in a syn-addition to form a cyclic manganate ester intermediate. This intermediate is then hydrolyzed to yield cis-cyclohexane-1,2-diol. Under harsh conditions (e.g., heat and acidic pH), the diol undergoes further oxidation. This second stage involves the cleavage of the carbon-carbon bond of the diol, which ultimately forms this compound after a series of oxidation steps on the resulting aldehydes.[1][2][3]

G cluster_mechanism Oxidation of Cyclohexene to this compound cyclohexene Cyclohexene diol cis-Cyclohexane-1,2-diol cyclohexene->diol + KMnO4, H2O (syn-dihydroxylation) dialdehyde Hexanedial (intermediate) diol->dialdehyde + KMnO4, H+, heat (oxidative cleavage) adipic_acid This compound dialdehyde->adipic_acid Oxidation

Mechanism of Cyclohexene Oxidation
Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound from cyclohexene.

  • Reaction Setup : In a 250 mL Erlenmeyer flask, combine 50 mL of water, 2 mL of cyclohexene, and 8.4 g of potassium permanganate.[4]

  • Reaction Execution : Stopper the flask loosely and swirl the mixture vigorously. The reaction is exothermic, and the temperature should rise to between 35°C and 40°C.[4] If the reaction does not initiate, gentle warming on a steam bath may be required.[4] Continue to swirl the flask frequently for approximately 20 minutes.[4]

  • Workup : After the reaction period, filter the mixture through a Büchner funnel to remove the manganese dioxide precipitate.[4] Wash the filter cake with two 10 mL portions of hot 1% sodium hydroxide solution to ensure all the product is collected in the filtrate.[4]

  • Isolation and Purification : Concentrate the filtrate by boiling until the volume is reduced to about 10 mL.[4] Cool the solution in an ice-water bath and acidify to a pH of approximately 1 by the dropwise addition of concentrated hydrochloric acid.[4] The this compound will precipitate as white crystals. Collect the crystals by vacuum filtration and recrystallize from a minimal amount of boiling water.[4]

  • Drying and Characterization : Dry the purified crystals and determine the melting point and yield.

Quantitative Data
ParameterValueReference
Starting MaterialCyclohexene[4]
Oxidizing AgentPotassium Permanganate (KMnO₄)[4]
Theoretical YieldDependent on starting quantitiesN/A
Melting Point of this compound151.5-153.2 °C[5]

Synthesis of this compound from Cyclohexanol

An alternative and common laboratory synthesis of this compound involves the oxidation of cyclohexanol. This method typically utilizes nitric acid as the oxidizing agent, often in the presence of a catalyst.

Reaction Mechanism

The oxidation of cyclohexanol to this compound is a multi-step process. The secondary alcohol, cyclohexanol, is first oxidized to its corresponding ketone, cyclohexanone. The cyclohexanone then undergoes further oxidation, which involves ring-opening to form the dicarboxylic acid, this compound.[6][7] The reaction with nitric acid can produce nitrogen dioxide gas as a byproduct.[8]

G cluster_mechanism_cyclohexanol Oxidation of Cyclohexanol to this compound cyclohexanol Cyclohexanol cyclohexanone Cyclohexanone cyclohexanol->cyclohexanone + HNO3 (Oxidation of alcohol) adipic_acid This compound cyclohexanone->adipic_acid + HNO3 (Oxidative ring-opening)

Mechanism of Cyclohexanol Oxidation
Experimental Protocol

The following is a typical procedure for the synthesis of this compound from cyclohexanol.

  • Reaction Setup : In a fume hood, place 1 cm³ of 5 M nitric acid in a test tube and heat it in a water bath to 80-90 °C.[9]

  • Reaction Execution : Carefully add six drops of cyclohexanol to the heated nitric acid.[9] The reaction will produce brown fumes of nitrogen dioxide.[9] Allow the reaction to proceed for 10 minutes in the water bath.[9]

  • Isolation and Purification : Remove the test tube from the water bath and allow it to cool to room temperature. Further cool the solution in an ice bath to induce crystallization of the this compound.[9]

  • Drying and Characterization : Collect the crystals by filtration, wash them with a small amount of cold deionized water, and allow them to dry.[9] Determine the melting point of the product.

For a larger scale preparation, a three-necked flask equipped with a reflux condenser and a dropping funnel is recommended.[8] Approximately 13 g of cyclohexanol can be added dropwise to 40 mL of 67% nitric acid containing a catalytic amount (around 0.05 g) of ammonium metavanadate.[8] After the addition is complete, the mixture is refluxed for about 15 minutes.[8] The workup and purification follow a similar procedure of cooling, crystallization, and recrystallization.[8]

Quantitative Data
ParameterValueReference
Starting MaterialCyclohexanol[8][9]
Oxidizing AgentNitric Acid (HNO₃)[8][9]
Catalyst (optional)Ammonium Metavanadate[8][10]
Reaction Temperature65-70 °C or 80-90 °C[9][10]
Melting Point of this compound152 °C[9]

Experimental Workflow

The general workflow for the synthesis, purification, and characterization of this compound is depicted below.

G cluster_workflow General Experimental Workflow for this compound Synthesis start Start reaction Oxidation Reaction (Cyclohexene or Cyclohexanol) start->reaction workup Reaction Workup (e.g., Filtration, Neutralization) reaction->workup isolation Crude Product Isolation (Crystallization) workup->isolation purification Purification (Recrystallization) isolation->purification characterization Product Characterization (Melting Point, IR Spectroscopy) purification->characterization end End characterization->end

This compound Synthesis Workflow

References

An In-depth Technical Guide to the Environmental Impact of Industrial Adipic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental impact associated with the industrial production of adipic acid, a crucial precursor in the manufacturing of nylon-6,6 and other polymers. The document details the primary production process, its associated environmental burdens, and the methodologies for their quantification.

Conventional this compound Production: A Two-Step Oxidation Process

The dominant industrial route for this compound synthesis involves a two-step oxidation of cyclohexane.[1] Initially, cyclohexane is oxidized with air to produce a mixture of cyclohexanol and cyclohexanone, commonly referred to as KA oil (ketone-alcohol oil).[1][2] This mixture is subsequently oxidized using nitric acid in the presence of a copper-vanadium catalyst to yield this compound.[2][3] This second step is highly exothermic and is the primary source of the significant environmental impacts associated with this process.[3][4]

Environmental Impacts of Conventional this compound Production

The conventional production of this compound presents several environmental challenges, primarily related to greenhouse gas emissions, wastewater generation, and to a lesser extent, solid waste.

Air Emissions: The Nitrous Oxide Problem

The most significant environmental concern in this compound production is the emission of nitrous oxide (N₂O), a potent greenhouse gas with a global warming potential approximately 300 times that of carbon dioxide.[1][5] N₂O is an unavoidable byproduct of the nitric acid oxidation of KA oil.[5][6] The off-gas from the reactor is a complex mixture containing N₂O, nitrogen oxides (NOx), carbon dioxide (CO₂), carbon monoxide (CO), and volatile organic compounds (VOCs).[3][6]

Table 1: Typical Composition of Off-Gas from this compound Production

ComponentChemical FormulaMolar Percent of Off-Gas
Nitrous OxideN₂O30.5%
Nitrogen OxidesNOx0.7%
Carbon DioxideCO₂6.0%
Carbon MonoxideCO0.03%
OxygenO₂3.9%
WaterH₂O2.0%
NitrogenN₂57.0%
Volatile Organic Compounds-0.03%

Source: Climate Action Reserve this compound Production Issue Paper[6]

Wastewater Generation and Composition

The production process generates a significant wastewater stream. This liquid effluent is primarily composed of water, residual nitric acid, and the main product, this compound. It also contains byproducts from the oxidation reaction, including other dicarboxylic acids such as glutaric acid and succinic acid.[3][4] The presence of these organic acids and nitric acid makes the wastewater acidic and requires treatment before discharge.

Table 2: Typical Composition of Wastewater from this compound Production

ConstituentConcentration RangeNotes
This compoundVariable, can be significantRecovery and recycling are common to improve yield.
Glutaric AcidByproductTypically present in lower concentrations than this compound.
Succinic AcidByproductTypically present in lower concentrations than this compound.
Nitric AcidVariableDepends on process efficiency and recovery systems.
Copper and VanadiumTrace amountsFrom the catalyst used in the oxidation step.

Note: Specific concentrations can vary significantly between plants depending on the process conditions and efficiency of product recovery.

Solid Waste

Solid waste from the conventional this compound process is less significant compared to air and water pollution. It can include spent catalysts and residues from the distillation and purification stages.[7] The concentrated sewage sludge from wastewater treatment, which may contain organic compounds, is often incinerated.[7]

Experimental Protocols for Environmental Impact Assessment

Accurate quantification of the environmental impact of this compound production relies on standardized and validated experimental protocols.

Quantification of Gaseous Emissions

Methodology: Gas Chromatography with Electron Capture Detector (GC-ECD) is a common and sensitive method for quantifying N₂O concentrations in the off-gas stream.

Protocol Outline:

  • Sampling: A representative gas sample is collected from the stack using a heated probe and transferred to a Tedlar bag or canister.

  • Sample Preparation: The gas sample is introduced into the GC system.

  • GC-ECD Analysis:

    • The sample is injected into a packed column that separates N₂O from other gases.

    • The separated N₂O is detected by an electron capture detector, which is highly sensitive to electrophilic compounds like N₂O.

    • Quantification is achieved by comparing the peak area of the sample to that of certified N₂O gas standards.

Methodology: EPA Method 18 provides a framework for the measurement of gaseous organic compound emissions by gas chromatography.[8][9][10][11][12]

Protocol Outline:

  • Sampling: VOCs are sampled from the emission source using a sorbent tube or a Tedlar bag.[9]

  • Sample Recovery:

    • For sorbent tubes, thermal desorption is used to release the trapped VOCs.[13][14]

    • For Tedlar bags, a gas-tight syringe is used to inject the sample into the GC.

  • GC-FID/MS Analysis:

    • The sample is injected into a gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

    • The GC separates the individual VOCs based on their boiling points and affinity for the column's stationary phase.

    • The FID provides quantitative data based on the ionization of the organic compounds in a hydrogen flame.

    • The MS provides both qualitative (identification) and quantitative data by fragmenting the molecules and analyzing the resulting mass-to-charge ratios.

Wastewater Characterization

Methodology: The analysis of organic acids in the wastewater is crucial for assessing its pollution load. Standard Method 5560 provides procedures for the determination of organic and volatile acids.[15] Gas chromatography-mass spectrometry (GC-MS) after derivatization is a powerful technique for quantifying specific dicarboxylic acids.[16][17][18]

Protocol Outline for Dicarboxylic Acid Analysis by GC-MS:

  • Sample Preparation (Derivatization):

    • A wastewater sample is collected.

    • The carboxylic acids in the sample are converted into their more volatile ester or silyl derivatives. A common method is esterification using BF₃/butanol or silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[17]

  • Extraction: The derivatized acids are extracted from the aqueous sample into an organic solvent (e.g., diethyl ether).

  • GC-MS Analysis:

    • The organic extract is injected into the GC-MS system.

    • The GC separates the derivatized dicarboxylic acids.

    • The MS identifies and quantifies each acid based on its characteristic mass spectrum and retention time.

Visualizing the Process and Impacts

Signaling Pathway: Chemical Reaction Mechanism

The following diagram illustrates the key steps in the nitric acid oxidation of cyclohexanol to this compound, including the formation of the major byproduct, nitrous oxide.

Adipic_Acid_Synthesis_Pathway cluster_0 Cyclohexanol Oxidation cluster_1 Ring Opening and Oxidation cluster_2 Byproduct Formation Cyclohexanol Cyclohexanol Cyclohexanone Cyclohexanone Cyclohexanol->Cyclohexanone + HNO₃ - HNO₂ Nitrosation Nitrosation of Cyclohexanone Cyclohexanone->Nitrosation Intermediate1 2-Nitrosocyclohexanone Nitrosation->Intermediate1 + HNO₂ Intermediate2 6-Nitro-6-hydroximino- hexanoic acid (Nitrolic Acid) Intermediate1->Intermediate2 + HNO₃ AdipicAcid This compound Intermediate2->AdipicAcid Hydrolysis N2O_formation Decomposition of Nitrogen-containing Intermediates Intermediate2->N2O_formation N2O Nitrous Oxide (N₂O) N2O_formation->N2O

Figure 1: Simplified reaction pathway for this compound synthesis and N₂O formation.
Experimental Workflow: Environmental Impact Assessment

This diagram outlines a typical workflow for assessing the environmental impact of an industrial this compound production facility.

Environmental_Impact_Assessment_Workflow cluster_0 Planning & Scoping cluster_1 Sampling & Analysis cluster_2 Data Analysis & Reporting DefineObjectives Define Objectives (e.g., regulatory compliance, process optimization) IdentifySources Identify Emission Sources (Stack, Wastewater, Fugitive) DefineObjectives->IdentifySources SelectParameters Select Key Parameters (N₂O, NOx, VOCs, Organic Acids) IdentifySources->SelectParameters AirSampling Air Sampling (Stack, Ambient) SelectParameters->AirSampling WaterSampling Wastewater Sampling (Influent, Effluent) SelectParameters->WaterSampling SolidSampling Solid Waste Sampling SelectParameters->SolidSampling LabAnalysis Laboratory Analysis (GC-MS, GC-ECD, IC) AirSampling->LabAnalysis WaterSampling->LabAnalysis SolidSampling->LabAnalysis DataValidation Data Validation & QA/QC LabAnalysis->DataValidation EmissionQuantification Emission & Effluent Quantification DataValidation->EmissionQuantification ImpactAssessment Impact Assessment (e.g., GWP, COD load) EmissionQuantification->ImpactAssessment Reporting Reporting to Stakeholders ImpactAssessment->Reporting

Figure 2: Workflow for assessing the environmental impact of this compound production.
Logical Relationship: Life Cycle Assessment (LCA) Framework

A Life Cycle Assessment provides a holistic view of the environmental impacts of a product from raw material extraction to its final disposal. The following diagram illustrates the key stages of an LCA for this compound production.

LCA_Framework GoalScope 1. Goal & Scope Definition (e.g., Cradle-to-Gate Analysis of this compound) LCI 2. Life Cycle Inventory (LCI) (Inputs: Cyclohexane, Nitric Acid, Energy Outputs: this compound, N₂O, Wastewater) GoalScope->LCI LCIA 3. Life Cycle Impact Assessment (LCIA) (e.g., Global Warming Potential, Acidification Potential) LCI->LCIA Interpretation 4. Interpretation (Identify Hotspots, Compare Alternatives) LCIA->Interpretation Interpretation->GoalScope Iterative Process

Figure 3: Framework for a Life Cycle Assessment of this compound production.

Conclusion

The industrial production of this compound via the conventional cyclohexane oxidation route has a significant environmental footprint, dominated by the emission of nitrous oxide, a potent greenhouse gas. The generation of acidic wastewater containing organic byproducts also poses a considerable environmental challenge. A thorough understanding of the production process and the application of rigorous experimental protocols for monitoring and analysis are essential for mitigating these impacts. Furthermore, a life cycle assessment approach is critical for a holistic evaluation of the environmental performance and for identifying opportunities for improvement, including the development and adoption of more sustainable, bio-based production pathways.

References

adipic acid solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Adipic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a dicarboxylic acid with the formula HOOC(CH₂)₄COOH, is a crucial component in the synthesis of polymers, particularly nylon 6,6.[1] Its utility extends to the food industry as a flavor enhancer and gelling agent, and in medicine as a matrix for controlled drug release. A thorough understanding of its solubility in various organic solvents is paramount for process design, purification, and formulation development in these fields. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, detailed experimental methodologies for solubility determination, and a summary of key quantitative data.

Factors Influencing this compound Solubility

The solubility of this compound is primarily governed by the principle of "like dissolves like," where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. This compound, with its two carboxylic acid groups, is a polar molecule. Its solubility in organic solvents is influenced by several factors:

  • Solvent Polarity: this compound exhibits higher solubility in polar solvents such as alcohols and acetone, which can engage in hydrogen bonding with its carboxylic acid groups.[1][2] It is less soluble in non-polar solvents like benzene and petroleum ether.[1]

  • Temperature: The solubility of this compound in most organic solvents is strongly dependent on temperature, generally increasing with a rise in temperature.[2][3][4] This positive correlation is a key factor in crystallization processes used for its purification.

  • pH: In protic solvents, the pH can influence the ionization state of the carboxylic acid groups, thereby affecting solubility.[2]

Quantitative Solubility Data

The following tables summarize the mole fraction solubility (x) of this compound in various organic solvents at different temperatures (T/K). The data has been compiled from various scientific sources.

Table 1: Solubility of this compound in Alcohols and Acetone

SolventTemperature (K)Mole Fraction Solubility (x)Reference
Methanol273.150.0485[5]
293.150.0895[5]
313.150.1570[5]
333.150.2600[5]
Ethanol273.150.0402[5]
293.150.0718[5]
313.150.1220[5]
333.150.1980[5]
Propanol273.150.0335[5]
293.150.0575[5]
313.150.0950[5]
333.150.1500[5]
Isopropanol273.150.0258[5]
293.150.0435[5]
313.150.0710[5]
333.150.1120[5]
n-Butanol273.150.0295[5]
293.150.0490[5]
313.150.0790[5]
333.150.1230[5]
tert-Butanol273.150.0215[5]
293.150.0355[5]
313.150.0570[5]
333.150.0880[5]
Acetone298.150.0634[6]
303.150.0752[6]
308.150.0885[6]
313.150.1035[6]
318.150.1204[6]
323.150.1393[6]

Table 2: Solubility of this compound in Other Organic Solvents

SolventTemperature (K)Mole Fraction Solubility (x)Reference
1,4-Dioxane283.150.0480[5]
293.150.0650[5]
313.150.1120[5]
333.150.1780[5]
Acetic Acid283.150.0290[5]
293.150.0420[5]
313.150.0780[5]
333.150.1350[5]
Cyclohexanone293.150.0315[4]
313.150.0630[4]
333.150.1177[4]
353.150.2081[4]
Cyclohexanol293.150.0238[4]
313.150.0487[4]
333.150.0925[4]
353.150.1642[4]
N,N-Dimethylformamide293.150.1167[4]
313.150.1983[4]
333.150.3162[4]
353.150.4789[4]
N,N-Dimethylacetamide293.150.1011[4]
313.150.1698[4]
333.150.2691[4]
353.150.4087[4]
Dimethyl Sulfoxide293.150.1352[4]
313.150.2221[4]
333.150.3448[4]
353.150.5098[4]
Chloroform298.150.0007[6]
308.150.0011[6]
318.150.0016[6]
328.150.0024[6]
Toluene298.150.0004[6]
308.150.0006[6]
318.150.0010[6]
328.150.0015[6]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reliable data. Several methods are employed, with the isothermal shake-flask method being a classical and widely used technique. More modern instrumental methods offer automation and real-time analysis.

Isothermal Shake-Flask Method

This gravimetric method is considered a gold standard for its simplicity and reliability.[7]

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Thermostatic shaker or water bath with temperature control (±0.1°C)

  • Sintered glass filter or syringe filter (pore size appropriate to retain solid particles)

  • Analytical balance

  • Drying oven

Procedure:

  • An excess amount of this compound is added to a known mass of the solvent in a sealed flask.

  • The flask is placed in a thermostatic shaker or water bath set to the desired temperature.

  • The mixture is agitated for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). It is essential to confirm that solid this compound remains, indicating a saturated solution.

  • After reaching equilibrium, agitation is stopped, and the solid particles are allowed to settle.

  • A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The sample is immediately filtered to remove any suspended solid particles.

  • A known mass of the clear, saturated solution is transferred to a pre-weighed container.

  • The solvent is evaporated from the solution in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.

  • The mass of the remaining this compound is determined by weighing.

  • The solubility is calculated as the mass of dissolved this compound per mass of solvent or as a mole fraction.

Isothermal_Shake_Flask_Method A Add excess this compound to a known mass of solvent B Equilibrate at constant temperature with agitation A->B C Allow solid to settle B->C D Withdraw and filter a sample of the supernatant C->D E Weigh a known mass of the saturated solution D->E F Evaporate the solvent E->F G Weigh the remaining -adipic acid F->G H Calculate solubility G->H

Isothermal Shake-Flask Method Workflow
Dynamic (Laser) Method

This method involves monitoring the dissolution of the solid in a solvent as the temperature is changed.

Apparatus:

  • Jacketed glass vessel with a stirrer

  • Temperature controller and sensor

  • Laser light source and detector

Procedure:

  • A mixture of this compound and the solvent with a known composition is prepared in the glass vessel.

  • The mixture is heated at a controlled rate while being stirred.

  • A laser beam is passed through the solution, and the transmitted light intensity is monitored.

  • As the temperature increases, the this compound dissolves, and the solution becomes clear. The temperature at which the last solid particle disappears is recorded as the saturation temperature for that specific composition. This point is marked by a sharp change in the transmitted light intensity.

  • By repeating this process with different compositions, a solubility curve can be constructed.[4]

Dynamic_Laser_Method A Prepare a mixture of known composition (this compound + solvent) B Heat the mixture at a controlled rate with stirring A->B C Monitor transmitted laser light intensity B->C D Record temperature at which the solution becomes clear C->D E Repeat for different compositions D->E F Construct solubility curve E->F

Dynamic Laser Method Workflow
In-situ ATR-FTIR Spectroscopy and Calorimetry

This modern approach allows for real-time, in-situ determination of solubility.

Apparatus:

  • Reaction calorimeter (e.g., RC1e) equipped with an Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) probe and a heat flow sensor.[8]

Procedure:

  • A known mass of the solvent is placed in the reactor at a constant temperature.

  • This compound is added in successive, known amounts.

  • The ATR-FTIR probe monitors the concentration of dissolved this compound in real-time by measuring the absorbance of characteristic infrared bands.

  • The heat flow sensor measures the heat of solution for each addition.

  • The saturation point is identified when the addition of more this compound does not lead to an increase in the dissolved concentration (as indicated by the FTIR spectrum) and a significant change in the heat flow profile is observed.

  • This process is repeated at different temperatures to generate the solubility curve.[8]

Logical Relationships in Solubility Studies

The selection of an appropriate solvent and operating conditions for processes involving this compound is a critical decision that depends on a logical evaluation of its solubility behavior.

Logical_Relationships cluster_factors Influencing Factors cluster_outcome Solubility Outcome cluster_application Process Application A Solvent Polarity D High Solubility A->D High E Low Solubility A->E Low B Temperature B->D High B->E Low C Intermolecular Forces (Hydrogen Bonding) C->D Strong C->E Weak G Formulation/ Reaction Medium D->G F Crystallization/ Purification E->F (Induces precipitation on cooling)

Factors Influencing this compound Solubility and Process Application

Conclusion

The solubility of this compound in organic solvents is a fundamental property that dictates its behavior in various industrial and research applications. This guide has provided a compilation of quantitative solubility data, detailed experimental protocols for its determination, and a visualization of the logical relationships governing its solubility. For researchers, scientists, and drug development professionals, this information serves as a valuable resource for optimizing processes such as crystallization, reaction engineering, and the formulation of this compound-based products. The provided experimental workflows can guide the design of accurate and reliable solubility studies.

References

adipic acid crystal structure analysis techniques

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystal Structure Analysis of Adipic Acid

Introduction

This compound (hexanedioic acid) is a dicarboxylic acid of significant industrial importance, primarily serving as a key monomer in the production of Nylon 6,6.[1][2] Beyond its role in polymer chemistry, this compound is utilized as a food acidulant (E355), a plasticizer, and an excipient in pharmaceutical formulations.[2][3] In the pharmaceutical context, its crystalline properties are critical, influencing drug stability, dissolution rates, and bioavailability.[2][3] A thorough understanding of its crystal structure is therefore essential for quality control, process optimization, and the development of new multicomponent crystalline systems like co-crystals and salts.[3]

This technical guide provides a comprehensive overview of the core analytical techniques employed to characterize the crystal structure of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, a collation of quantitative data, and visual workflows for each major analytical pathway.

Core Analytical Techniques for Crystal Structure Elucidation

The analysis of this compound's solid state relies on a combination of diffraction, spectroscopic, and thermal methods. Each technique provides unique and complementary information about the material's crystallographic, molecular, and bulk physical properties.

X-ray Diffraction (XRD)

X-ray diffraction is the cornerstone technique for determining the atomic and molecular arrangement within a crystal. By analyzing the angles and intensities of X-rays diffracted by the crystalline lattice, one can deduce the unit cell dimensions, space group, and precise atomic positions.[4][5]

  • Single-Crystal X-ray Diffraction (SC-XRD): This is the most powerful method for absolute structure determination. A single, high-quality crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern allows for the unambiguous determination of the crystal structure.[3][6] For this compound, SC-XRD studies have confirmed that it crystallizes in the monoclinic system with the space group P2₁/a.[6][7][8] The molecules are approximately planar and are linked by strong hydrogen bonds between their carboxylic acid groups, forming infinitely long chains.[6][9]

  • Powder X-ray Diffraction (PXRD): PXRD is used for analyzing polycrystalline powders. It is an indispensable tool for phase identification, assessment of crystallinity, and detecting polymorphism.[10][11] The technique involves exposing a powdered sample to an X-ray beam and recording the diffraction pattern as a function of the scattering angle (2θ). The resulting diffractogram, a fingerprint of the crystalline phase, can be compared to reference patterns from databases (e.g., JCPDS File No. 12-0847 for this compound) to confirm the material's identity and purity.[7][10]

XRD_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Results start This compound Sample prep_sc Grow Single Crystal (e.g., Slow Evaporation) start->prep_sc For SC-XRD prep_pxrd Grind to Fine Powder start->prep_pxrd For PXRD acq_sc Mount on Goniometer Irradiate with X-rays (Single-Crystal Diffractometer) prep_sc->acq_sc acq_pxrd Pack Sample Holder Scan over 2θ Range (Powder Diffractometer) prep_pxrd->acq_pxrd analysis_sc Index Reflections Solve & Refine Structure acq_sc->analysis_sc analysis_pxrd Identify Peak Positions (2θ) Compare to Database acq_pxrd->analysis_pxrd result_sc Unit Cell Parameters Space Group Atomic Coordinates analysis_sc->result_sc result_pxrd Phase Identification Crystallinity Assessment Polymorph Screening analysis_pxrd->result_pxrd

Caption: General experimental workflow for X-ray diffraction analysis.
Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are sensitive to the specific vibrational modes of molecules. They are exceptionally useful for identifying functional groups and studying intermolecular interactions, such as the hydrogen bonding that governs the crystal packing of this compound.[12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: In FTIR, infrared radiation is passed through a sample, and the absorption is measured. For this compound, a strong absorption band around 1689-1700 cm⁻¹ is characteristic of the C=O stretching in the carboxylic acid dimer, which is formed via hydrogen bonding.[9] Other key peaks include deformations of C-O-H and C-O stretching, which confirm the molecular structure within the crystal.[9]

  • Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It has been used to study the low-frequency external and hydrogen bond vibrations in single crystals of this compound, providing detailed insight into the lattice dynamics.[7][12]

Spectroscopy_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Results start This compound Powder prep_ftir Prepare KBr Pellet start->prep_ftir FTIR prep_raman Place Sample on Stage start->prep_raman Raman acq_ftir Acquire IR Spectrum (FTIR Spectrometer) prep_ftir->acq_ftir acq_raman Irradiate with Laser Collect Scattered Light (Raman Spectrometer) prep_raman->acq_raman analysis Assign Peaks to Vibrational Modes acq_ftir->analysis acq_raman->analysis result Functional Group ID H-Bonding Information Molecular Conformation analysis->result Thermal_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Results start This compound Sample prep Weigh Sample into DSC/TGA Pan start->prep acq Heat at Controlled Rate in Inert Atmosphere prep->acq analysis_dsc Identify Endotherms/Exotherms (Heat Flow vs. Temp) acq->analysis_dsc DSC analysis_tga Analyze Mass Loss Steps (Mass vs. Temp) acq->analysis_tga TGA result_dsc Melting Point (Tm) Enthalpy of Fusion (ΔHfus) Polymorphic Transitions analysis_dsc->result_dsc result_tga Thermal Stability Decomposition Profile analysis_tga->result_tga

References

Biocatalytic Synthesis of Adipic Acid from Glucose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adipic acid is a commercially significant dicarboxylic acid, primarily used in the production of nylon-6,6. The conventional chemical synthesis of this compound from petroleum-based feedstocks is associated with significant greenhouse gas emissions, particularly nitrous oxide. Consequently, there is a growing interest in developing sustainable and environmentally friendly biocatalytic routes for this compound production from renewable resources like glucose. This technical guide provides an in-depth overview of the core metabolic pathways, experimental protocols, and quantitative data related to the biocatalytic synthesis of this compound from glucose, intended for researchers, scientists, and professionals in drug development and biotechnology.

Core Biosynthetic Pathways

Several biosynthetic pathways have been engineered in microorganisms, primarily Escherichia coli and Saccharomyces cerevisiae, to produce this compound from glucose. These routes can be broadly categorized into three main strategies: the reverse β-oxidation pathway, the muconic acid pathway, and the α-ketoadipate pathway.

Reverse β-Oxidation Pathway

The reverse β-oxidation pathway is a synthetic route that essentially reverses the natural fatty acid degradation process. It starts with the condensation of acetyl-CoA and succinyl-CoA, two key metabolites derived from glucose metabolism, to form a C6 backbone that is subsequently converted to this compound.[1] This pathway has been successfully implemented in both E. coli and S. cerevisiae.[2][3]

The key enzymatic steps in the reverse β-oxidation pathway are:

  • β-Ketothiolase: Condenses acetyl-CoA and succinyl-CoA to form 3-oxoadipyl-CoA.

  • 3-Hydroxyacyl-CoA Dehydrogenase: Reduces 3-oxoadipyl-CoA to 3-hydroxyadipyl-CoA.

  • Enoyl-CoA Hydratase: Dehydrates 3-hydroxyadipyl-CoA to 2,3-hexenedioyl-CoA.

  • Enoyl-CoA Reductase: Reduces 2,3-hexenedioyl-CoA to adipyl-CoA.

  • Thioesterase: Hydrolyzes adipyl-CoA to release this compound.

reverse_beta_oxidation Glucose Glucose AcetylCoA AcetylCoA Glucose->AcetylCoA SuccinylCoA SuccinylCoA Glucose->SuccinylCoA OxoadipylCoA 3-Oxoadipyl-CoA AcetylCoA->OxoadipylCoA β-Ketothiolase SuccinylCoA->OxoadipylCoA β-Ketothiolase HydroxyadipylCoA 3-Hydroxyadipyl-CoA OxoadipylCoA->HydroxyadipylCoA 3-Hydroxyacyl-CoA Dehydrogenase HexenedioylCoA 2,3-Hexenedioyl-CoA HydroxyadipylCoA->HexenedioylCoA Enoyl-CoA Hydratase AdipylCoA Adipyl-CoA HexenedioylCoA->AdipylCoA Enoyl-CoA Reductase AdipicAcid This compound AdipylCoA->AdipicAcid Thioesterase

Caption: Reverse β-Oxidation Pathway for this compound Synthesis.
Muconic Acid Pathway

The muconic acid pathway involves the biological production of cis,cis-muconic acid from glucose, which is then hydrogenated to this compound. This hydrogenation can be achieved either through chemical catalysis or, more recently, through enzymatic reduction.[4][5] The initial steps of this pathway often leverage the shikimate pathway, a native aromatic amino acid biosynthesis pathway in many microorganisms.[4]

The key enzymatic steps for the production of cis,cis-muconic acid from glucose are:

  • 3-Dehydroshikimate (DHS) Dehydratase: Converts 3-dehydroshikimate (an intermediate of the shikimate pathway) to protocatechuic acid (PCA).

  • Protocatechuate Decarboxylase: Decarboxylates PCA to catechol.

  • Catechol 1,2-Dioxygenase: Cleaves the aromatic ring of catechol to form cis,cis-muconic acid.

The final step, the hydrogenation of cis,cis-muconic acid to this compound, can be catalyzed by an Enoate Reductase .[6]

muconic_acid_pathway Glucose Glucose DHS 3-Dehydroshikimate Glucose->DHS Shikimate Pathway PCA Protocatechuic Acid DHS->PCA DHS Dehydratase Catechol Catechol PCA->Catechol Protocatechuate Decarboxylase MuconicAcid cis,cis-Muconic Acid Catechol->MuconicAcid Catechol 1,2-Dioxygenase AdipicAcid This compound MuconicAcid->AdipicAcid Enoate Reductase (Bio-hydrogenation) or Chemical Hydrogenation alpha_ketoadipate_pathway Glucose Glucose alphaKG α-Ketoglutarate Glucose->alphaKG Krebs Cycle alphaKA α-Ketoadipate alphaKG->alphaKA Homocitrate Synthase, Homoaconitase, Homoisocitrate Dehydrogenase GlutarylCoA Glutaryl-CoA alphaKA->GlutarylCoA α-Ketoadipate Decarboxylase AdipylCoA Adipyl-CoA GlutarylCoA->AdipylCoA Chain Elongation (Multiple Steps) AdipicAcid This compound AdipylCoA->AdipicAcid Thioesterase fed_batch_workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_harvest Harvesting and Analysis Inoculum Inoculum Preparation (e.g., overnight culture in LB medium) Batch Batch Phase (Initial growth on batch medium) Inoculum->Batch Media Bioreactor Medium Preparation (e.g., defined mineral medium with glucose) Media->Batch Feed Feed Solution Preparation (concentrated glucose and nutrient solution) FedBatch Fed-Batch Phase (Exponential feeding of concentrated solution) Feed->FedBatch Batch->FedBatch Depletion of initial carbon source Induction Induction of Gene Expression (e.g., addition of IPTG) FedBatch->Induction Production Production Phase (this compound accumulation) Induction->Production Harvest Harvesting of Culture Broth Production->Harvest Analysis Analysis of this compound Titer (e.g., by HPLC) Harvest->Analysis

References

An In-depth Technical Guide to the Natural Sources and Commercial Production of Adipic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic acid, systematically named hexanedioic acid, is a white, crystalline dicarboxylic acid with the chemical formula C₆H₁₀O₄. From an industrial standpoint, it is the most significant dicarboxylic acid, with a global annual production of approximately 2.5 million metric tons. Its primary application lies in the polymer industry as a crucial monomer for the synthesis of nylon 6,6, a high-performance polyamide used in textiles, automotive parts, and carpets. Beyond nylon, this compound and its derivatives are used in the production of polyurethanes, plasticizers, lubricants, and as a food additive for flavor and acidity regulation.

While trace amounts of this compound are found in nature, commercial demand is met exclusively through large-scale chemical synthesis. Historically, this synthesis has relied on petrochemical feedstocks, a practice that raises environmental concerns due to the use of aggressive oxidants and the emission of potent greenhouse gases. Consequently, significant research efforts are being directed towards developing sustainable and "green" production routes, including biocatalytic and bio-based pathways. This guide provides a comprehensive technical overview of both the natural occurrence and the various commercial and emerging methods for this compound production.

Natural Sources of this compound

This compound occurs in trace amounts in various plants. However, its presence in these natural sources is not economically viable for commercial extraction. The primary natural occurrences are in beetroot and sugarcane.[1][2]

Table 1: Natural Occurrence of this compound

Natural SourcePart of PlantTypical Concentration
Beetroot (Beta vulgaris)RootTrace Amounts
Sugarcane (Saccharum officinarum)Stem/JuiceTrace Amounts

Note: Quantitative data on the exact concentration of this compound in these natural sources is scarce in scientific literature, reinforcing that they are not considered viable for commercial production.

Commercial Production of this compound

The global demand for this compound is met through industrial synthesis, which is dominated by a conventional petrochemical route. However, significant advancements are being made in developing more sustainable bio-based alternatives.

Conventional Petrochemical Route: Cyclohexane Oxidation

The most established and widely used commercial method for this compound production is a two-step oxidation process starting from petroleum-derived cyclohexane.[3] This process is highly optimized for large-scale production but is associated with significant environmental drawbacks, notably the emission of nitrous oxide (N₂O), a greenhouse gas with a warming potential far greater than carbon dioxide.

Process Overview:

  • Step 1: Oxidation of Cyclohexane to KA Oil: Cyclohexane is first oxidized with air to produce a mixture of cyclohexanol and cyclohexanone. This mixture is known as "KA oil," an abbreviation for ketone-alcohol oil.[3] This step is typically run at low conversion rates (3-8%) to maintain high selectivity (70-85%) for the desired products and minimize the formation of by-products.[4][5]

  • Step 2: Oxidation of KA Oil to this compound: The KA oil is then subjected to a second oxidation step using concentrated nitric acid (HNO₃) in the presence of catalysts. This step converts both cyclohexanol and cyclohexanone into this compound with high yield and selectivity.[6]

The overall process can be visualized as follows:

G cluster_3 Byproducts Benzene Benzene Cyclohexane Cyclohexane Benzene->Cyclohexane KA_Oil KA Oil (Cyclohexanol & Cyclohexanone) Cyclohexane->KA_Oil Air Oxidation (Co/Mn catalyst) Adipic_Acid This compound KA_Oil->Adipic_Acid Nitric Acid Oxidation (Cu/V catalyst) N2O N₂O (Greenhouse Gas) KA_Oil->N2O Other_Acids Glutaric & Succinic Acids KA_Oil->Other_Acids

Caption: Conventional petrochemical pathway for this compound production. (Max Width: 760px)

Table 2: Typical Reaction Conditions for Conventional this compound Production

ParameterStep 1: Cyclohexane OxidationStep 2: KA Oil Oxidation
Raw Materials Cyclohexane, AirKA Oil, Nitric Acid (50-60%)
Catalyst Soluble Cobalt or Manganese saltsCopper(II) and Ammonium Metavanadate
Temperature 140 - 180 °C[7]60 - 100 °C
Pressure 0.8 - 2.0 MPa[7]0.1 - 0.4 MPa
Conversion Low (3-8%) to maintain selectivity[5]High (>95%)
Selectivity/Yield 70-85% to KA Oil[7]~90-96% to this compound[5][6]
Key Byproducts Over-oxidation productsNitrous Oxide (N₂O), Glutaric Acid, Succinic Acid

This protocol describes a common lab-scale synthesis that mirrors the second step of the industrial process.[8][9]

Materials:

  • 50% Nitric Acid (HNO₃)

  • Cyclohexanol

  • Ammonium vanadate (catalyst)

  • Round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Separatory funnel (dropping funnel)

  • Ice-water bath

  • Suction filtration apparatus (Büchner funnel)

  • Deionized water

Procedure:

  • Setup: In a fume hood, place 210 g of 50% nitric acid into a 500 mL round-bottomed flask equipped with a mechanical stirrer, thermometer, and a dropping funnel containing 50 g of cyclohexanol.

  • Initiation: Heat the nitric acid to approximately 80-90 °C and add a catalytic amount (~0.1 g) of ammonium vanadate.

  • Reactant Addition: Begin stirring the acid. Slowly add about 2 mL of cyclohexanol from the dropping funnel. The reaction will initiate within a few minutes, indicated by the evolution of brown nitrogen oxide gases.

  • Controlled Oxidation: Once the reaction has started, place the flask in a cool water bath to manage the exothermic reaction. Continue adding the cyclohexanol dropwise at a rate that maintains the reaction temperature between 55-60 °C.

  • Completion: After all the cyclohexanol has been added (which may take over an hour), continue stirring the mixture for an additional hour to ensure the reaction goes to completion.

  • Crystallization: Cool the reaction mixture in an ice-water bath to 0-5 °C. White crystals of this compound will precipitate.

  • Isolation and Purification: Collect the crystals by suction filtration. Wash the crystals with a small amount of ice-cold deionized water to remove residual nitric acid.

  • Drying: Allow the crystals to air-dry. The melting point of the product can be measured to assess purity (pure this compound melts at 152 °C). The typical yield for this procedure is around 60%.[8]

Bio-Based and Green Production Routes

Driven by the need for sustainability and reduced environmental impact, several alternative routes for this compound production are under active research and development. These methods utilize renewable feedstocks like glucose or employ greener catalytic systems to avoid the use of nitric acid.[10]

Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae allows for the production of this compound and its precursors from renewable sugars like glucose.[11][12] Several artificial biosynthetic pathways have been constructed.

A. The Muconic Acid Pathway: This is a two-stage process where an engineered microbe first converts glucose into cis,cis-muconic acid. The muconic acid is then recovered and chemically hydrogenated to this compound.[13][14] Recent advancements have demonstrated the possibility of a fully biological process by expressing enoate reductases that can perform the final hydrogenation step in vivo.[12]

B. The Reverse β-Oxidation Pathway: This synthetic pathway is inspired by the reversal of the natural fatty acid degradation pathway.[15][16] It constructs the C6 backbone of this compound by condensing acetyl-CoA (a C2 molecule) and succinyl-CoA (a C4 molecule), both of which are central metabolites derived from glucose. A series of enzymatic reduction, dehydration, and hydrogenation steps follow to yield this compound.[17][18]

G cluster_0 Central Metabolism cluster_1 Reverse β-Oxidation Pathway Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA SuccinylCoA Succinyl-CoA Glucose->SuccinylCoA OxoadipylCoA 3-Oxoadipyl-CoA AcetylCoA->OxoadipylCoA Thiolase (e.g., PaaJ) SuccinylCoA->OxoadipylCoA Thiolase (e.g., PaaJ) HydroxyadipylCoA 3-Hydroxyadipyl-CoA OxoadipylCoA->HydroxyadipylCoA Dehydrogenase (e.g., PaaH) DehydroadipylCoA 2,3-Dehydroadipyl-CoA HydroxyadipylCoA->DehydroadipylCoA Hydratase (e.g., PaaF) AdipylCoA Adipyl-CoA DehydroadipylCoA->AdipylCoA Reductase (e.g., Ter) AdipicAcid This compound AdipylCoA->AdipicAcid Thioesterase (e.g., TesB)

Caption: The reverse β-oxidation pathway for this compound biosynthesis. (Max Width: 760px)

Table 3: Performance of Selected Bio-based this compound Production Methods

Production HostPathway / FeedstockTiter (g/L)Yield (g/g)Productivity (g/L·h)Reference
E. coliReverse β-Oxidation / Glucose22.30.250.31[11][19]
E. coliUpcycling PET Waste0.11579% conversion-[20]
E. coli6-Hydroxyhexanoic acid15.6--[21]
S. cerevisiaeMuconic Acid Pathway / Glucose~0.0022--[22]
C. glutamicumReverse β-Oxidation / Glucose0.000037--[18]
VariousPalm Oil / Glycerol50 - 68--[23][24]

This protocol outlines a general workflow for producing this compound via fed-batch fermentation using an engineered E. coli strain.

1. Strain Preparation:

  • Obtain or construct an E. coli strain genetically engineered to express the desired biosynthetic pathway (e.g., reverse β-oxidation). This typically involves cloning the necessary genes (e.g., paaJ, paaH, paaF, ter, tesB) into an expression plasmid under the control of an inducible promoter.

  • Prepare a glycerol stock of the engineered strain for long-term storage at -80 °C.

2. Seed Culture Preparation:

  • Inoculate 50 mL of Luria-Bertani (LB) medium (containing the appropriate antibiotic for plasmid selection) with the engineered E. coli from the glycerol stock.

  • Incubate overnight at 37 °C with shaking (e.g., 250 rpm) until the culture reaches a stationary phase.

3. Fermentation:

  • Bioreactor Setup: Prepare a 5 L bioreactor containing approximately 3 L of defined fermentation medium. A typical medium contains a carbon source (e.g., glucose), a nitrogen source (e.g., (NH₄)₂SO₄), phosphate salts (e.g., KH₂PO₄, K₂HPO₄), and a trace metal solution.

  • Inoculation: Inoculate the bioreactor with the overnight seed culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.1.

  • Growth Phase: Control the fermentation conditions: maintain the temperature at 37 °C, pH at 7.0 (controlled by automated addition of a base like NH₄OH), and dissolved oxygen (DO) above 20% (controlled by adjusting agitation speed and airflow).

  • Induction: When the culture reaches a mid-log phase of growth (e.g., OD₆₀₀ of ~10-20), induce the expression of the this compound pathway genes by adding an inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG).

  • Production Phase & Fed-Batch: After induction, switch to a fed-batch strategy. Continuously or intermittently feed a concentrated glucose solution into the bioreactor to maintain a low glucose concentration, preventing overflow metabolism and maximizing product yield. Continue the fermentation for a set period (e.g., 72 hours).[11][19]

4. Downstream Processing:

  • Cell Removal: At the end of the fermentation, harvest the broth and separate the cells from the supernatant by centrifugation or microfiltration.

  • Purification: The this compound in the supernatant can be purified using several methods, such as liquid-liquid extraction, ion-exchange chromatography, or crystallization by acidification and cooling.

  • Analysis: Quantify the this compound concentration using High-Performance Liquid Chromatography (HPLC).[25]

Conclusion and Future Outlook

This compound remains an indispensable chemical for the polymer industry. The conventional production method, while efficient at scale, is inextricably linked to fossil fuels and contributes to greenhouse gas emissions. This has created a strong impetus for innovation in chemical synthesis and biotechnology.

For researchers and industry professionals, the future of this compound production lies in the development and commercialization of green and bio-based technologies. Microbial fermentation routes show significant promise, with reported titers reaching industrially relevant levels, particularly when using alternative feedstocks like glycerol.[23] These biological systems offer the potential for a carbon-neutral production cycle. Concurrently, advancements in "green chemistry," such as developing catalytic systems that use benign oxidants like H₂O₂ or O₂, aim to retrofit the existing chemical infrastructure to be more environmentally friendly. The continued optimization of these pathways, focusing on increasing titer, yield, and productivity while reducing downstream processing costs, will be critical for displacing the entrenched petrochemical process and transitioning to a more sustainable chemical industry.

References

physical and chemical properties of hexanedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Hexanedioic Acid

Hexanedioic acid, more commonly known as adipic acid, is a dicarboxylic acid of significant industrial importance. With the chemical formula C₆H₁₀O₄, it is a white, crystalline solid at room temperature.[1][2] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its characterization, and its key chemical transformations, tailored for researchers, scientists, and professionals in drug development.

General and Physical Properties

Hexanedioic acid is an odorless, white crystalline solid.[3][4] Its physical characteristics are well-documented, making it a useful compound in various applications, from polymer synthesis to pharmaceuticals, where it has been used in controlled-release drug formulations.[3] The majority of the approximately 2.5 billion kilograms produced annually is used as a monomer for the production of nylon 6,6 through polycondensation with hexamethylene diamine.[3][5]

Table 1: Physical and Thermodynamic Properties of Hexanedioic Acid
PropertyValue
Identifiers
IUPAC NameHexanedioic acid[3][5]
CAS Number124-04-9[3]
Molecular FormulaC₆H₁₀O₄[3][6][7]
Molar Mass146.14 g/mol [3][5][8]
Physical Properties
AppearanceWhite crystalline powder/solid[2][3]
OdorOdorless[4][6][9]
Melting Point152.1 °C (425.2 K)[2][3][5]
Boiling Point337.5 °C (610.6 K)[2][3][5]
Density1.360 g/cm³ (at 25 °C)[2][3][5]
Vapor Pressure0.097 hPa (at 18.5 °C)[2][3]
Flash Point196 °C (closed cup)[4][6][9]
Autoignition Temp.>400 °C[4][9]
Acidity
pKa₁4.41 - 4.43[3]
pKa₂5.41[3]
Solubility
Water14 g/L (10 °C), 24 g/L (25 °C), 1600 g/L (100 °C)[2][3]
Methanol, EthanolVery Soluble[2][3]
AcetoneSoluble[2][3][5]
Acetic AcidSoluble[2][3]
CyclohexaneSlightly Soluble[2][3]
BenzeneNegligible[2][3]

Chemical Properties and Reactions

As a dicarboxylic acid, the chemistry of hexanedioic acid is dominated by its two carboxyl groups. It is a dibasic acid that undergoes typical carboxylic acid reactions such as salt formation, reduction, halogenation, and dehydration.[3] The key reactions relevant to industrial and laboratory synthesis are esterification, amidation, and polymerization.

  • Acidity : The two carboxylic groups have distinct dissociation constants, with pKa values of approximately 4.41 and 5.41.[3]

  • Esterification : Reacts with alcohols in the presence of an acid catalyst to form esters. This is a crucial reaction for producing plasticizers and lubricants.[3][10]

  • Amidation : Forms amides upon reaction with amines.

  • Polymerization : Its most significant reaction is polycondensation with a diamine, such as 1,6-hexanediamine, to produce polyamides. This specific reaction yields Nylon 6,6, a widely used synthetic polymer.[3]

  • Intramolecular Condensation : Due to the separation of the carboxyl groups by four methylene groups, it can undergo intramolecular condensation. For instance, treatment with barium hydroxide at high temperatures results in ketonization to form cyclopentanone.[3]

G AdipicAcid Hexanedioic Acid (HOOC(CH₂)₄COOH) Ester Diester (R-OOC(CH₂)₄COO-R) AdipicAcid->Ester + Alcohol (ROH) Acid Catalyst Amide Diamide (R-HNC(O)(CH₂)₄C(O)NH-R) AdipicAcid->Amide + Amine (RNH₂) Nylon Polyamide (Nylon 6,6) AdipicAcid->Nylon + 1,6-Hexamethylenediamine (Polycondensation) Cyclopentanone Cyclopentanone AdipicAcid->Cyclopentanone + Ba(OH)₂ Heat

Key chemical transformations of hexanedioic acid.

Experimental Protocols

Determination of Solubility Curve by Isothermal Method

This protocol describes a general procedure for determining the solubility of hexanedioic acid in a solvent at various temperatures using analytical techniques like spectroscopy.

Methodology:

  • Preparation : A known mass of the selected solvent (e.g., acetone) is placed into a jacketed glass reactor vessel equipped with a stirrer and a temperature probe.[11] The vessel is maintained at a constant, desired temperature using a circulating bath.

  • Incremental Addition : A small, precisely weighed amount of hexanedioic acid is added to the stirred solvent.

  • Equilibration and Monitoring : The mixture is stirred continuously to allow it to reach equilibrium. The dissolution process and the presence of any undissolved crystals are monitored in real-time. This can be achieved using in-situ probes such as Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) or Focused Beam Reflectance Measurement (FBRM).[11][12]

  • Saturation Point Determination : Hexanedioic acid is added incrementally until the solution becomes saturated, which is indicated by the persistent presence of solid crystals and a plateau in the spectroscopic signal corresponding to the dissolved acid.[11]

  • Data Collection : The total mass of dissolved hexanedioic acid at saturation is recorded for that specific temperature.

  • Temperature Variation : The entire procedure is repeated at different temperatures to construct a complete solubility curve.[11][13]

  • Analysis : The collected data (mass of solute per mass of solvent) can be converted to other units like molar fractions and plotted against temperature.[11]

G A 1. Prepare known mass of solvent in jacketed reactor B 2. Set and maintain constant temperature (T₁) A->B C 3. Add a weighed amount of hexanedioic acid B->C D 4. Stir and monitor for dissolution (e.g., ATR-FTIR) C->D E 5. Is solid fully dissolved? D->E E->C Yes F 6. Record total mass added. Saturation point reached for T₁. E->F No G 7. Repeat for new temperature (T₂...Tₙ) F->G H 8. Plot solubility vs. temperature F->H G->B

Workflow for experimental solubility determination.
Fischer-Speier Esterification of Hexanedioic Acid

This protocol outlines the synthesis of a dialkyl hexanedioate (e.g., dimethyl adipate) via acid-catalyzed esterification.

Methodology:

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve hexanedioic acid (1.0 equivalent) in an excess of the desired anhydrous alcohol (e.g., methanol, 10-20 equivalents), which also serves as the solvent.[14]

  • Catalyst Addition : Cool the stirring solution in an ice bath. Carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents). The addition is exothermic.[14]

  • Reflux : Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically run for 4-8 hours. Progress can be monitored by Thin Layer Chromatography (TLC).[14]

  • Work-up - Cooling and Solvent Removal : Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess alcohol using a rotary evaporator.[14]

  • Extraction and Neutralization : Dissolve the residue in an organic solvent like ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[14]

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude diester.

  • Purification and Characterization : If necessary, purify the crude product by flash column chromatography on silica gel. Characterize the final product using techniques such as NMR spectroscopy and GC-MS to confirm its structure and purity.[14]

G cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Hexanedioic Acid in excess Alcohol B 2. Add H₂SO₄ catalyst (in ice bath) A->B C 3. Reflux for 4-8 hours B->C D 4. Cool and remove excess alcohol C->D E 5. Dissolve in EtOAc and wash with H₂O, NaHCO₃ (aq), Brine D->E F 6. Dry, filter, and concentrate E->F G 7. Purify via column chromatography (optional) F->G H 8. Characterize Product (NMR, GC-MS) G->H

General workflow for Fischer-Speier esterification.

References

adipic acid CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Adipic Acid for Researchers and Drug Development Professionals

Introduction

This compound, systematically named hexanedioic acid, is a dicarboxylic acid of significant industrial and research interest.[1][2][3] With the chemical formula C₆H₁₀O₄, it exists as a white crystalline solid under standard conditions.[1][3][4] While its primary application is in the polymer industry as a monomer for the production of nylon-6,6, its unique properties have led to its use in various other sectors, including pharmaceuticals and food production.[1][5][6][7] This guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis methodologies, and applications relevant to research and drug development.

Core Chemical Information

This compound is an alpha,omega-dicarboxylic acid, meaning it has a carboxylic acid group at both ends of its aliphatic chain.[8] This structure is key to its utility in polymerization and as a cross-linking agent.

IdentifierValueReference
CAS Number 124-04-9[1][9][10]
Molecular Formula C₆H₁₀O₄[1][9][10]
Molecular Weight 146.14 g/mol [1][9][11]
IUPAC Name Hexanedioic acid[3]
Synonyms 1,4-Butanedicarboxylic acid, Hexane-1,6-dioic acid[3][10]
SMILES C(CCC(=O)O)CC(=O)O[3][10]
InChI InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)[3][10]

Physicochemical Properties

The physical and chemical properties of this compound are well-characterized, making it a reliable component in various formulations.

PropertyValueReference
Appearance White crystalline powder/solid[1][3][4]
Odor Odorless[2][4]
Melting Point 151-154 °C[1][11]
Boiling Point 265 °C (at 100 mmHg)[1][11]
Density 1.360 g/cm³[3]
pKa1 4.41[3]
pKa2 5.41[3]
Aqueous pH 2.7 (in solution)[2]
Autoignition Temperature 422 °C[3]
Solubility Profile
SolventSolubilityTemperature (°C)Reference
Water14 g/L10[3]
Water24 g/L25[3][11]
Water1600 g/L100[3]
EthanolVery soluble-[2][3]
MethanolVery soluble-[2][3]
AcetoneSoluble-[2][3]
CyclohexaneSlightly soluble-[2][3]

Synthesis of this compound

This compound can be synthesized through various chemical and biological routes. The choice of method often depends on the desired scale, purity, and environmental considerations.

Industrial Synthesis Workflow

The predominant industrial synthesis of this compound involves the oxidation of a mixture of cyclohexanol and cyclohexanone, known as "ketone-alcohol" or KA oil, with nitric acid.[3][12] This process, while efficient, is known to produce nitrous oxide (N₂O), a potent greenhouse gas, as a byproduct.[3]

G Industrial Synthesis of this compound A Cyclohexane B Oxidation (Air, Co/Mn catalysts) A->B C KA Oil (Cyclohexanol/ Cyclohexanone) B->C D Oxidation (Nitric Acid, Cu/V catalysts) C->D E This compound D->E F Nitrous Oxide (N₂O) Byproduct D->F

Caption: Industrial production of this compound via oxidation of cyclohexane.

Laboratory Synthesis Experimental Protocol

A common laboratory-scale synthesis involves the oxidative cleavage of cyclohexene using an oxidizing agent like potassium permanganate or hydrogen peroxide.[12][13]

Objective: To synthesize this compound from cyclohexene.

Materials:

  • 250 mL Erlenmeyer flask

  • Cyclohexene (2 mL)

  • Potassium permanganate (KMnO₄) (8.4 g)

  • Water (50 mL)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bisulfite (NaHSO₃) solution

  • Steam bath

  • Ice-water bath

  • Vacuum filtration apparatus (e.g., Hirsch funnel)

  • Filter paper

  • Melting point apparatus

Methodology:

  • Combine 50 mL of water, 2 mL of cyclohexene, and 8.4 g of potassium permanganate in a 250 mL Erlenmeyer flask.[14]

  • Loosely stopper the flask and swirl vigorously for 5 minutes. The reaction is exothermic, and the flask should become warm.[14] Maintain the temperature between 35-40 °C for 20 minutes, using an ice bath for cooling if necessary.[14]

  • Heat the mixture on a steam bath for 15 minutes, continuing to swirl at intervals.[14]

  • Test for the presence of unreacted permanganate by placing a drop of the reaction mixture on filter paper. A purple ring indicates excess permanganate.[14] If present, add small portions of methanol and heat until the purple color disappears.[14]

  • Filter the hot mixture by vacuum filtration to remove the manganese dioxide (MnO₂) byproduct.

  • Reduce the volume of the filtrate by heating until it is approximately 25 mL.

  • Acidify the solution with concentrated HCl until it is acidic to litmus paper, then add an additional 3 mL of acid.[14]

  • Cool the beaker in an ice bath for 5-10 minutes to induce crystallization of this compound.[14]

  • Collect the crude this compound crystals by vacuum filtration.[14]

  • Recrystallize the product from a minimal amount of boiling water (approximately 5 mL).[14]

  • Cool the recrystallized solution to room temperature and then in an ice-water bath for 10 minutes.[14]

  • Collect the purified crystals by vacuum filtration, dry them, and determine the melting point and yield.[14] The expected melting point is around 152 °C.[15]

Green Synthesis Pathways

To mitigate the environmental impact of traditional methods, greener synthesis routes are actively being researched. These methods often utilize less hazardous reagents and produce fewer harmful byproducts. One such approach involves the direct oxidation of cyclohexene with 30% hydrogen peroxide (H₂O₂).[16][17][18] Another innovative approach is the biosynthesis of this compound from renewable feedstocks like glucose using metabolically engineered microorganisms.[19][20]

G Biosynthetic Pathway to this compound in E. coli A Glucose B Metabolic Pathway A->B C Succinyl-CoA B->C D Acetyl-CoA B->D E Enzymatic Condensation C->E D->E F C6 Backbone E->F G Reduction & Dehydration Steps F->G H This compound G->H

Caption: A simplified biosynthetic route to this compound from glucose.[21]

Applications in Drug Development and Research

While the bulk of this compound is used for nylon production, it has found important niches in the pharmaceutical industry, primarily due to its low toxicity and functional properties as a dicarboxylic acid.[5][6][22]

Role in Controlled-Release Formulations

This compound is used as an excipient in matrix tablets to achieve pH-independent, controlled release of both weakly acidic and basic drugs.[6][12][16][19] It can also be incorporated into polymeric coatings of drug delivery systems to modulate the internal pH, leading to a zero-order release profile.[12][16] This allows for a more consistent and sustained release of the active pharmaceutical ingredient (API).[5][7]

G Role of this compound in Controlled Drug Release cluster_0 Matrix Tablet A API (Drug) D Ingestion & Hydration A->D B This compound (pH-modulating excipient) B->D C Polymer Matrix C->D E pH-Independent Microenvironment D->E This compound buffers the internal pH F Zero-Order Drug Release E->F Consistent drug dissolution & diffusion

Caption: Mechanism of this compound in pH-independent drug delivery systems.

Other Pharmaceutical Applications
  • Buffering Agent: Used in various formulations, including intravenous and intramuscular injections, to maintain a stable pH.[16]

  • Acidulant: In some antacid tablets, it provides a tart flavor.[6][12]

  • Pore-forming Agent: It can improve the disintegration of enteric coatings (like shellac) at intestinal pH without compromising protection in acidic stomach environments.[12][16]

Safety and Handling

This compound is generally considered to be of low toxicity. However, like most carboxylic acids, it can be a mild skin irritant.[3] The pure form is moderately toxic by some routes of administration and can be a severe eye irritant.[16]

Toxicity MetricSpeciesValueReference
LD₅₀ (oral) Rat3600 mg/kg[3]
LD₅₀ (oral) Mouse1.9 g/kg[16]
LD₅₀ (intraperitoneal) Rat0.28 g/kg[16]

Standard laboratory safety precautions, including the use of safety glasses and gloves, should be followed when handling this compound. It should be stored in a cool, dry place away from strong oxidizing agents.[16]

Conclusion

This compound is a versatile and economically important dicarboxylic acid.[1][10] Its well-defined chemical and physical properties have established it as a critical component in the polymer industry. For researchers and drug development professionals, its utility as a pharmaceutical excipient for creating advanced controlled-release drug delivery systems is of particular significance.[5][12][22] As research continues, particularly in the area of green synthesis and biosynthesis, the applications and sustainability of this compound production are poised for further advancement.[20][23]

References

Adipic Acid: A Comprehensive Technical Guide to Health and Safety for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adipic acid, also known as hexanedioic acid, is a white, crystalline organic compound with the chemical formula C₆H₁₀O₄. It is a vital industrial chemical, primarily used in the production of nylon 6,6, and also finds applications in the manufacturing of plasticizers, lubricants, and as a food acidulant. For researchers, scientists, and drug development professionals, a thorough understanding of the health and safety considerations associated with handling this compound is paramount to ensure a safe laboratory and manufacturing environment. This technical guide provides an in-depth overview of the potential hazards, exposure limits, proper handling procedures, and emergency protocols for this compound.

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Weight146.14 g/mol [1]
AppearanceWhite crystalline powder[1]
OdorOdorless[1]
Melting Point152 - 153 °C[1][2]
Boiling Point337.5 - 338 °C[2]
Flash Point196 °C[2]
Autoignition Temperature>400 - 420 °C[2][3]
Vapor Pressure10 Pa (@ 18.5 °C)[2]
Water Solubility23 g/L at 25 °C[3]
pH (in aqueous solution)2.7 (23 g/l, 25 °C)[3]

Table 2: Occupational Exposure Limits

OrganizationLimitReference
ACGIH TLV (TWA)5 mg/m³[4][5]
OSHA PELNot Established
NIOSH RELNot Established

Table 3: Acute Toxicity Data

TestSpeciesRouteValueReference
LD50RatOral5,560 mg/kg bw[2][3]
LD50MouseOral1,900 mg/kg bw[2][6]
LD50RabbitDermal>7,940 mg/kg bw[7]
LC50RatInhalation>7.7 mg/L (4 h)[8]

Hazard Identification and Classification

This compound is classified as causing serious eye damage (Eye Dam. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). While it is not classified as a skin irritant, prolonged or repeated contact may cause mild irritation.[2][8] Inhalation of dust may cause respiratory irritation.[2][5] A significant physical hazard is the potential for dust explosion when fine dust is dispersed in the air in sufficient concentrations and in the presence of an ignition source.[2][4][8]

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments cited for this compound, based on internationally recognized guidelines.

Acute Oral Toxicity (OECD 401)
  • Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

  • Test Animal: Typically, young adult albino rats (e.g., Sprague-Dawley strain) of a single sex (usually female, as they are often more sensitive) are used.

  • Methodology:

    • Animals are fasted prior to dosing.

    • This compound is administered by gavage in a suitable vehicle (e.g., water or corn oil).

    • A limit test may be performed first at a high dose level (e.g., 2000 or 5000 mg/kg). If no mortality is observed, no further testing is necessary.

    • If mortality occurs in the limit test, a full study with multiple dose groups is conducted.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods.

Acute Dermal Irritation/Corrosion (OECD 404)
  • Objective: To assess the potential of a substance to cause irritation or corrosion to the skin.

  • Test Animal: Healthy young adult albino rabbits.

  • Methodology:

    • The fur on the dorsal area of the trunk of the animal is clipped 24 hours before the test.

    • A 0.5 g dose of this compound, moistened with a small amount of a suitable vehicle if necessary, is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.

    • The exposure period is typically 4 hours.

    • After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • The severity of the skin reactions is scored according to a standardized grading system.

  • Data Analysis: The mean scores for erythema and edema for each animal are calculated to determine the irritation potential.

Acute Eye Irritation/Corrosion (OECD 405)
  • Objective: To determine the potential of a substance to cause irritation or corrosion to the eyes.

  • Test Animal: Healthy young adult albino rabbits.

  • Methodology:

    • A single dose of this compound (typically 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

    • The eyelids are gently held together for about one second.

    • The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

    • The severity of the eye reactions is scored according to a standardized grading system.

  • Data Analysis: The scores for each observation time point are used to classify the substance's eye irritation potential.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.

Safe_Adipic_Acid_Handling_Workflow cluster_planning Planning & Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment SOPs Review/Develop SOPs RiskAssessment->SOPs GatherPPE Gather Appropriate PPE SOPs->GatherPPE Ventilation Ensure Proper Ventilation (Fume Hood/Local Exhaust) GatherPPE->Ventilation Dispensing Dispense this compound (Avoid Dust Generation) Ventilation->Dispensing Experiment Conduct Experiment Dispensing->Experiment Spill Spill Response Dispensing->Spill Decontaminate Decontaminate Work Area Experiment->Decontaminate Exposure Exposure Response Experiment->Exposure WasteDisposal Dispose of Waste (Follow Regulations) Decontaminate->WasteDisposal Store Store Unused Material Properly WasteDisposal->Store Adipic_Acid_First_Aid cluster_exposure Exposure Type cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation MoveFreshAir Move to Fresh Air Inhalation->MoveFreshAir SkinContact Skin Contact WashSkin Remove Contaminated Clothing Wash Skin with Soap & Water SkinContact->WashSkin EyeContact Eye Contact RinseEyes Rinse Cautiously with Water for Several Minutes. Remove Contact Lenses. Continue Rinsing. EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse Mouth. Do NOT Induce Vomiting. Ingestion->RinseMouth SeekMedical Seek Medical Attention if Symptoms Persist MoveFreshAir->SeekMedical WashSkin->SeekMedical ImmediateMedical Immediately Call a POISON CENTER or Doctor RinseEyes->ImmediateMedical RinseMouth->SeekMedical

References

A Comprehensive Technical Guide to the History, Synthesis, and Applications of Adipic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the historical overview of adipic acid discovery and applications.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, known systematically as hexanedioic acid, is a white, crystalline organic compound with the chemical formula C₆H₁₀O₄.[1] It is the most commercially significant dicarboxylic acid, with global production estimated at around 2.5 billion kilograms annually.[1] While it occurs rarely in nature, for instance in beets, this is not an economically viable source for commercial purposes.[1][2] The vast majority of this compound is synthesized. Its primary application is as a monomer for the production of nylon 6-6, a versatile polymer widely used in textiles, automotive parts, and other industrial and consumer goods.[3][4][5] this compound and its esters also find use in the manufacturing of polyurethanes, plasticizers, lubricants, and as a food additive.[2][4][5] This guide provides a detailed historical overview of the discovery of this compound, the evolution of its synthesis, and its diverse applications.

The Discovery of this compound

The initial isolation and identification of this compound is credited to the French chemist Auguste Laurent in 1837.[1][6] Laurent's discovery was the result of oxidizing various fats with nitric acid.[6] He aptly named the compound "this compound," derived from the Latin word adeps, meaning animal fat, which points to its origin.[6] This discovery was a significant milestone in the field of organic chemistry, particularly in the study of dicarboxylic acids and the chemical degradation of natural products.[6]

Evolution of this compound Synthesis

Following its discovery, the focus of chemical research shifted towards elucidating the chemical properties of this compound and developing more controlled and efficient synthetic routes.

Early Synthetic Methodologies

Early laboratory-scale synthesis was crucial for the further study of this compound.[6] Initial methods often relied on the oxidation of cyclic precursors.[6] For instance, French chemists L. Bouveault and R. Locquin reported in 1906 that this compound could be produced by oxidizing cyclohexanol.[3] Other early methods included the oxidation of cyclohexene with dichromate and sulfuric acid.[7] However, these methods were often superseded by nitric acid-based oxidations due to better cost-effectiveness and higher yields.[6]

The Advent of Industrial Production

The first commercially viable industrial production of this compound was realized in 1937 by the American company DuPont.[8] Their process involved the nitric acid oxidation of cyclohexanol, which was prepared by the hydrogenation of phenol.[8]

In the 1960s, a more streamlined process became the industry standard, which is still in widespread use today.[8] This method involves the oxidation of a mixture of cyclohexanone and cyclohexanol, commercially known as "KA oil" (ketone-alcohol oil).[1][4][9] The KA oil itself is typically produced from the catalytic oxidation of cyclohexane.[9] The subsequent oxidation of KA oil with nitric acid yields this compound.[9][10]

The conventional nitric acid oxidation process, while efficient, has a significant environmental drawback: the production of nitrous oxide (N₂O), a potent greenhouse gas.[3][10] This has spurred research into more environmentally friendly, or "green," production methods.

Modern and "Green" Synthesis Routes

Several alternative and more sustainable methods for this compound synthesis have been developed:

  • Oxidative cleavage of cyclohexene: This method uses hydrogen peroxide as the oxidant, with water as the only byproduct, making it a much cleaner process.[1][10]

  • Carbonylation of butadiene: This process involves the hydrocarboxylation of butadiene to produce this compound.[1]

  • Ozone and Ultraviolet (UV) Light Oxidation: Researchers have explored using ozone and UV light to oxidize KA oil, which eliminates the formation of N₂O. However, challenges related to the formation of organic peroxides and the scalability of using UV light need to be overcome for commercial viability.[3]

  • Bio-based Routes: Significant research is underway to produce this compound from renewable feedstocks like sugars or biomass.[10][11] These methods often employ microbial fermentation and aim to reduce the reliance on fossil fuels.[10]

Experimental Protocols

Laboratory Synthesis via Oxidation of Cyclohexanol with Nitric Acid

This procedure is adapted from Organic Syntheses, a reputable source for reliable chemical preparations.[7]

Materials:

  • 5-liter round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • 1-liter separatory funnel

  • 50% Nitric acid (sp. gr. 1.32)

  • Ammonium vanadate

  • Cyclohexanol

  • Ice water

Procedure:

  • Place 2100 g (16.6 moles) of 50% nitric acid in the 5-liter round-bottomed flask. (Hood is essential)

  • Heat the acid to near boiling and add 1 g of ammonium vanadate as a catalyst.

  • Start the mechanical stirrer and slowly add 500 g (5 moles) of cyclohexanol from the separatory funnel. Initially, add 40-50 drops and wait for the reaction to start, indicated by the evolution of nitrogen oxides (typically 4-5 minutes).

  • Continue the addition of cyclohexanol at a rate that maintains a steady evolution of nitrogen oxides. This usually takes about six to eight hours.

  • Once the addition is complete, heat the water bath to boiling until the evolution of nitrogen oxides ceases (approximately one hour).

  • Siphon off the hot reaction mixture and allow it to cool to about 0°C.

  • Collect the precipitated this compound on a suction filter, wash with 500 cc of ice water, and air dry overnight.

Yield: This procedure typically yields 395–410 g of crude this compound, with an additional 30–40 g obtainable from the mother liquor, resulting in a total yield of 58–60%.[7]

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValue
Chemical Formula C₆H₁₀O₄
Molar Mass 146.142 g·mol⁻¹[1]
Appearance White crystalline powder[1]
Melting Point 152.1 °C (305.8 °F; 425.2 K)[1]
Boiling Point 337.5 °C (639.5 °F; 610.6 K)[1]
Density 1.360 g/cm³[1]
Solubility in water 14 g/L (10 °C), 24 g/L (25 °C), 1600 g/L (100 °C)[1]
pKa values pKa₁ = 4.41, pKa₂ = 5.41[1][6]
Table 2: Global this compound Market Overview
MetricValueYear
Market Size USD 5.55 billion2024[12]
Projected Market Size USD 7.86 billion2032[12]
CAGR (2025-2032) 4.4%-[12]
Global Demand ~3.59 million tonnes2024[13]
Projected Demand CAGR (2024-2035) 4.42%-[13]

Applications of this compound

The primary use of this compound, accounting for about 60% of its annual production, is as a monomer for the synthesis of nylon 6-6.[1]

Nylon 6-6 Production

Nylon 6-6 is a polyamide produced through a polycondensation reaction between this compound and hexamethylene diamine.[1][4] The discovery of nylon 6-6 by W. H. Carothers at DuPont in the early 1930s was a landmark in polymer chemistry.[4][14] Nylon 6-6 exhibits high strength, thermal stability, and chemical resistance, making it suitable for a wide range of applications, including:[9]

  • Textiles: Carpets, apparel, and upholstery.[14]

  • Automotive: Tire cord, safety airbags, and various engine components.[5][14][15]

  • Industrial: Resins and engineered plastics.[4]

Other Major Applications

This compound is also a precursor for other polymers and chemical intermediates:

  • Polyurethanes: It is used in the production of polyurethane foams, coatings, and elastomers, which are utilized in insulation, cushioning, and packaging.[5][11]

  • Plasticizers: Esters of this compound serve as plasticizers, particularly in PVC, to increase flexibility.[1][4]

  • Lubricants: Synthetic esters derived from this compound are used as lubricants.[4]

Food and Pharmaceutical Applications
  • Food Additive (E355): this compound is used as a food ingredient to impart a tart flavor and as a gelling aid.[1][2] It is also used in baking powders, where it does not have the undesirable hygroscopic properties of tartaric acid.[1][2]

  • Pharmaceuticals: In drug formulation, this compound has been incorporated into controlled-release tablets to achieve pH-independent release for both weakly acidic and basic drugs.[1][2] It can also be used as a pore-forming agent in enteric coatings.[1][2]

Visualizations

historical_timeline cluster_discovery Discovery cluster_synthesis Synthesis Development cluster_application Key Application 1837 1837: Auguste Laurent discovers this compound from the oxidation of fats. 1906 1906: Bouveault and Locquin synthesize this compound from cyclohexanol. 1837->1906 1930s Early 1930s: W. H. Carothers discovers Nylon 6-6, a major application for this compound. 1906->1930s 1937 1937: DuPont commercializes industrial production via nitric acid oxidation of cyclohexanol. 1960s 1960s: Widespread adoption of the KA oil (cyclohexanone-cyclohexanol mixture) oxidation process. 1937->1960s 1930s->1937

Caption: A timeline of key milestones in the discovery and development of this compound.

synthesis_pathways cluster_conventional Conventional Industrial Synthesis cluster_green Greener Synthesis Routes Cyclohexane Cyclohexane KA_Oil KA Oil (Cyclohexanol/Cyclohexanone) Cyclohexane->KA_Oil Air Oxidation Adipic_Acid_Conventional This compound KA_Oil->Adipic_Acid_Conventional N2O Nitrous Oxide (N₂O) byproduct Adipic_Acid_Conventional->N2O Nitric_Acid Nitric Acid (HNO₃) Nitric_Acid->Adipic_Acid_Conventional Cyclohexene Cyclohexene Adipic_Acid_Green1 This compound Cyclohexene->Adipic_Acid_Green1 Water Water (H₂O) byproduct Adipic_Acid_Green1->Water H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Adipic_Acid_Green1 Butadiene Butadiene Adipic_Acid_Green2 This compound Butadiene->Adipic_Acid_Green2 CO_H2O CO + H₂O CO_H2O->Adipic_Acid_Green2

Caption: Comparison of conventional and greener synthesis pathways for this compound.

experimental_workflow start Start step1 Step 1: Reaction Setup Heat 50% nitric acid with ammonium vanadate catalyst in a flask. start->step1 step2 Step 2: Addition of Reactant Slowly add cyclohexanol to the hot nitric acid solution. step1->step2 step3 Step 3: Reaction Maintain a steady evolution of nitrogen oxides. Heat to complete the reaction. step2->step3 step4 Step 4: Cooling and Crystallization Cool the reaction mixture to 0°C to precipitate this compound. step3->step4 step5 Step 5: Isolation and Purification Collect the crystals by suction filtration and wash with ice water. step4->step5 end End Product: Crude this compound step5->end

Caption: Experimental workflow for the laboratory synthesis of this compound.

References

Methodological & Application

Application Note: NMR Spectroscopic Analysis of Adipic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic acid, a dicarboxylic acid, is a crucial component in the production of polymers, particularly nylon 6,6. Its molecular structure and purity are critical for its industrial applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of this compound. This document provides a detailed protocol for the ¹H and ¹³C NMR analysis of this compound, including data interpretation and experimental procedures.

Data Presentation

¹H NMR Data

The proton NMR spectrum of this compound is characterized by two multiplets and a broad singlet corresponding to the methylene and carboxylic acid protons, respectively. The chemical shifts can vary slightly depending on the solvent used.

Assignment Chemical Shift (δ) in DMSO-d6 (ppm) Multiplicity Integration
-COOH~12.0Singlet (broad)2H
-CH₂-CH₂-COOH~2.21Triplet4H
-CH₂-CH₂-CH₂-~1.51Quintet4H

Note: The chemical shift of the carboxylic acid proton is highly dependent on concentration and temperature.

¹³C NMR Data

The carbon NMR spectrum of this compound shows three distinct signals corresponding to the carboxyl carbon and the two different methylene carbons.

Assignment Chemical Shift (δ) in DMSO-d6 (ppm)
-COOH~174
-CH₂-COOH~33
-CH₂-CH₂-~24

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Experimental Protocols

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is a common solvent for this compound analysis. Deuterated water (D₂O) can also be used, but the carboxylic acid proton signal will be exchanged and not observed.

  • Sample Weighing: Accurately weigh approximately 10-20 mg of the this compound sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Data Acquisition
  • Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher) is suitable for this analysis.

  • ¹H NMR Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.

    • Relaxation Delay (D1): 1-5 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): Approximately 16 ppm, centered around 6 ppm.

  • ¹³C NMR Parameters (Typical):

    • Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): Approximately 200-250 ppm, centered around 100 ppm.

Data Processing
  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to correct for any baseline distortions.

  • Referencing: Reference the spectrum to the residual solvent peak (DMSO-d6 at δ 2.50 ppm for ¹H NMR and δ 39.52 ppm for ¹³C NMR).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different protons.

Visualizations

This compound Molecular Structure and NMR Assignments

Adipic_Acid_Structure cluster_molecule This compound cluster_H_NMR ¹H NMR Assignments cluster_C_NMR ¹³C NMR Assignments C1 HOOC(1) C2 -CH₂(2) C1->C2 C3 -CH₂(3) C2->C3 C4 -CH₂(3) C3->C4 C5 -CH₂(2) C4->C5 C6 -COOH(1) C5->C6 H1 δ ~12.0 (a) H2 δ ~2.21 (b) H3 δ ~1.51 (c) C_1 δ ~174 (1) C_2 δ ~33 (2) C_3 δ ~24 (3)

Caption: Molecular structure of this compound with corresponding ¹H and ¹³C NMR assignments.

Workflow for NMR Analysis of this compound

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Setup Spectrometer Parameters transfer->setup acquire_H Acquire ¹H NMR Spectrum setup->acquire_H acquire_C Acquire ¹³C NMR Spectrum setup->acquire_C ft Fourier Transform acquire_H->ft acquire_C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference assign_H Assign ¹H Signals reference->assign_H assign_C Assign ¹³C Signals reference->assign_C integrate_H Integrate ¹H Signals assign_H->integrate_H report Generate Report integrate_H->report assign_C->report

Caption: Workflow diagram for the NMR spectroscopic analysis of this compound.

Application Notes and Protocols for FTIR Spectroscopy of Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and versatile analytical technique used for the identification and characterization of dicarboxylic acids. This non-destructive method provides detailed information about the molecular structure, functional groups, and hydrogen bonding within these compounds. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which serves as a unique molecular "fingerprint." This application note provides detailed protocols for the analysis of dicarboxylic acids using FTIR spectroscopy, summarizes key quantitative data for easy reference, and presents a logical workflow for the analytical process.

Principle of FTIR Spectroscopy

FTIR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. When a dicarboxylic acid sample is exposed to infrared radiation, its functional groups, such as the carboxyl (-COOH) group, will vibrate in characteristic ways (e.g., stretching and bending). The absorption of energy at these specific vibrational frequencies is detected and plotted as a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

The key functional group in dicarboxylic acids is the carboxyl group, which gives rise to several distinct and identifiable absorption bands in the infrared spectrum. These include:

  • O-H Stretching: A very broad and strong absorption band typically observed in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[1][2]

  • C=O Stretching: A strong, sharp absorption band between 1760 and 1680 cm⁻¹. The exact position of this band can indicate whether the carboxylic acid exists as a monomer (around 1760 cm⁻¹) or a more common hydrogen-bonded dimer (around 1710 cm⁻¹).[1] Conjugation with a double bond or aromatic ring can lower this frequency.[1]

  • C-O Stretching: A medium intensity band appearing in the 1320-1210 cm⁻¹ region.[3]

  • O-H Bending: A broad band of medium intensity that can be found around 960-900 cm⁻¹.

Quantitative Data Presentation

The following table summarizes the characteristic FTIR absorption bands for the carboxyl functional group and provides specific peak positions for several common dicarboxylic acids. This data can be used for the identification and differentiation of various dicarboxylic acids.

Vibrational Mode General Wavenumber Range (cm⁻¹) Fumaric Acid (cm⁻¹)[4] Succinic Acid (cm⁻¹)[4] Adipic Acid (cm⁻¹) 1,3-Benzene Dicarboxylic Acid (cm⁻¹) Notes
O-H Stretch (H-bonded)3300 - 2500 (very broad, strong)[1][2][5]~3000 (broad)~3000 (broad)3300 - 2500 (very broad)3100 - 2300 (broad)[3]This broadness is a key indicator of carboxylic acids.
C-H Stretch (aliphatic)3000 - 2850 (medium)-29402940, 2870-Present in aliphatic dicarboxylic acids.
C=O Stretch (asymmetric)1760 - 1680 (strong)[1]1659[4]1679[4]17001673[3]Position is sensitive to hydrogen bonding and conjugation.
C=O Stretch (symmetric)-1419[4]1409[4]--Observed in some dicarboxylic acids.
C-O Stretch1320 - 1210 (medium)[3]1298131012851300Coupled with O-H in-plane bending.
O-H Bend (out-of-plane)960 - 900 (broad, medium)~980~920~930~920Another characteristic broad peak for carboxylic acids.

Experimental Protocols

Two common methods for the FTIR analysis of dicarboxylic acids are presented below: the KBr pellet method for solid samples and the Attenuated Total Reflectance (ATR) method for both solid and liquid samples.

Protocol 1: Analysis of Solid Dicarboxylic Acids using the KBr Pellet Method

This method is suitable for solid dicarboxylic acid samples that can be finely ground and dispersed in a potassium bromide (KBr) matrix.

Materials:

  • Dicarboxylic acid sample (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), dried (approx. 200 mg)

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Place approximately 200 mg of dry KBr powder into an agate mortar.

    • Add 1-2 mg of the solid dicarboxylic acid sample to the mortar.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the pellet die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent KBr pellet.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Sample Scan: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to achieve a high signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum (e.g., baseline correction, smoothing).

    • Identify the characteristic absorption bands and compare them to the reference data in the table above or to spectral libraries for compound identification.

Protocol 2: Analysis of Dicarboxylic Acids using Attenuated Total Reflectance (ATR)-FTIR

The ATR-FTIR technique is a rapid and convenient method that requires minimal sample preparation and is suitable for both solid powders and aqueous solutions of dicarboxylic acids.

Materials:

  • Dicarboxylic acid sample (solid or aqueous solution)

  • ATR-FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Spatula (for solid samples)

  • Pipette (for liquid samples)

  • Solvent for cleaning (e.g., isopropanol, deionized water)

  • Lint-free tissue

Procedure:

  • Instrument Preparation:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a solvent-moistened lint-free tissue and allow it to dry completely.

  • Background Scan:

    • With the clean, dry ATR crystal, perform a background scan. This will account for the absorbance of the ATR crystal and the surrounding atmosphere.

  • Sample Application:

    • For Solid Samples: Place a small amount of the dicarboxylic acid powder directly onto the ATR crystal. Use the built-in press to ensure good contact between the sample and the crystal surface.

    • For Aqueous Solutions: Place a drop of the dicarboxylic acid solution onto the ATR crystal, ensuring the crystal surface is completely covered.

  • Data Acquisition:

    • Acquire the sample spectrum over the desired range (e.g., 4000-650 cm⁻¹) with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans.

  • Cleaning and Data Analysis:

    • After the measurement, clean the ATR crystal thoroughly with an appropriate solvent and a lint-free tissue.

    • Process and analyze the spectrum as described in Protocol 1. For aqueous solutions, the broad O-H stretching band of water around 3400 cm⁻¹ may overlap with the O-H band of the carboxylic acid. Spectral subtraction of the solvent spectrum may be necessary for clearer interpretation.

Logical Workflow for FTIR Analysis of Dicarboxylic Acids

The following diagram illustrates the general workflow for the analysis of a dicarboxylic acid sample using FTIR spectroscopy.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing and Interpretation start Start: Obtain Dicarboxylic Acid Sample solid_check Is the sample solid? start->solid_check prep_solid Grind with KBr or use as powder for ATR solid_check->prep_solid Yes prep_liquid Prepare aqueous solution solid_check->prep_liquid No background_scan Perform Background Scan prep_solid->background_scan prep_liquid->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan process_spectrum Process Spectrum (e.g., baseline correction) sample_scan->process_spectrum identify_peaks Identify Characteristic Peaks process_spectrum->identify_peaks compare_data Compare with Reference Data/Library identify_peaks->compare_data report Generate Report compare_data->report

Caption: A logical workflow for the FTIR analysis of dicarboxylic acids.

Conclusion

FTIR spectroscopy is an indispensable tool for the rapid and reliable characterization of dicarboxylic acids. The detailed protocols and quantitative data provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals. By following these procedures, users can effectively identify dicarboxylic acids, confirm their functional groups, and gain insights into their molecular structure.

References

Application Notes and Protocols for the Polymerization Kinetics of Adipic Acid with Hexamethylene Diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The polycondensation of adipic acid and hexamethylene diamine to produce Nylon 6,6 is a cornerstone of industrial polymer chemistry.[1] A thorough understanding of the polymerization kinetics is paramount for controlling the molecular weight, polydispersity, and ultimately, the material properties of the resulting polyamide.[2] These application notes provide a comprehensive overview of the kinetic aspects of this reaction, detailed experimental protocols for its study, and a summary of relevant quantitative data to aid researchers in the precise synthesis and characterization of Nylon 6,6.

The reaction is a step-growth polymerization where a dicarboxylic acid, this compound, reacts with a diamine, hexamethylene diamine, to form an amide bond with the elimination of a water molecule.[3][4] This process is typically carried out at elevated temperatures in the melt phase to drive the reaction towards high molecular weight polymer formation.[5] The kinetics of this polyamidation are influenced by several factors, including temperature, catalyst presence, and the concentration of reactants and byproducts.[6][7]

Theoretical Background

The polymerization of this compound and hexamethylene diamine follows the principles of step-growth kinetics. The overall reaction can be represented as:

n HOOC-(CH₂₎₄-COOH + n H₂N-(CH₂₎₆-NH₂ → [-OC-(CH₂₎₄-CO-NH-(CH₂₎₆-NH-]ₙ + 2n H₂O[3]

The reaction is typically second-order overall, being first-order with respect to both the carboxylic acid and amine functional groups.[8] However, in the absence of an external catalyst, a second molecule of the carboxylic acid can act as a catalyst, leading to a third-order rate expression.[8]

The rate of polymerization (-d[COOH]/dt) can be expressed as:

Uncatalyzed Reaction: -d[COOH]/dt = k[COOH]²[NH₂]

Acid-Catalyzed Reaction: -d[COOH]/dt = k'[COOH][NH₂]

For a stoichiometric ratio of carboxylic and amino groups ([COOH] = [NH₂] = M), the rate expression for the uncatalyzed reaction simplifies to: -dM/dt = kM³

Integrating this equation gives: 1/M² - 1/M₀² = 2kt

Where M₀ is the initial monomer concentration and p is the extent of reaction (p = (M₀ - M)/M₀). The degree of polymerization (Xn) can be related to the extent of reaction by Xn = 1/(1-p). This leads to the following relationship for the uncatalyzed reaction:

(1/(1-p))² = 2M₀²kt + 1[8]

Quantitative Data

The following tables summarize key kinetic parameters for the melt polymerization of this compound with hexamethylene diamine.

Table 1: Rate Constants for Uncatalyzed Nylon 6,6 Polymerization at Various Temperatures

Temperature (°C)Rate Constant (k') (L/mol·s)
1201.0 x 10⁻²
1402.0 x 10⁻²

Data sourced from a chemical engineering problem set, providing valuable insight into the temperature dependence of the rate constant.

Table 2: Activation Energies for Poly(hexamethylene adipamide) (Nylon 6,6) Formation and Related Systems

SystemCatalystActivation Energy (kJ/mol)
Polyesterification of this compound and Hexamethylene GlycolUncatalyzed45.01
Polyesterification of this compound and Hexamethylene Glycolp-Toluene Sulfonic Acid (PTSA)31.55
Polyesterification of this compound and Hexamethylene GlycolDiphenylammonium Triflate (DPAT)35.32

Note: Data for the polyesterification of this compound with hexamethylene glycol is presented as a close analog to the polyamide system, illustrating the impact of catalysts on the activation energy.[9] The activation energy for the uncatalyzed polyesterification provides a reasonable estimate for the uncatalyzed polyamidation.

Experimental Protocols

Protocol for Laboratory-Scale Melt Polycondensation of this compound and Hexamethylene Diamine

This protocol details a procedure for the synthesis of Nylon 6,6 via melt polymerization, suitable for kinetic studies.

Materials:

  • This compound (recrystallized)

  • Hexamethylene diamine (98%+)

  • Nitrogen gas (high purity)

  • Ethanol

  • Dry ice

  • Acetone

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor and a vacuum-tight seal

  • Nitrogen inlet adapter

  • Condenser with a receiving flask

  • Heating mantle with a temperature controller and thermocouple

  • Vacuum pump

  • Cold trap (Dewar flask with dry ice/acetone slurry)

  • Sampling device (e.g., a long glass rod or a vacuum-assisted sampling tube)

Procedure:

  • Nylon Salt Preparation:

    • Accurately weigh equimolar amounts of this compound and hexamethylene diamine.

    • Dissolve the this compound in hot ethanol in a beaker.

    • Slowly add the hexamethylene diamine to the this compound solution with stirring.

    • A white precipitate of hexamethylene diammonium adipate (Nylon salt) will form.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the Nylon salt by vacuum filtration and wash with cold ethanol.

    • Dry the salt in a vacuum oven at 80°C overnight.[10]

  • Melt Polymerization:

    • Place the dried Nylon salt into the three-neck round-bottom flask.

    • Assemble the reaction apparatus as shown in the workflow diagram.

    • Begin purging the system with a slow stream of nitrogen gas.

    • Start the mechanical stirrer at a low speed.

    • Gradually heat the flask using the heating mantle to the desired reaction temperature (e.g., 215°C).

    • As the salt melts, water will begin to evolve and be collected in the receiving flask.

    • After an initial period at atmospheric pressure (e.g., 1 hour), gradually apply vacuum to the system to remove the remaining water and drive the polymerization to a higher molecular weight.

    • Increase the temperature to the final polymerization temperature (e.g., 265-285°C).[11]

    • Continue the reaction under vacuum for the desired time, taking samples at regular intervals to monitor the reaction progress.

  • Sampling:

    • To take a sample, briefly release the vacuum and increase the nitrogen flow.

    • Remove the sampling port stopper and quickly extract a small amount of the molten polymer using a pre-heated glass rod or a vacuum sampling tube.

    • Quench the sample immediately in cold water or on a cold metal plate to halt the reaction.

  • Polymer Isolation:

    • Once the desired reaction time is reached, release the vacuum with nitrogen.

    • Turn off the heating and allow the reactor to cool to room temperature under a nitrogen atmosphere.

    • The solid polymer can be removed by carefully breaking the flask (if necessary and with appropriate safety precautions) or by dissolving it in a suitable solvent like formic acid.

Protocol for Monitoring Polymerization Kinetics

The extent of the polymerization reaction can be monitored by determining the concentration of the carboxylic acid end groups at different time points.

Method: Titration of Carboxylic Acid End Groups

  • Sample Preparation:

    • Accurately weigh approximately 0.5 g of the quenched polymer sample.

    • Dissolve the polymer in 50 mL of a suitable solvent mixture (e.g., a mixture of phenol and tetrachloroethane). Gentle heating may be required.

  • Titration:

    • Add a few drops of a suitable indicator (e.g., phenolphthalein).

    • Titrate the solution with a standardized solution of potassium hydroxide (KOH) in ethanol until a persistent color change is observed.

  • Calculation:

    • The concentration of carboxylic acid end groups ([COOH]) can be calculated using the following formula: [COOH] (mol/g) = (V × N) / w Where:

      • V = volume of KOH solution used in the titration (L)

      • N = normality of the KOH solution (mol/L)

      • w = weight of the polymer sample (g)

    • The extent of reaction (p) can then be calculated from the initial and current concentrations of carboxylic acid groups.

Alternative Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the number-average molecular weight by end-group analysis.

  • Gel Permeation Chromatography (GPC): Provides information on the molecular weight distribution of the polymer.

  • Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the carboxylic acid O-H stretch and the appearance of the amide N-H stretch.

Visualizations

Polymerization_Reaction_Pathway Adipic_Acid This compound (HOOC-(CH₂)₄-COOH) Nylon_Salt Nylon Salt (Hexamethylene Diammonium Adipate) Adipic_Acid->Nylon_Salt Hexamethylene_Diamine Hexamethylene Diamine (H₂N-(CH₂)₆-NH₂) Hexamethylene_Diamine->Nylon_Salt Melt_Polycondensation Melt Polycondensation (Heat, Vacuum) Nylon_Salt->Melt_Polycondensation Nylon_66 Nylon 6,6 [-OC-(CH₂)₄-CO-NH-(CH₂)₆-NH-]ₙ Melt_Polycondensation->Nylon_66 Water Water (H₂O) Melt_Polycondensation->Water byproduct

Caption: Reaction pathway for Nylon 6,6 synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Weighing Weigh Equimolar Monomers Salt_Formation Nylon Salt Formation in Ethanol Monomer_Weighing->Salt_Formation Drying Dry Nylon Salt (Vacuum Oven) Salt_Formation->Drying Reactor_Setup Assemble Reaction Apparatus Drying->Reactor_Setup Melt_Polymerization Melt Polymerization (Heat, N₂, Vacuum) Reactor_Setup->Melt_Polymerization Sampling Periodic Sampling Melt_Polymerization->Sampling Quenching Quench Samples Sampling->Quenching Titration End-Group Titration Quenching->Titration Data_Analysis Kinetic Data Analysis Titration->Data_Analysis

Caption: Workflow for kinetic study of polymerization.

Logical_Relationships Temperature Temperature Rate_Constant Rate Constant (k) Temperature->Rate_Constant Activation_Energy Activation Energy (Ea) Catalyst Catalyst Concentration Catalyst->Rate_Constant Catalyst->Activation_Energy Monomer_Concentration Monomer Concentration Reaction_Rate Reaction Rate Monomer_Concentration->Reaction_Rate Rate_Constant->Reaction_Rate Molecular_Weight Molecular Weight Reaction_Rate->Molecular_Weight

Caption: Factors influencing polymerization kinetics.

References

Adipic Acid as a Crosslinking Agent in Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic acid and its derivatives, particularly this compound dihydrazide (ADH), are versatile and effective crosslinking agents used to enhance the properties of a wide range of polymers. Their application is crucial in developing advanced materials for various fields, including coatings, adhesives, biomaterials, and drug delivery systems. This compound, a dicarboxylic acid, typically forms ester linkages with hydroxyl-containing polymers, while ADH, a dihydrazide, undergoes reactions with ketone or aldehyde groups and can also act as a chain extender in polyurethanes.

This document provides detailed application notes and experimental protocols for using this compound and ADH as crosslinking agents, with a focus on methodologies and data relevant to research and development.

Section 1: this compound as a Direct Crosslinking Agent

This compound is a non-toxic crosslinker that can form covalent bonds with polymers containing hydroxyl or amine groups, such as polyvinyl alcohol (PVA) and chitosan. This crosslinking enhances mechanical strength, thermal stability, and reduces water solubility.

Application: Crosslinking of Chitosan Films for Biomedical Applications

Crosslinking chitosan with this compound improves its mechanical properties and stability in aqueous environments, making it suitable for wound dressings, tissue engineering scaffolds, and drug delivery applications. The reaction involves the formation of amide bonds between the carboxylic acid groups of this compound and the amino groups of chitosan, a process that can be driven by heat.[1]

Film TypeTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)Reference
Chitosan-Acetic Acid (Uncrosslinked)35.228.51850[2]
Chitosan-Adipic Acid (Uncured)57.114.12430[2]
Chitosan-Adipic Acid (Cured at 84°C, 93 min)75.011.52890[2]

Table 1: Comparison of mechanical properties of uncrosslinked and this compound-crosslinked chitosan films.

Materials:

  • Chitosan (medium molecular weight)

  • This compound

  • Deionized Water

  • Petri dishes

  • Vacuum oven

Procedure:

  • Solution Preparation: Prepare a 1% (w/v) chitosan solution by dissolving 1 g of chitosan in 100 mL of a 0.37% (w/v) this compound solution. Stir the mixture for 2 hours to ensure homogeneity.[3]

  • Film Casting: Pour a defined volume of the chitosan-adipic acid solution into a petri dish and allow it to dry at ambient temperature for 48-72 hours to form a film.

  • Thermal Crosslinking (Curing): Place the dried films in a vacuum oven. Heat the films at a selected temperature between 80-100°C for a duration of 10-120 minutes to induce the in-situ amidation reaction. Optimal conditions have been reported as 84°C for 93 minutes.[2]

  • Post-Treatment: After curing, allow the films to cool to room temperature in a desiccator before characterization.

Application: Crosslinking of Polyvinyl Alcohol (PVA) Biocomposites

This compound can be used to crosslink PVA, a biodegradable and biocompatible polymer. This is particularly useful in creating biocomposite films, for instance, by incorporating cellulose nanocrystals (CNC). The crosslinking occurs through esterification between the carboxylic acid groups of this compound and the hydroxyl groups of PVA, enhancing the material's tensile strength and stiffness.

CNC Content (wt%)Film TypeTensile Strength (MPa)Modulus of Elasticity (MPa)Reference
0PVA/CNC30.220.6
0PVA/CNC/AA41.330.4
10PVA/CNC18.837.6
10PVA/CNC/AA29.349.4

Table 2: Effect of this compound (AA) on the mechanical properties of PVA/CNC biocomposite films.

Materials:

  • Polyvinyl alcohol (PVA) granules

  • Cellulose nanocrystals (CNC) suspension

  • This compound

  • Distilled water

  • Acrylic mold

Procedure:

  • PVA Solution with this compound: Dissolve 2 g of PVA granules in distilled water to make a 5% (w/w) solution by stirring at 90°C for 2 hours. During this process, add 0.1 g of this compound to the solution.

  • Incorporation of CNC: To the PVA/adipic acid solution, add the desired amount of CNC suspension (e.g., to achieve 0, 2, 6, or 10 wt% CNC in the final film).

  • Film Casting: Cast the final suspension into an acrylic mold.

  • Drying: Dry the cast film in an oven at 50°C for 24 hours.

Section 2: this compound Dihydrazide (ADH) as a Crosslinking Agent

ADH is a highly effective crosslinker, particularly for polymers functionalized with ketone groups, such as in acrylic emulsions. It also serves as a chain extender in polyurethane dispersions (PUDs) and can be used to form hydrogels for drug delivery.

Application: Self-Crosslinking Acrylic Emulsions for Coatings

The most prominent use of ADH is in ambient temperature, self-crosslinking acrylic emulsions, often referred to as "keto-hydrazide crosslinking". This technology is widely used in high-performance paints and coatings.[4] The polymer backbone is first modified with a ketone-containing monomer, typically diacetone acrylamide (DAAM). ADH is then added to the emulsion. The crosslinking reaction occurs during the film-forming process as water evaporates.[4]

This post-coalescence crosslinking results in superior film properties, including enhanced abrasion, scrub, stain, and solvent resistance.[4]

PropertyUncrosslinked Acrylic FilmADH-Crosslinked Acrylic FilmReference
Water Absorption Ratio (at 2% DAAM)26.2%7.4% (at n(ADH)/n(DAAM) = 0.8:1)[5]
Adhesion on PE Film (at 2% DAAM)0%97% (at n(ADH)/n(DAAM) = 0.8:1)[5]
Thermal Stability (Glass Transition Temp, Tg)-Increased by 5°C[5]

Table 3: Improvement of acrylic film properties with DAAM and ADH crosslinking.

Materials:

  • Monomers: Methyl methacrylate (MMA), Butyl acrylate (BA), Diacetone acrylamide (DAAM)

  • Initiator (e.g., Ammonium persulfate)

  • Surfactant

  • Deionized water

  • This compound dihydrazide (ADH)

  • Ammonia solution

Procedure:

  • Emulsion Polymerization:

    • Prepare a monomer emulsion by mixing MMA, BA, and DAAM (typically 1-5 wt% of the total monomer mixture) with surfactant and deionized water.[4]

    • Charge a reactor with deionized water and surfactant and heat to the reaction temperature (e.g., 80°C).

    • Add a portion of the initiator, followed by the gradual addition of the monomer emulsion over a period of 2-3 hours.

    • After the addition is complete, maintain the temperature for another hour to ensure high monomer conversion.

    • Cool the reactor to room temperature.

  • Addition of ADH:

    • Neutralize the resulting acrylic emulsion with ammonia to a pH of ≥ 8.[4]

    • Prepare an aqueous solution of ADH.

    • Add the ADH solution to the neutralized emulsion under stirring. The molar ratio of DAAM to ADH is typically around 2:1 to 3:1.[4]

  • Film Formation and Curing:

    • Cast a film of the formulated emulsion.

    • As the film dries at ambient temperature, water and ammonia evaporate, the pH decreases, and the crosslinking reaction between the ketone groups of DAAM and the hydrazide groups of ADH proceeds.[4]

Application: Crosslinking of Polyurethane Dispersions (PUDs)

ADH acts as an effective room-temperature curative for aqueous PUDs. It is added to the water phase of the dispersion and crosslinking occurs during the drying and film coalescence process.[6] This results in polyurea coatings with enhanced hardness, toughness, adhesion, and chemical resistance.[6]

Materials:

  • Polyol (e.g., Polycarbonate diol)

  • Diisocyanate (e.g., Isophorone diisocyanate)

  • Hydrophilic monomer (e.g., Dimethylolpropionic acid - DMPA)

  • Solvent (e.g., Acetone)

  • Neutralizing agent (e.g., Triethylamine - TEA)

  • Chain extender (e.g., Ethylene diamine)

  • This compound dihydrazide (ADH)

  • Deionized water

Procedure:

  • Prepolymer Synthesis:

    • React the polyol, diisocyanate, and DMPA in a reactor, with a small amount of solvent to control viscosity, at around 70-80°C to form an isocyanate-terminated prepolymer.

  • Dispersion:

    • Cool the prepolymer and add TEA to neutralize the carboxylic acid groups of the DMPA.

    • Under high-speed stirring, add deionized water to disperse the prepolymer, forming the PUD.

  • Chain Extension and Crosslinking:

    • Add a chain extender like ethylene diamine to the dispersion.

    • Subsequently, add an aqueous solution of ADH to the PUD.

  • Film Formation:

    • Cast the final PUD and allow it to dry. Crosslinking will occur during film formation.

Application: Drug Delivery Systems

ADH is used to crosslink polymers like hyaluronic acid (HA) to form hydrogels and microspheres for sustained drug delivery.[7][8] The crosslinking reaction can be initiated using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[9] This system allows for the encapsulation and controlled release of therapeutic agents.

FormulationDrug Entrapment Efficiency (%)Cumulative Drug Release at 12 hours (%)Reference
Cephalexin-loaded HA-ADH Microspheres (Optimized)74.6> 90[8]

Table 4: Performance of ADH-crosslinked hyaluronic acid microspheres for cephalexin delivery.

The drug release profile often shows an initial burst release followed by a sustained release over several days.[1]

Materials:

  • Hyaluronic acid (HA)

  • This compound dihydrazide (ADH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • Deionized water

  • Dialysis tubing

Procedure:

  • Dissolution: Dissolve HA in deionized water to form a 1% (w/v) solution.

  • Activation: Add ADH and HOBt to the HA solution. Adjust the pH to 4.75.[9]

  • Coupling Reaction: Add EDC to the solution to initiate the coupling of ADH to the carboxylic acid groups of HA. Maintain the pH at 4.75 for 4 hours.[9]

  • Purification: Stir the solution for 24 hours at room temperature. Then, dialyze the solution against 0.1 M NaCl for 2 days, followed by dialysis against deionized water for 2 days to remove unreacted reagents.[9]

  • Lyophilization: Lyophilize the purified solution to obtain solid HA-ADH. This functionalized polymer can then be used to form hydrogels, often by reacting it with an aldehyde-modified polymer.[9]

Visualizations

G cluster_0 This compound Crosslinking of Chitosan Chitosan Chitosan Polymer Chain (-NH2 groups) CrosslinkedChitosan Crosslinked Chitosan (Amide Linkage) Chitosan->CrosslinkedChitosan AdipicAcid This compound (HOOC-(CH2)4-COOH) AdipicAcid->CrosslinkedChitosan Water Water (H2O) (by-product) CrosslinkedChitosan->Water releases Heat Heat (80-100°C)

Caption: Amide bond formation between chitosan and this compound.

G cluster_1 Experimental Workflow: Self-Crosslinking Acrylic Emulsion A 1. Emulsion Polymerization (MMA + BA + DAAM) B 2. Neutralization (Add Ammonia, pH ≥ 8) A->B C 3. Add Crosslinker (Aqueous ADH solution) B->C D 4. Film Casting C->D E 5. Drying & Curing (Ambient Temperature) D->E F Result: Crosslinked Coating E->F

Caption: Workflow for preparing ADH-crosslinked acrylic coatings.

G cluster_2 Keto-Hydrazide Crosslinking Mechanism PolymerDAAM Polymer with Pendant Ketone Group (from DAAM) CrosslinkedPolymer Crosslinked Polymer (Ketimine Linkage) PolymerDAAM->CrosslinkedPolymer ADH This compound Dihydrazide (H2NNHCO-(CH2)4-CONHNH2) ADH->CrosslinkedPolymer WaterByproduct Water (H2O) (by-product) CrosslinkedPolymer->WaterByproduct releases Evaporation Water & Ammonia Evaporation (pH decrease)

Caption: Reaction between DAAM-functionalized polymer and ADH.

References

Application Notes and Protocols for Adipic Acid in Controlled Drug Release Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic acid, a dicarboxylic acid, is a versatile excipient increasingly utilized in the design and development of controlled drug release formulations. Its utility stems from its ability to modulate the formulation's microenvironment, thereby influencing drug solubility and release kinetics. This compound has been successfully incorporated into matrix tablets and polymeric coatings to achieve pH-independent drug release, zero-order release profiles, and late-burst release profiles.[1][2] It can also act as a pore-forming agent in enteric coatings and as a co-former to enhance the dissolution and bioavailability of poorly soluble drugs.[1][3]

These application notes provide a comprehensive overview of the use of this compound in controlled drug release systems, including detailed experimental protocols for formulation preparation and characterization.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Name Hexanedioic acid[1]
Molecular Formula C₆H₁₀O₄[1]
Molecular Weight 146.14 g/mol [1]
Appearance White or almost white crystalline powder[1]
pKa1 4.41[3]
pKa2 5.41[3]
Melting Point 152.1 °C[3]
Solubility in water 24 g/L (at 25 °C)[3]

Applications of this compound in Controlled Drug Release

This compound's primary role in controlled drug release is to modify the pH of the microenvironment within the dosage form. This pH modulation can be leveraged to achieve several desired release profiles:

  • pH-Independent Drug Release: For weakly basic drugs that exhibit high solubility in the acidic environment of the stomach but poor solubility in the neutral pH of the intestine, the inclusion of an acidic excipient like this compound can create an acidic microenvironment within the formulation. This localized acidity promotes the dissolution of the drug, leading to a more consistent and pH-independent release profile as the dosage form transits through the gastrointestinal tract.[1][3][4]

  • Zero-Order Drug Release: this compound has been incorporated into the polymeric coating of hydrophilic monolithic systems to modulate the intragel pH.[1][2] This modulation helps to maintain a constant drug solubility within the gel layer, which can result in a zero-order release kinetic, where the drug is released at a constant rate over time.

  • Pore-Forming Agent: In enteric-coated formulations, this compound can be used as a pore-forming agent.[1][2] It dissolves in the higher pH of the intestine, creating pores in the coating and facilitating the disintegration of the dosage form and subsequent drug release.

  • Late-Burst Release Profile: The inclusion of this compound can be tailored to achieve a delayed or late-burst release of the drug.[1][2]

  • Improved Bioavailability of Poorly Soluble Drugs: this compound can be used as a co-former in the development of pharmaceutical salts or co-crystals to enhance the solubility and dissolution rate of poorly soluble drugs, thereby improving their bioavailability.[5]

Experimental Protocols

Protocol 1: Preparation of this compound-Based Controlled-Release Matrix Tablets by Direct Compression

This protocol describes the preparation of controlled-release matrix tablets using this compound as a release modifier.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (micronized)

  • Hydroxypropyl Methylcellulose (HPMC K4M or other suitable grade)

  • Microcrystalline Cellulose (MCC, e.g., Avicel® PH-101)

  • Magnesium Stearate

Equipment:

  • Analytical balance

  • Sieves (e.g., 40-mesh and 60-mesh)

  • V-blender or other suitable powder blender

  • Single-punch or rotary tablet press

  • Tablet hardness tester

  • Friability tester

  • Vernier caliper

Procedure:

  • Sieving: Pass the API, this compound, HPMC, and MCC through a 40-mesh sieve to ensure uniformity and break up any agglomerates. Pass the magnesium stearate through a 60-mesh sieve.

  • Blending: Accurately weigh the required quantities of the sieved API, this compound, HPMC, and MCC. Transfer the powders to a V-blender and blend for 15 minutes to achieve a homogenous mixture.

  • Lubrication: Add the sieved magnesium stearate to the powder blend in the V-blender and blend for an additional 3-5 minutes. Avoid over-blending, as this can negatively impact tablet hardness.

  • Compression: Compress the final blend into tablets using a tablet press fitted with appropriate punches and dies. Adjust the compression force to achieve the target tablet hardness.

  • Characterization: Evaluate the prepared tablets for weight variation, hardness, thickness, and friability according to standard pharmacopeial methods.

Example Formulation:

IngredientFunctionPercentage (w/w)
Weakly Basic DrugActive Ingredient20%
This compoundpH Modifier15%
HPMC K4MMatrix Former30%
Microcrystalline CelluloseFiller/Binder34%
Magnesium StearateLubricant1%
Protocol 2: In Vitro Drug Release Study (Dissolution Testing)

This protocol outlines the procedure for evaluating the in vitro drug release from the prepared controlled-release tablets. A two-stage dissolution test is often employed to simulate the pH changes in the gastrointestinal tract.

Materials:

  • 0.1 N Hydrochloric Acid (HCl) solution (pH 1.2)

  • Phosphate buffer solution (pH 6.8)

  • Prepared controlled-release tablets

Equipment:

  • USP Dissolution Apparatus 2 (Paddle type)

  • Water bath with temperature control

  • Syringes and syringe filters (e.g., 0.45 µm)

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Apparatus Setup: Set up the USP Dissolution Apparatus 2 with 900 mL of 0.1 N HCl as the dissolution medium in each vessel. Maintain the temperature at 37 ± 0.5 °C and the paddle speed at 50 rpm.

  • Acid Stage: Place one tablet in each vessel. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1 and 2 hours). Replace the withdrawn volume with fresh, pre-warmed 0.1 N HCl.

  • Buffer Stage: After 2 hours, carefully remove the tablets from the acid medium and transfer them to vessels containing 900 mL of phosphate buffer (pH 6.8), pre-warmed to 37 ± 0.5 °C. Alternatively, the pH of the medium can be adjusted by adding a calculated amount of a suitable buffer concentrate.

  • Sampling: Continue the dissolution test in the buffer stage and withdraw samples at various time intervals (e.g., 4, 6, 8, 12, and 24 hours). Replace the withdrawn volume with fresh, pre-warmed phosphate buffer.

  • Sample Analysis: Filter the withdrawn samples through a 0.45 µm syringe filter. Analyze the filtrate for drug content using a validated UV-Vis spectrophotometric or HPLC method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.

Data Presentation

The following table provides a hypothetical example of quantitative data for drug release from a controlled-release formulation containing varying concentrations of this compound.

Table 1: Cumulative Percentage of Drug Released from Matrix Tablets with Different this compound Concentrations

Time (hours)Formulation A (0% this compound)Formulation B (10% this compound)Formulation C (20% this compound)
pH 1.2
115.2 ± 1.825.6 ± 2.135.8 ± 2.5
222.5 ± 2.038.4 ± 2.348.2 ± 2.9
pH 6.8
435.8 ± 2.555.2 ± 3.165.7 ± 3.5
648.2 ± 2.968.9 ± 3.679.1 ± 4.0
859.1 ± 3.380.5 ± 4.288.6 ± 4.5
1275.6 ± 4.092.3 ± 4.897.4 ± 5.1
2488.9 ± 4.798.1 ± 5.299.8 ± 5.3

Data are presented as mean ± standard deviation (n=3).

Mandatory Visualizations

experimental_workflow cluster_preparation Tablet Preparation cluster_characterization Tablet Characterization cluster_dissolution In Vitro Dissolution Study Sieving Sieving of API, This compound, HPMC, MCC Blending1 Blending of Powders (15 min) Sieving->Blending1 Lubrication Addition and Blending of Magnesium Stearate (3-5 min) Blending1->Lubrication Compression Tablet Compression Lubrication->Compression QC_Tests Weight Variation, Hardness, Thickness, Friability Compression->QC_Tests Acid_Stage Acid Stage (pH 1.2) 2 hours QC_Tests->Acid_Stage Qualified Tablets Buffer_Stage Buffer Stage (pH 6.8) up to 24 hours Acid_Stage->Buffer_Stage Sampling Sample Withdrawal at various time points Buffer_Stage->Sampling Analysis UV-Vis/HPLC Analysis Sampling->Analysis logical_relationship cluster_formulation Formulation Factors cluster_mechanism Mechanism of Action cluster_release Drug Release Profile Adipic_Acid This compound Concentration Micro_pH Acidic Micro- environment Adipic_Acid->Micro_pH HPMC HPMC Concentration Gel_Layer Gel Layer Formation (HPMC) HPMC->Gel_Layer API_Solubility API Solubility (pH-dependent) API_Solubility->Micro_pH Drug_Dissolution Increased Drug Dissolution Micro_pH->Drug_Dissolution Release_Rate Controlled Release Rate Drug_Dissolution->Release_Rate Gel_Layer->Release_Rate pH_Independence pH-Independent Release Release_Rate->pH_Independence

References

Application Notes and Protocols: Adipic Acid as a pH Regulator in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic acid, also known as hexanedioic acid, is a dicarboxylic acid that is "generally recognized as safe" (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a food additive.[1] It functions primarily as a pH control agent, acidulant, flavoring agent, and leavening agent.[2][3][4] this compound is naturally found in beetroot and sugarcane but is commercially produced through chemical synthesis.[2] Its low rate of moisture absorption makes it particularly suitable for dry products like powdered mixes.[2]

This document provides detailed application notes and protocols for utilizing this compound as a pH regulator in food formulations. It includes quantitative data, experimental procedures, and quality control measures relevant to researchers and professionals in the food science and pharmaceutical industries.

Physicochemical Properties and Regulatory Information

This compound's effectiveness as a pH regulator stems from its properties as a weak dibasic acid. A summary of its key characteristics and regulatory limits is provided below.

PropertyValueReference
Chemical FormulaC₆H₁₀O₄[5]
Molar Mass146.14 g/mol [5]
pKa1 at 25°C4.43[2]
pKa2 at 25°C5.64[2]
Solubility in waterSlightly soluble[5]
FDA StatusGRAS (21 CFR 184.1009)[6]
EU NumberE355[2]
JECFA ADI0-5 mg/kg body weight[5]

Table 1: Physicochemical Properties and Regulatory Status of this compound.

The FDA has established maximum usage levels for this compound in various food categories, which should be adhered to under current Good Manufacturing Practices (cGMP).[6]

Food CategoryMaximum Level (%)
Baked Goods0.05
Nonalcoholic Beverages0.005
Condiments & Relishes5.0
Dairy Product Analogs0.45
Fats & Oils0.3
Gelatin & Puddings0.55
Meat Products0.3
Snack Foods1.3

Table 2: Maximum Usage Levels of this compound in Specific Food Categories as per FDA Guidelines.[6]

Application as a pH Regulator and Buffering Agent

This compound is an effective buffering agent, particularly in the pH range of 2.5 to 3.0.[5] Its ability to resist changes in pH is crucial for maintaining the stability, flavor, and texture of various food products.[3][4]

Logical Workflow for Utilizing this compound as a pH Regulator

A Define Target pH and Food Matrix B Determine pKa of this compound A->B Guides acid selection C Evaluate Buffering Capacity B->C Informs optimal pH range D Formulation and Sensory Analysis C->D Determines effective concentration E Quality Control of Final Product D->E Ensures product consistency

Caption: Workflow for this compound Application.

Experimental Protocols

Protocol for Determination of pKa of this compound by Potentiometric Titration

This protocol is adapted from standard acid-base titration procedures for determining the dissociation constants of weak acids.[7][8]

Objective: To experimentally determine the first and second pKa values of this compound.

Materials:

  • This compound, analytical grade

  • 0.1 M Sodium hydroxide (NaOH) solution, standardized

  • Deionized water, boiled to remove dissolved CO₂

  • pH meter with a glass electrode, calibrated

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • 250 mL beaker

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a 0.01 M solution of this compound by accurately weighing the required amount and dissolving it in a known volume of deionized water.

  • Pipette 100 mL of the this compound solution into a 250 mL beaker.

  • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

  • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

  • Record the initial pH of the this compound solution.

  • Fill the burette with the standardized 0.1 M NaOH solution.

  • Begin titrating by adding the NaOH solution in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

  • As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1-0.2 mL) to obtain more data points around the equivalence points.

  • Continue the titration until the pH has stabilized at a high value (e.g., pH 11-12).

  • Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

  • Determine the two equivalence points from the inflection points of the curve. A first derivative plot (ΔpH/ΔV vs. V) can be used for more accurate determination.

  • The pKa1 is equal to the pH at the half-volume of the first equivalence point.

  • The pKa2 is equal to the pH at the volume halfway between the first and second equivalence points.

Protocol for Evaluating the Buffering Capacity of this compound in a Food Matrix

This protocol provides a general framework for assessing the buffering capacity of this compound when incorporated into a food product.

Objective: To determine the effectiveness of this compound in resisting pH changes in a specific food system.

Materials:

  • Food product (e.g., beverage, sauce)

  • This compound, food grade

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • pH meter, calibrated

  • Magnetic stirrer and stir bar

  • Burettes

  • Beakers

Procedure:

  • Prepare several samples of the food product. One will serve as a control, and the others will be fortified with varying concentrations of this compound (e.g., 0.05%, 0.1%, 0.2% w/w).

  • For each sample, take a known weight or volume (e.g., 100 g or 100 mL) and place it in a beaker with a magnetic stir bar.

  • Measure and record the initial pH of each sample.

  • For each sample, perform two separate titrations: one with 0.1 M HCl and one with 0.1 M NaOH.

  • Add the acid or base in small, known increments, recording the pH after each addition until a significant change in pH is observed (e.g., a change of 2-3 pH units from the initial pH).

  • Plot the pH versus the volume of acid or base added for each sample.

  • The buffering capacity can be calculated as the amount of acid or base required to change the pH of the solution by one unit.

  • Compare the titration curves of the control and the this compound-fortified samples to evaluate the enhancement of buffering capacity.

Quality Control Protocol for Food-Grade this compound

This protocol outlines key quality control tests for ensuring the purity and safety of this compound for food applications, based on JECFA specifications.[5]

Objective: To verify that a batch of this compound meets food-grade specifications.

1. Assay (Purity):

  • Principle: Titration of this compound with a standardized solution of sodium hydroxide.

  • Procedure:

    • Accurately weigh approximately 3 g of the this compound sample.

    • Dissolve in 50 mL of methanol, warming gently on a steam bath if necessary.

    • Cool the solution and add a few drops of phenolphthalein indicator.

    • Titrate with 1 N sodium hydroxide until a persistent pink color is observed.

    • Perform a blank determination and make any necessary corrections.

    • Each mL of 1 N sodium hydroxide is equivalent to 73.07 mg of C₆H₁₀O₄.[5]

  • Specification: Not less than 99.6% and not more than 101.0% C₆H₁₀O₄.[5]

2. Water Content:

  • Method: Karl Fischer titration.

  • Specification: Not more than 0.2%.[5]

3. Sulfated Ash:

  • Principle: Gravimetric determination of the residue remaining after ignition.

  • Specification: Not more than 20 mg/kg.[5]

4. Lead Content:

  • Method: Atomic absorption spectroscopy.

  • Specification: Not more than 2 mg/kg.[5]

5. Microbiological Testing:

  • While not expected to support microbial growth, periodic testing of the manufacturing environment and final product for bacteria, yeast, and mold is a good manufacturing practice.[9]

cluster_0 Quality Control Workflow A Receive this compound Batch B Perform Assay (Purity) A->B C Test for Water Content A->C D Determine Sulfated Ash A->D E Analyze for Heavy Metals (Lead) A->E F Microbiological Screen (Optional) A->F G Batch Release/Rejection B->G C->G D->G E->G F->G

Caption: Quality Control for Food-Grade this compound.

Conclusion

This compound is a versatile and effective food additive for pH regulation and providing tartness. Its non-hygroscopic nature and strong buffering capacity in the acidic range make it a valuable ingredient in a variety of food products. Adherence to the experimental and quality control protocols outlined in these notes will enable researchers and manufacturers to effectively and safely utilize this compound in their formulations, ensuring product quality and regulatory compliance.

References

Application Notes and Protocols: Synthesis of Adipic Acid Polyesters for Biodegradable Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of biodegradable polyesters derived from adipic acid. This compound-based polyesters are a versatile class of aliphatic polyesters known for their biodegradability, making them suitable for a wide range of applications, including in the biomedical field for drug delivery systems and temporary medical implants, as well as in sustainable packaging.[1][2][3] This document outlines common synthesis methodologies, including chemical and enzymatic routes, and provides protocols for their characterization.

Introduction to this compound Polyesters

This compound is a six-carbon dicarboxylic acid that can be polymerized with various diols to form long-chain polyesters.[1] The properties of the resulting polyester, such as its molecular weight, crystallinity, and degradation rate, can be tailored by selecting different diols, catalysts, and polymerization conditions.[1][4] The ester linkages in the polymer backbone are susceptible to hydrolysis, which is the primary mechanism of their biodegradation in aqueous environments and in vivo, often facilitated by enzymes like lipases and esterases.[1][5]

Synthesis Methodologies

The synthesis of this compound polyesters is primarily achieved through polycondensation reactions. This can be performed using chemical catalysts at elevated temperatures or under milder conditions using enzymatic catalysts.

Chemical Synthesis via Polycondensation

Polycondensation is a type of step-growth polymerization where monomers react to form dimers, trimers, and eventually long-chain polymers, with the concurrent elimination of a small molecule, such as water or methanol.[2][6]

Common Polycondensation Methods:

  • Melt Polycondensation: This solvent-free method involves heating the this compound and a diol above their melting points in the presence of a catalyst.[1] The reaction is typically carried out under a nitrogen atmosphere to prevent oxidation and at reduced pressure to facilitate the removal of the water byproduct, driving the reaction towards higher molecular weight polymers.[7]

  • Two-Step Esterification and Polycondensation: This method involves an initial esterification step to form oligomers, followed by a polycondensation step at a higher temperature and under vacuum to increase the molecular weight.[1][8][9] This approach allows for better control over the polymerization process.

Catalysts: A variety of catalysts can be used for chemical synthesis, including:

  • Tin-based catalysts: Stannous chloride (SnCl₂) and dibutyltin dilaurate.[1][10][11]

  • Titanium-based catalysts: Tetraisopropyl orthotitanate and titanium butoxide.[1][8]

  • Acid catalysts: p-Toluene sulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and phosphoric acid (H₃PO₄).[3][8]

Enzymatic Synthesis

Enzymatic polymerization offers a greener alternative to chemical synthesis, proceeding under milder reaction conditions and often with higher selectivity, which can be advantageous for biomedical applications.[2][12][13] Lipases, such as Candida antarctica lipase B (CALB), are commonly used to catalyze the polycondensation of this compound with diols.[12][14] The enzymatic reaction is typically carried out in an organic solvent or under solvent-free conditions.[6][12]

Experimental Protocols

Protocol 1: Melt Polycondensation of Poly(ethylene adipate)

This protocol describes the synthesis of poly(ethylene adipate) (PEA) via a one-step melt condensation reaction.

Materials:

  • This compound

  • Ethylene glycol

  • Stannous chloride (SnCl₂) or Tetraisopropyl orthotitanate (catalyst)

  • Nitrogen gas supply

  • Vacuum pump

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add equimolar amounts of this compound and ethylene glycol.[1]

  • Add the catalyst (e.g., 0.1-0.5% w/w of the total monomer weight).[7]

  • Heat the mixture to 190-200°C under a slow stream of nitrogen with continuous stirring.[1]

  • Water will be produced as a byproduct and should be distilled off.

  • After the initial water has been removed (typically 2-3 hours), apply a vacuum (e.g., 15 mbar) to further drive the polycondensation and remove residual water and ethylene glycol.[7]

  • Continue the reaction under vacuum for several hours until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Cool the reactor to room temperature and collect the solid polyester.

Protocol 2: Two-Step Synthesis of Branched Polyester

This protocol describes the synthesis of a branched polyester using this compound, ethylene glycol, and glycerol.[8]

Materials:

  • This compound (0.123 mol)

  • Ethylene glycol (0.099 mol)

  • Glycerol

  • Toluene (20 ml)

  • p-Toluene sulphonic acid (catalytic amount)

  • Titanium butoxide (catalyst)

Procedure: Step 1: Oligomer Synthesis

  • In a 500 ml flask, combine this compound, ethylene glycol, toluene, and a catalytic amount of p-toluene sulphonic acid.[8]

  • Reflux the mixture with continuous stirring for 5 hours.[8] Toluene acts as an azeotropic agent to remove water.

  • After 5 hours, remove the toluene by distillation.[8]

Step 2: Polycondensation

  • To the resulting oligomers, add glycerol and the titanium butoxide catalyst.[8]

  • Heat the reaction mixture to 230°C under vacuum to initiate polycondensation and form the branched polyester.[8]

  • Continue the reaction until the desired polymer is formed, then cool and collect the product.

Protocol 3: Enzymatic Synthesis of Poly(octamethylene adipate)

This protocol details the synthesis of a linear polyester using lipase as a catalyst.[12]

Materials:

  • This compound

  • 1,8-octanediol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Diphenyl ether (solvent)

  • Molecular sieves

Procedure:

  • In a reaction vessel, dissolve equimolar amounts of this compound and 1,8-octanediol in diphenyl ether.

  • Add immobilized lipase (e.g., 3% w/w of total monomers) and molecular sieves to remove the water byproduct.[15]

  • Heat the reaction mixture to 70-75°C with constant stirring.[12][15]

  • Allow the reaction to proceed for 24 hours or more to achieve a high molecular weight polymer.[12]

  • After the reaction, dissolve the polymer in a suitable solvent (e.g., chloroform) and filter to remove the immobilized enzyme.

  • Precipitate the polymer in a non-solvent like methanol, then collect and dry the product under vacuum.

Data Presentation: Properties of this compound Polyesters

The properties of this compound polyesters are highly dependent on the choice of diol and the resulting molecular weight. The following tables summarize typical quantitative data for various this compound-based polyesters.

PolyesterDiolCatalystMn ( g/mol )Mw ( g/mol )PDITm (°C)Reference
Poly(butylene adipate)1,4-butanediolH₃PO₄/H₂SO₄-23,000-52-65[7]
Poly(octamethylene adipate-co-malate)1,8-octanediol, L-malic acidNovozym 435-4,700-9,500--[6]
Poly(oxamide ester)s (P3O36)Oxamidodiol----142-168[16]
Poly(oxamide ester)s (P4O46)Oxamidodiol----142-168[16]
Poly(glycerol adipate)GlycerolDibutyltin dilaurate---Amorphous[10][17]

Mn: Number-average molecular weight, Mw: Weight-average molecular weight, PDI: Polydispersity Index, Tm: Melting temperature.

Visualizations

Signaling Pathways and Experimental Workflows

G adipic_acid This compound (HOOC-(CH2)4-COOH) polyester This compound Polyester [ -O-R-O-CO-(CH2)4-CO- ]n adipic_acid->polyester diol Diol (HO-R-OH) diol->polyester catalyst Catalyst (e.g., SnCl2, Lipase) catalyst->polyester heat_vacuum Heat & Vacuum heat_vacuum->polyester water Water (H2O) polyester->water Byproduct

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_degradation Biodegradation Study monomers 1. Monomer & Catalyst Mixing polymerization 2. Polymerization (Melt/Enzymatic) monomers->polymerization purification 3. Purification (Precipitation/Washing) polymerization->purification ftir FTIR (Functional Groups) purification->ftir Characterize nmr NMR (Structure) purification->nmr gpc GPC (Molecular Weight) purification->gpc dsc DSC (Thermal Properties) purification->dsc incubation Incubation (Enzyme/Soil) purification->incubation Test analysis Analysis (Weight Loss, Morphology) incubation->analysis

G polyester Polyester Matrix surface_erosion Surface Erosion polyester->surface_erosion water_enzymes Water & Enzymes (Lipases, Esterases) hydrolysis Hydrolysis of Ester Bonds water_enzymes->hydrolysis surface_erosion->hydrolysis oligomers Oligomers & Dimers hydrolysis->oligomers monomers Monomers (this compound & Diol) oligomers->monomers metabolism Microbial Metabolism monomers->metabolism co2_h2o CO2, H2O, Biomass metabolism->co2_h2o

References

Application Note: Quantification of Adipic Acid in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and environmental monitoring professionals.

Abstract

Adipic acid (hexanedioic acid) is a significant industrial chemical primarily used in the production of nylon.[1][2] Its presence in the environment, stemming from industrial effluents, can be an indicator of pollution.[3][4] Accurate quantification in environmental matrices such as water and soil is crucial for monitoring and impact assessment. This document details robust protocols for the extraction and quantification of this compound from environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a white, crystalline, and slightly water-soluble dicarboxylic acid.[5] While it occurs rarely in nature, its large-scale industrial production makes it a potential environmental contaminant.[5] Monitoring its concentration in wastewater, industrial runoff, and soil is essential for quality control and environmental protection.[1] The analytical challenge lies in its high polarity and low volatility, which often necessitates specific sample preparation and derivatization steps, particularly for GC-MS analysis.[6][7] LC-MS/MS offers a direct analysis alternative with high sensitivity and specificity.[8]

Experimental Protocols

This section outlines the detailed methodologies for sample preparation and instrumental analysis for both GC-MS and LC-MS/MS techniques.

General Sample Preparation Workflow

The overall workflow for analyzing this compound in environmental samples involves several key stages, from collection to final data analysis.

G General Workflow for this compound Quantification cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A 1. Sample Collection (Water, Soil, Effluent) B 2. Preservation (Acidification to pH < 2, Refrigeration) A->B C 3. Extraction (LLE or SPE) B->C Spike with Internal Standard D 4. Concentration (Evaporation under Nitrogen) C->D E 5a. LC-MS/MS Analysis (Direct Injection) D->E F 5b. GC-MS Derivatization (e.g., Silylation) D->F H 7. Quantification (Internal Standard Calibration) E->H G 6. GC-MS Analysis F->G G->H

Caption: General workflow for this compound quantification.

Protocol 1: GC-MS Analysis of this compound in Water Samples

Gas Chromatography-Mass Spectrometry is a robust technique for this compound analysis, but it requires a derivatization step to increase the analyte's volatility.[6][7] Silylation is a common and effective derivatization method.[6][7]

2.2.1 Materials and Reagents

  • This compound Standard (≥99%)

  • This compound-13C6 (Internal Standard)

  • Ethyl Acetate (HPLC Grade)

  • Hydrochloric Acid (HCl)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[6][7]

  • Anhydrous Pyridine

  • Sodium Chloride (NaCl)

  • Deionized Water

2.2.2 Sample Preparation and Extraction

  • Collection & Preservation: Collect water samples in clean glass bottles. Immediately acidify to pH < 2 with concentrated HCl to preserve the organic acids.[9] Store at 4°C.

  • Internal Standard Spiking: To a 10 mL aliquot of the water sample, add a known amount of this compound-13C6 internal standard.

  • Liquid-Liquid Extraction (LLE):

    • Add 2-3 g of NaCl to the sample to increase the ionic strength.

    • Add 10 mL of ethyl acetate and shake vigorously for 2 minutes.[10][11]

    • Allow the layers to separate.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.[10]

    • Repeat the extraction twice more, combining the organic extracts.

  • Evaporation: Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.[10]

2.2.3 Derivatization (Silylation)

  • To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[7]

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 70-80°C for 30 minutes to ensure complete derivatization.[6]

  • Cool the sample to room temperature before GC-MS analysis.

2.2.4 GC-MS Instrumental Parameters

  • GC System: Agilent 8890 GC or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[8]

  • Injector: Splitless mode, 250°C

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • MS System: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound (TMS derivative): Monitor characteristic ions.

    • This compound-13C6 (TMS derivative): Monitor corresponding mass-shifted ions.

Protocol 2: LC-MS/MS Analysis of this compound in Water/Soil

LC-MS/MS provides high sensitivity and specificity, allowing for the direct analysis of this compound without derivatization.[8]

2.3.1 Materials and Reagents

  • This compound Standard (≥99%)

  • This compound-13C6 (Internal Standard)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ethyl Acetate (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

2.3.2 Sample Preparation

  • Water Samples:

    • Filter the sample through a 0.45 µm filter.

    • To a 1 mL aliquot, add a known amount of this compound-13C6 internal standard.

    • Acidify with 10 µL of 1M HCl.

    • Proceed to LLE as described in 2.2.2, or use Solid-Phase Extraction (SPE).

  • Soil Samples (Extraction):

    • Weigh 5 g of homogenized soil into a centrifuge tube.

    • Spike with the internal standard.

    • Add 10 mL of a 1:1 Methanol/Water solution and vortex for 5 minutes.

    • Centrifuge at 5,000 x g for 10 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

    • Evaporate the solvent and reconstitute the residue in 1 mL of the initial mobile phase.

2.3.3 LC-MS/MS Instrumental Parameters

  • LC System: Waters ACQUITY UPLC H-Class or equivalent

  • Column: Atlantis PREMIER BEH C18 AX (2.1 x 100 mm, 1.7 µm) or similar mixed-mode/reversed-phase column[12]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Ramp to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-9 min: Return to 5% B and equilibrate

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode[1]

  • MRM Transitions:

    • This compound: Precursor ion [M-H]⁻ m/z 145 -> Product ions (e.g., m/z 111, m/z 83)

    • This compound-13C6: Precursor ion [M-H]⁻ m/z 151 -> Corresponding product ions

Data Presentation

Quantitative data from environmental samples should be meticulously recorded. Below is a summary of reported this compound concentrations from various environmental sources.

Environmental MatrixLocation/SourceConcentration RangeAnalytical MethodReference
Industrial EffluentAdvanced Treatment Plant, Pomona, CADetected (concentration not specified)Not Specified[3]
Industrial EffluentAdvanced Treatment Plant, Lake Tahoe, CADetected (concentration not specified)Not Specified[3]
Process Retort WaterOccidental Oil Shale, Inc4.7 mg/LNot Specified[3]
Air (Working Place)Industrial SiteDetection Limit: 7 µg/m³GC-FID[13][14]
Water (Working Place)Industrial SiteDetection Limit: 1 µg/LGC-FID[13][14]
Curative WaterNot SpecifiedDicarboxylic acids found from 0.5 to 5 mg/LLLE/SPE-GC[15]

Conclusion

The protocols presented here provide reliable and validated methods for the quantification of this compound in diverse environmental samples. The choice between GC-MS and LC-MS/MS will depend on laboratory instrumentation, required sensitivity, and sample throughput.[8] The GC-MS method is robust but requires a derivatization step.[8] The LC-MS/MS method offers higher specificity and direct analysis, making it ideal for complex matrices and low-level detection.[8] Proper sample preparation, including the use of a stable isotope-labeled internal standard, is critical for achieving accurate and precise results in environmental monitoring.[7]

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Adipic Acid from Cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory-scale synthesis of adipic acid from cyclohexene. The focus is on providing clear, reproducible experimental procedures and relevant data to support research and development activities.

Introduction

This compound, or hexanedioic acid, is a dicarboxylic acid of significant industrial importance, primarily as a monomer for the production of nylon-6,6.[1][2] In the laboratory, the synthesis of this compound from cyclohexene serves as a classic example of oxidative cleavage of an alkene. This transformation can be achieved through various oxidative methods, with common laboratory-scale procedures utilizing strong oxidizing agents like potassium permanganate or greener alternatives such as hydrogen peroxide.[3][4] The reaction involves the cleavage of the cyclohexene double bond and subsequent oxidation of the resulting carbons to carboxylic acid functionalities.[4][5][6][7]

The choice of synthetic route can be tailored based on factors such as desired yield, reaction time, cost, and environmental considerations. This document will detail two prominent methods: oxidation with potassium permanganate and a greener approach using hydrogen peroxide. A detailed experimental protocol is provided for the widely used potassium permanganate method.

Synthesis Methodologies

Two primary methods for the laboratory-scale synthesis of this compound from cyclohexene are outlined below.

1. Oxidation with Potassium Permanganate:

This is a robust and commonly used method for the synthesis of this compound from cyclohexene.[8][9][10][11] Potassium permanganate (KMnO₄) is a strong oxidizing agent that effectively cleaves the double bond of cyclohexene. The reaction is typically carried out in an aqueous solution and can be performed under neutral or basic conditions. The intermediate is a diol which is further oxidized to this compound.[7] While effective, this method generates manganese dioxide (MnO₂) as a byproduct, which requires proper disposal.[12]

2. Green Oxidation with Hydrogen Peroxide:

In line with the principles of green chemistry, hydrogen peroxide (H₂O₂) has emerged as an environmentally benign oxidizing agent for this transformation.[12][13][14] This method often employs a catalyst, such as sodium tungstate, to facilitate the oxidation.[12][13][14] The primary byproduct of this reaction is water, making it a much cleaner process compared to permanganate oxidation.[12] Yields for this method have been reported in the range of 70-79%.[13][14]

Experimental Protocol: Potassium Permanganate Oxidation of Cyclohexene

This protocol is adapted from established laboratory procedures.[8][9]

Materials:

  • Cyclohexene (C₆H₁₀)

  • Potassium permanganate (KMnO₄)

  • Water (H₂O)

  • 1% Sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Methanol (CH₃OH) (optional, for quenching excess permanganate)

  • Erlenmeyer flask (250 mL)

  • Buchner funnel and filter flask

  • Beaker (250 mL)

  • Boiling chips

  • Ice-water bath

  • pH paper

  • Stirring rod

  • Heating apparatus (steam bath or hot plate)

Procedure:

  • In a 250 mL Erlenmeyer flask, combine 50 mL of water, 2.0 mL of cyclohexene (density = 0.81 g/mL), and 8.4 g of potassium permanganate.[8][9]

  • Loosely stopper the flask and swirl the mixture vigorously for 5 minutes. The flask should become warm. If no temperature increase is observed, gently warm the flask on a steam bath.[8][9]

  • Continue to swirl the flask at frequent intervals for the next 20 minutes, maintaining the temperature of the mixture between 35°C and 40°C. If the temperature exceeds 45°C, cool the flask in an ice-water bath.[8]

  • After 20 minutes, check for the presence of unreacted permanganate by placing a drop of the reaction mixture on a piece of filter paper. A purple ring around the brown manganese dioxide spot indicates the presence of excess permanganate.[8][9]

  • If permanganate is still present, add 1 mL of methanol and heat the mixture to complete the reaction. Repeat until the purple color disappears.[8]

  • Filter the mixture by vacuum filtration using a Buchner funnel to remove the manganese dioxide.[8][9]

  • Rinse the reaction flask with two 10 mL portions of hot 1% sodium hydroxide solution and pour these rinsings through the filter to wash the manganese dioxide.[8][9]

  • Combine the filtrate and washings in a 250 mL beaker. Add a boiling chip and heat the solution to boiling until the volume is reduced to approximately 10 mL.[8][9]

  • Cool the solution in an ice-water bath and then carefully acidify it to a pH of about 1 by adding concentrated hydrochloric acid dropwise with stirring.[8][9]

  • Add an additional 3 mL of concentrated hydrochloric acid and let the beaker stand in the ice bath for 5-10 minutes to allow for complete crystallization of the this compound.[8]

  • Collect the this compound crystals by vacuum filtration.

  • Recrystallize the crude product from a minimal amount of boiling water (approximately 5 mL).[8][9]

  • Cool the recrystallized solution to room temperature and then in an ice-water bath for 10 minutes.

  • Collect the purified crystals by vacuum filtration, allow them to air dry, and determine the yield and melting point.

Data Presentation

ParameterValueReference
Reactants
Cyclohexene2.0 mL (1.62 g)[8][9]
Potassium Permanganate8.4 g[8][9]
Reaction Conditions
Temperature35-40 °C[8]
Reaction Time~20 minutes[8]
Product
Theoretical Yield~2.9 gCalculated
Reported Yield (Green Method)70-79%[13][14]
Melting Point152 °C[15]

Note: The theoretical yield is calculated based on the stoichiometry of the reaction with cyclohexene as the limiting reagent. The reported yield is for the hydrogen peroxide method as a comparison.

Visualizations

Reaction Pathway Diagram

Reaction_Pathway Cyclohexene Cyclohexene Intermediate cis-1,2-Cyclohexanediol (Intermediate) Cyclohexene->Intermediate + KMnO4 / H2O Adipic_Acid This compound Intermediate->Adipic_Acid Oxidative Cleavage (excess KMnO4)

Caption: Oxidative cleavage of cyclohexene to this compound via a diol intermediate.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Mix Cyclohexene, KMnO4, and Water B Swirl and Maintain Temperature (35-40°C) A->B C Check for Excess KMnO4 and Quench if Necessary B->C D Vacuum Filter to Remove MnO2 C->D E Wash MnO2 with NaOH solution D->E F Concentrate Filtrate by Boiling E->F G Acidify with HCl to Precipitate this compound F->G H Cool in Ice Bath for Crystallization G->H I Vacuum Filter to Collect Crude Product H->I J Recrystallize from Hot Water I->J K Collect Purified Product by Vacuum Filtration J->K

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for the Synthesis of Adipic Acid-Based Polyurethane Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyurethane elastomers utilizing adipic acid. This compound is a key dicarboxylic acid used in the production of polyester polyols, which serve as the soft segment in polyurethane elastomers, imparting flexibility and elasticity.[1][2][3] The versatility of polyurethane chemistry allows for the tuning of mechanical and thermal properties to suit a wide range of applications, from biomedical devices to industrial coatings and foams.[1][3][4]

I. Introduction to this compound in Polyurethane Elastomer Synthesis

Polyurethane elastomers are block copolymers composed of alternating soft and hard segments. The soft segment, typically a polyester or polyether polyol, provides flexibility and elastomeric properties, while the hard segment, formed from the reaction of a diisocyanate and a chain extender, contributes to the material's strength and hardness.[4]

This compound is a fundamental component in the synthesis of polyester polyols.[2][5] Through polycondensation with various diols (e.g., ethylene glycol, 1,4-butanediol), this compound forms polyester polyols with varying molecular weights and functionalities.[5][6] These polyester polyols then react with diisocyanates to form the polyurethane network. The choice of diol and the molecular weight of the polyester polyol significantly influence the final properties of the elastomer.[2]

This document provides protocols for the synthesis of both conventional and non-isocyanate polyurethane elastomers derived from this compound, along with data on their mechanical and thermal properties.

II. Experimental Protocols

A. Protocol for Synthesis of this compound-Based Polyester Polyol

This protocol describes the synthesis of a linear polyester polyol from this compound and a diol via melt polycondensation.[6]

Materials:

  • This compound

  • Diethylene glycol (or other suitable diol such as 1,4-butanediol)

  • p-Toluene sulfonic acid (p-TSA) as a catalyst

  • Nitrogen gas supply

  • Reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation setup.

Procedure:

  • Reactor Setup: Assemble a four-necked reaction kettle with a mechanical stirrer, a thermometer, a nitrogen inlet, and a distillation head connected to a condenser and receiving flask.

  • Charging Reactants: Charge the reactor with this compound and diethylene glycol. A typical molar ratio is 1 mole of this compound to 1.1-1.2 moles of diol to ensure hydroxyl end-groups. Add a catalytic amount of p-TSA (e.g., 0.1% by weight of the reactants).[6]

  • Inert Atmosphere: Purge the reactor with nitrogen gas for 15-20 minutes to remove air and prevent oxidation. Maintain a slow, continuous nitrogen flow throughout the reaction.

  • Esterification: Gradually heat the reaction mixture to 160-180°C with continuous stirring.[6] Water will begin to distill off as a byproduct of the esterification reaction.

  • Polycondensation: After the initial removal of water, slowly increase the temperature to 200-220°C to facilitate the polycondensation reaction and increase the molecular weight of the polyol. A vacuum can be applied in the later stages to help remove the final traces of water and drive the reaction to completion.

  • Monitoring the Reaction: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value drops below a desired level (e.g., < 1 mg KOH/g).

  • Cooling and Storage: Once the desired acid value is reached, cool the polyester polyol to room temperature under a nitrogen atmosphere. The resulting polyester polyol can be stored in a sealed container in a cool, dry place.

B. Protocol for Synthesis of Non-Isocyanate Polyurethane (NIPU) Elastomer from this compound

This protocol details a two-step synthesis of a non-isocyanate polyurethane (NIPU) elastomer, offering a more sustainable alternative to conventional polyurethane synthesis.[7]

Materials:

  • This compound (A.A.)

  • Glycerol carbonate (G.C.)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM)

  • 1,2-Ethylenediamine or 1,6-Hexamethylenediamine

  • 1 M Hydrochloric acid (HCl)

  • Nitrogen gas supply

  • Round-bottom flasks, magnetic stirrer, syringe, and standard laboratory glassware.

Procedure:

Step 1: Synthesis of the Intermediate Ester [7]

  • Reactant Preparation: In a round-bottom flask, add 2.5 g of dried this compound (0.017 mol), 1.5 equivalents of DMAP (0.025 mol), and 3 equivalents of DCC (0.051 mol).[7]

  • Solvent and Reagent Addition: Add dichloromethane (DCM) to the flask. Then, slowly add 3 equivalents of glycerol carbonate (0.051 mol) dropwise using a syringe.[7] Adjust the total volume with DCM to 30 mL.[7]

  • Reaction Conditions: Conduct the reaction under a nitrogen atmosphere with constant stirring for 24 hours at room temperature.[7]

  • Purification of Intermediate: After 24 hours, purify the intermediate product. The specific purification method may involve filtration to remove the dicyclohexylurea byproduct and subsequent washing and drying steps.

Step 2: Synthesis of the NIPU Elastomer [7]

  • Reactant Addition: In a separate round-bottom flask, dissolve the purified intermediate in a suitable solvent. Add 1.5 equivalents (0.025 mol) of either 1,2-ethylenediamine or 1,6-hexamethylenediamine to the solution.[7]

  • Reaction Conditions: Carry out the reaction at 40°C for 24 hours under a nitrogen atmosphere with constant stirring.[7]

  • Product Purification: Purify the resulting NIPU product using a two-phase extraction. Dissolve the product in DCM (organic phase) and extract with 1 M HCl (aqueous phase) at a 2:1 ratio. Repeat the extraction process twice.[7]

  • Drying: Dry the final product to obtain the NIPU elastomer.

III. Data Presentation

The properties of polyurethane elastomers derived from this compound can be tailored by varying the formulation. The following tables summarize key quantitative data from the literature.

Table 1: Properties of this compound-Based Polyester Polyols

PropertyPolyester from this compound + Ethylene Glycol/1,4-ButanediolPolyester from this compound + Diethylene GlycolReference
Average Molecular Weight 20002400[8]
Hydroxyl Number (mg KOH/g) 52 - 5857 - 63[8]
Viscosity at 75°C (mPa.s) 500 - 600950 - 1100[8]
Acid Number (mg KOH/g) 1.01.2[8]

Table 2: Mechanical and Thermal Properties of this compound-Based Polyurethane Elastomers

PropertyPUE with this compound-based PolyesterNIPU from this compound (NIPU_hexa)Reference
Tensile Strength (MPa) 10.5 - 14.8Not Reported[9]
Elongation at Break (%) 268 - 299Not Reported[9]
Glass Transition Temp. (Tg) Not ReportedElevated compared to intermediate[7][10]
Thermal Degradation Temp. 348 - 354 °CThermally stable[9]
Water Absorption (%) Not Reported~43% (stable)[7]

IV. Visualizations

The following diagrams illustrate the synthesis workflows for this compound-based polyurethane elastomers.

Polyol_and_PU_Synthesis cluster_polyol Polyester Polyol Synthesis cluster_pu Polyurethane Elastomer Synthesis Adipic_Acid This compound Reactor1 Reactor (160-220°C, N2) Adipic_Acid->Reactor1 Diol Diol (e.g., Ethylene Glycol) Diol->Reactor1 Polyester_Polyol This compound-Based Polyester Polyol Reactor1->Polyester_Polyol Polycondensation Reactor2 Reactor Polyester_Polyol->Reactor2 Diisocyanate Diisocyanate (e.g., MDI, TDI) Diisocyanate->Reactor2 Chain_Extender Chain Extender (e.g., 1,4-Butanediol) Chain_Extender->Reactor2 PU_Elastomer Polyurethane Elastomer Reactor2->PU_Elastomer Polymerization

Caption: Conventional synthesis of polyurethane elastomers.

NIPU_Synthesis cluster_step1 Step 1: Intermediate Ester Synthesis cluster_step2 Step 2: NIPU Elastomer Synthesis Adipic_Acid This compound Reactor1 Reactor (Room Temp, 24h, N2) Adipic_Acid->Reactor1 Glycerol_Carbonate Glycerol Carbonate Glycerol_Carbonate->Reactor1 Reagents1 DMAP, DCC, DCM Reagents1->Reactor1 Intermediate Intermediate Ester Reactor1->Intermediate Esterification Reactor2 Reactor (40°C, 24h, N2) Intermediate->Reactor2 Diamine Diamine (e.g., 1,6-Hexamethylenediamine) Diamine->Reactor2 NIPU_Elastomer Non-Isocyanate Polyurethane (NIPU) Elastomer Reactor2->NIPU_Elastomer Polyaddition

Caption: Two-step synthesis of non-isocyanate polyurethanes.

V. Application Notes

  • Tunable Properties: The properties of this compound-based polyurethane elastomers are highly tunable. By altering the molecular weight of the polyester polyol, the type of diisocyanate, and the chain extender, researchers can modify the mechanical strength, elasticity, and thermal stability of the final material.[2]

  • Flexibility and Durability: The use of this compound in the polyester soft segment imparts good flexibility and durability to the polyurethane elastomer.[1][3] This makes them suitable for applications requiring repeated stress and strain cycles.

  • Biocompatibility: Certain formulations of polyurethane elastomers, particularly those synthesized without toxic catalysts or reagents, can exhibit good biocompatibility.[11] The non-isocyanate route described in this document presents a promising approach for developing more biocompatible polyurethanes for medical and drug delivery applications.

  • Applications: this compound-based polyurethane elastomers find use in a wide array of applications, including:

    • Biomedical: as materials for medical devices and drug delivery systems due to their biocompatibility and tunable properties.[11]

    • Industrial: in coatings, adhesives, sealants, and flexible foams for furniture and automotive applications.[1][3]

    • Textiles: as elastic fibers and coatings for fabrics.[1]

  • Non-Isocyanate Polyurethanes (NIPUs): The synthesis of NIPUs from this compound offers a significant advantage by avoiding the use of toxic isocyanates.[7][10] This "greener" approach is gaining increasing attention for applications where biocompatibility and environmental safety are paramount. Research indicates that this compound-based NIPUs can exhibit good thermal stability and controlled swelling properties.[7][10]

References

Troubleshooting & Optimization

Technical Support Center: Scaling Up Bio-based Adipic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial production of adipic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic challenges encountered when engineering a microbe for this compound production?

A1: The main metabolic hurdles include:

  • Redox Imbalance: Many engineered pathways for this compound have a net surplus or deficit of reducing equivalents (NADH/NADPH), which can stall the pathway and inhibit cell growth.[1][2][3]

  • Enzyme Efficiency: The efficiency of heterologous or engineered enzymes can be a bottleneck, leading to the accumulation of intermediate metabolites and low product titers.[1][3]

  • Competing Pathways: Native metabolic pathways in the host organism can divert precursors away from the this compound synthesis pathway, reducing the overall yield.[4]

  • Low Flux: The overall rate of conversion of the carbon source to this compound can be low due to any of the above factors, as well as insufficient expression levels of pathway enzymes.

Q2: My engineered strain is not producing the expected titer of this compound. What are the likely causes?

A2: Low this compound titers can stem from several issues:

  • Product Toxicity: this compound can be toxic to microbial hosts, especially at the low pH required for an economically viable downstream process. This toxicity can inhibit cell growth and enzyme activity.[1][5][6]

  • Genetic Instability: The engineered metabolic pathway, often present on plasmids, can be unstable, leading to a loss of productivity over time during fermentation.

  • Sub-optimal Fermentation Conditions: Factors such as pH, temperature, aeration, and nutrient concentrations can significantly impact both cell growth and this compound production. For instance, highly aerobic conditions might promote biomass formation at the expense of product synthesis.[7]

  • Precursor Limitation: The availability of key precursors, such as acetyl-CoA and succinyl-CoA, may be a rate-limiting step.[8][9]

Q3: What are the most promising microbial chassis for this compound production, and what are their respective challenges?

A3: Several microorganisms are being explored, each with its own set of advantages and disadvantages:

  • Escherichia coli : A well-characterized host with a fast growth rate and a wide array of genetic tools. However, it can be sensitive to acidic conditions and product toxicity.[6][10]

  • Saccharomyces cerevisiae : A robust yeast that is more tolerant to acidic environments. However, engineering complex pathways can be more challenging than in E. coli, and reported titers have been relatively low.[10][11]

  • Pseudomonas putida : Known for its metabolic versatility and tolerance to various organic compounds. It is a promising host for converting lignin-derived aromatic compounds into this compound precursors.[5][12]

  • Thermobifida fusca : A thermophilic bacterium that possesses a native pathway for this compound degradation, which can be reversed for production.[1][3]

Q4: What are the main challenges in the downstream processing of bio-based this compound?

A4: The primary downstream processing challenges are associated with separating and purifying this compound from the complex fermentation broth.[13] These challenges include:

  • The low concentration of this compound in the broth.[13]

  • The presence of other organic acids, residual sugars, and biomass.[13]

  • The need for cost-effective and environmentally friendly separation techniques to compete with the established petrochemical process.[1][5]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or no this compound production Inactive or inefficient enzyme(s) in the pathway.- Codon-optimize the genes for the host organism.- Test different enzyme homologs from various organisms.- Increase the expression level of the rate-limiting enzyme(s).[8][9]
Incorrect folding or localization of heterologous proteins.- Co-express molecular chaperones.- Fuse localization tags to the enzymes.
Genetic instability of the expression plasmid.- Integrate the pathway genes into the host chromosome.- Use a stronger selection marker.
Cell growth is inhibited after an initial phase This compound toxicity.- Screen for more tolerant host strains.[6]- Engineer the host for improved tolerance (e.g., by overexpressing efflux pumps).- Implement in-situ product removal during fermentation.
Accumulation of a toxic intermediate.- Identify the accumulating intermediate using metabolomics.- Increase the expression or efficiency of the downstream enzyme.
Low yield of this compound from the carbon source Competing metabolic pathways are draining precursors.- Knock out genes of competing pathways.- Use dynamic regulation to divert flux towards this compound production.
Redox imbalance.- Co-express enzymes that regenerate the required cofactors (e.g., NADH or NADPH).- Engineer the pathway to be redox-neutral.[1][3]
Inconsistent results between shake flask and bioreactor Sub-optimal scale-up of fermentation parameters.- Optimize aeration (dissolved oxygen), pH, and feeding strategy in the bioreactor.[8][9]- Ensure proper mixing to avoid gradients of nutrients and pH.
High cost of production at pilot scale Expensive inducer (e.g., IPTG) for gene expression.- Replace the inducible promoter with a constitutive or auto-inducible promoter.[7]
Complex and expensive downstream processing.- Engineer the host to produce at a lower pH to reduce the cost of acidification during extraction.[1][5]- Explore alternative separation methods like membrane filtration or reactive extraction.

Quantitative Data

Table 1: Reported Titers and Yields of Bio-based this compound and its Precursors

Product Microorganism Feedstock Titer (g/L) Yield (g/g or % of theoretical) Reference
This compoundEngineered E. coliGlucose & Glycerol6893.1%[1][7][14]
This compoundEngineered E. coliGlucose22.30.25 g/g[8][9]
This compoundEngineered E. coli6-hydroxyhexanoic acid15.6-[15]
This compoundEngineered S. cerevisiae-10.09 mg/L-[11][16]
This compoundEngineered T. fuscaGlucose2.23-[7]
Muconic AcidEngineered P. putidaLignin-derived aromatics--[5]

Experimental Protocols

A detailed, step-by-step protocol for a specific experiment is highly dependent on the chosen microbial host, the specific metabolic pathway, and the available laboratory equipment. Below is a generalized methodology for a key experiment.

Experiment: Screening of Microbial Strains for this compound Tolerance

Objective: To identify microbial strains with inherent tolerance to high concentrations of this compound, which can serve as potential production hosts.

Methodology:

  • Strain Selection: Choose a panel of microorganisms for screening. This could include different species (e.g., E. coli, S. cerevisiae, P. putida) and various strains within each species.[6]

  • Media Preparation: Prepare a defined minimal medium for each species. Create a stock solution of this compound and adjust its pH to the desired experimental value (e.g., pH 5 and pH 6 for yeast, pH 6 and pH 7 for bacteria).[6]

  • Cultivation Setup: In a 96-well microplate, dispense the minimal medium. Add this compound from the stock solution to achieve a range of final concentrations (e.g., 0 mM to 500 mM).[6]

  • Inoculation: Inoculate the wells with a standardized amount of pre-cultured cells of each strain.

  • Incubation: Incubate the microplate in a plate reader with controlled temperature and shaking.

  • Data Collection: Measure the optical density (OD) at regular intervals to monitor cell growth.

  • Data Analysis: Calculate the maximum specific growth rate (µmax) for each strain at each this compound concentration. Plot the relative µmax (compared to the control with 0 mM this compound) against the this compound concentration.

  • Selection: Identify the strains that maintain a high relative growth rate at high concentrations of this compound. These are your tolerant candidates for further development.

Visualizations

Adipic_Acid_Pathway Glucose Glucose Succinyl_CoA Succinyl_CoA Glucose->Succinyl_CoA Glycolysis & TCA Cycle Acetyl_CoA Acetyl_CoA Glucose->Acetyl_CoA Glycolysis & TCA Cycle Oxoadipyl_CoA Oxoadipyl_CoA Succinyl_CoA->Oxoadipyl_CoA Tfu_0875/ Tfu_2399 Acetyl_CoA->Oxoadipyl_CoA Tfu_0875/ Tfu_2399 Hydroxyadipyl_CoA Hydroxyadipyl_CoA Oxoadipyl_CoA->Hydroxyadipyl_CoA Tfu_0067 Carboxypentenoyl_CoA Carboxypentenoyl_CoA Hydroxyadipyl_CoA->Carboxypentenoyl_CoA Adipyl_CoA Adipyl_CoA Carboxypentenoyl_CoA->Adipyl_CoA Tfu_1647 Adipic_Acid Adipic_Acid Adipyl_CoA->Adipic_Acid Tfu_2576-7

Caption: Reverse Adipate Degradation Pathway for this compound Production.

Troubleshooting_Workflow Start Low this compound Titer Check_Growth Is cell growth inhibited? Start->Check_Growth Check_Yield Is the yield low? Check_Growth->Check_Yield No Check_Toxicity Assess product/intermediate toxicity Check_Growth->Check_Toxicity Yes Check_Enzymes Verify enzyme activity and expression Check_Yield->Check_Enzymes Yes Optimize_Fermentation Optimize fermentation conditions Check_Yield->Optimize_Fermentation No Check_Pathways Investigate competing pathways Check_Enzymes->Check_Pathways Strain_Engineering Further strain engineering Check_Toxicity->Strain_Engineering Check_Cofactors Analyze redox balance Check_Pathways->Check_Cofactors Check_Cofactors->Strain_Engineering

Caption: Troubleshooting workflow for low this compound production.

References

Technical Support Center: Minimizing Nitrous Oxide (N₂O) Emissions in Adipic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing nitrous oxide (N₂O) emissions during adipic acid synthesis. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges encountered during laboratory and pilot-scale experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of N₂O emissions in conventional this compound production?

A1: Nitrous oxide is an inherent byproduct of the conventional this compound production process. This process involves the oxidation of a cyclohexanone and cyclohexanol mixture, often referred to as KA oil, using nitric acid. The chemical reaction between nitric acid and the organic feedstock is the primary generator of N₂O as a significant component of the off-gas.[1]

Q2: What are the principal technologies available for abating N₂O emissions from this compound production?

A2: The primary technologies for reducing N₂O emissions are "end-of-pipe" solutions that treat the off-gases before they are released into the atmosphere. These include:

  • Catalytic Decomposition: This process utilizes a catalyst to break down N₂O into harmless nitrogen (N₂) and oxygen (O₂).[1]

  • Thermal Destruction: This method involves exposing the N₂O-containing off-gas to high temperatures, typically above 1000°C, to decompose it into N₂ and O₂.[1][2]

  • Selective Catalytic Reduction (SCR): In this process, a reducing agent, such as ammonia, is used in conjunction with a catalyst to convert N₂O to N₂.[1]

  • Non-Selective Catalytic Reduction (NSCR): This technology employs a reducing agent to convert N₂O and other nitrogen oxides (NOx) into N₂.[1]

Q3: What are the typical efficiencies of N₂O abatement technologies?

A3: Modern N₂O abatement technologies can achieve high destruction efficiencies. Both catalytic decomposition and thermal destruction methods are capable of reducing N₂O emissions by 90% to 99%.[3] Some advanced catalytic systems have reported abatement efficiencies of up to 99%.[4] The overall effectiveness of an abatement system is also dependent on its operational uptime.

Q4: Are there alternative, "greener" routes to this compound production that avoid N₂O formation?

A4: Yes, research is ongoing into alternative synthesis routes for this compound that aim to be more environmentally friendly by avoiding the use of nitric acid and thus preventing the formation of N₂O. These "greener" pathways are actively being developed and include methods that utilize bio-based feedstocks. However, these alternative syntheses have not yet been implemented on an industrial scale.

Troubleshooting Guides

Catalytic N₂O Decomposition Systems
Symptom Potential Cause Troubleshooting Steps
Gradual decrease in N₂O conversion efficiency over weeks or months. Catalyst Sintering: High operating temperatures can cause the small catalyst particles to agglomerate, which reduces the active surface area.[1]1. Verify Operating Temperature: Ensure the reactor temperature is within the recommended range for the specific catalyst. 2. Review Temperature Control System: Check for and correct any malfunctions in thermocouples or temperature controllers. 3. Consider Catalyst Formulation: If sintering is a persistent issue, a more thermally stable catalyst formulation may be required.[1]
Sudden and significant drop in N₂O conversion efficiency. Catalyst Poisoning: Impurities in the off-gas stream, such as sulfur or halogen compounds, can strongly bind to the active sites of the catalyst, rendering them inactive.1. Analyze Feed Gas Composition: Test the off-gas for potential catalyst poisons. 2. Implement Upstream Purification: If poisons are identified, install an appropriate gas purification system before the catalytic reactor. 3. Catalyst Regeneration/Replacement: Depending on the nature of the poison, the catalyst may be regenerable through specific thermal or chemical treatments. If not, it will need to be replaced.
Increased pressure drop across the catalyst bed. Catalyst Bed Plugging: Particulate matter in the off-gas can accumulate in the catalyst bed, obstructing gas flow.1. Install Particulate Filtration: Place a filter upstream of the reactor to remove particulate matter. 2. Catalyst Bed Cleaning/Replacement: If plugging is severe, the catalyst bed may need to be cleaned or replaced.
Inconsistent N₂O conversion with fluctuations in this compound production rate. Inadequate Mass Transfer: Changes in the gas flow rate can affect the residence time of N₂O in the catalyst bed, leading to incomplete conversion.[1]1. Optimize Space Velocity: Adjust the gas flow rate to ensure sufficient contact time with the catalyst.[1] 2. Review Reactor Design: For significant variations in production, a reactor with a larger catalyst volume may be necessary.[1]
Thermal N₂O Destruction Systems
Symptom Potential Cause Troubleshooting Steps
Low N₂O destruction efficiency. Insufficient Temperature: The temperature in the combustion chamber is below the required level for complete N₂O decomposition.[1]1. Verify Combustion Temperature: Check and calibrate temperature sensors.[1] 2. Adjust Fuel and Air Ratios: Optimize the fuel and air mixture to achieve the target temperature.[1]
Formation of NOx in the exhaust. Excessively High Combustion Temperatures: While high temperatures are necessary for N₂O destruction, extremely high temperatures can lead to the formation of thermal NOx.[1]1. Optimize Operating Temperature: Reduce the combustion temperature to the minimum required for efficient N₂O destruction without significant NOx formation.[1] 2. Consider Staged Combustion: If NOx formation is a persistent issue, modifying the burner system for staged combustion can be beneficial.[1]

Data Presentation

Table 1: Comparison of N₂O Abatement Technologies

TechnologyTypical Operating Temperature (°C)N₂O Destruction Efficiency (%)AdvantagesDisadvantages
Catalytic Decomposition 400 - 60090 - 99[1]Lower energy consumption than thermal destruction; high efficiency.[1]Susceptible to catalyst poisoning and sintering.
Thermal Destruction > 1000[1]90 - 99Robust and not susceptible to catalyst poisons.High energy consumption; potential for NOx formation at very high temperatures.[1]
Selective Catalytic Reduction (SCR) 300 - 45085 - 98Can simultaneously reduce NOx and N₂O.Requires a reducing agent (e.g., ammonia), which introduces additional costs and handling requirements.[2]
Non-Selective Catalytic Reduction (NSCR) 450 - 800Up to 90Effective for combined NOx and N₂O control.Can be less selective and may have higher operating costs than SCR.

Experimental Protocols

Protocol 1: Preparation of a Supported Metal Oxide Catalyst for N₂O Decomposition

This protocol describes the preparation of a supported metal oxide catalyst using the dry impregnation method.

Materials:

  • Gamma-alumina (γ-Al₂O₃) support pellets

  • Metal salt precursor (e.g., copper nitrate, cobalt nitrate)

  • Deionized water

  • Drying oven

  • Calcination furnace

Procedure:

  • Support Pre-treatment: Dry the γ-Al₂O₃ support pellets in an oven at 120°C for 4 hours to remove any adsorbed moisture.

  • Precursor Solution Preparation: Calculate the amount of metal salt precursor required to achieve the desired metal loading on the support. Dissolve the calculated amount of precursor in a minimal amount of deionized water to form a concentrated solution.

  • Impregnation: Slowly add the precursor solution to the dried γ-Al₂O₃ pellets while continuously mixing to ensure uniform distribution. The volume of the solution should be just enough to fill the pores of the support material (incipient wetness impregnation).

  • Drying: Dry the impregnated pellets in an oven at 120°C for 12 hours to remove the solvent.

  • Calcination: Calcine the dried pellets in a furnace under a flow of air. The calcination temperature and duration will depend on the specific metal precursor used but is typically in the range of 400-600°C for 4-6 hours. This step decomposes the precursor to form the active metal oxide on the support.

Protocol 2: Evaluation of Catalytic Activity for N₂O Decomposition

This protocol outlines the procedure for testing the performance of a prepared catalyst in a fixed-bed microreactor.

Apparatus:

  • Fixed-bed microreactor (quartz or stainless steel tube)

  • Temperature controller and furnace

  • Mass flow controllers for regulating gas flow rates

  • Gas chromatograph (GC) or an online gas analyzer equipped with a thermal conductivity detector (TCD) or a non-dispersive infrared (NDIR) sensor for N₂O analysis.

Procedure:

  • Catalyst Loading: Load a known mass of the prepared catalyst into the microreactor, securing it in place with quartz wool plugs.

  • Catalyst Pre-treatment: Heat the catalyst bed to a specific temperature (e.g., 500°C) under a flow of inert gas (e.g., He or N₂) for 1-2 hours to clean the catalyst surface.

  • Reaction Gas Introduction: Introduce a simulated off-gas mixture containing a known concentration of N₂O (e.g., 1000 ppm) in a balance of inert gas and oxygen into the reactor at a controlled flow rate.

  • Activity Measurement: Once the system reaches a steady state at a set temperature, analyze the composition of the effluent gas using the GC or online gas analyzer to determine the concentration of N₂O.

  • Temperature Programming: Vary the reactor temperature in a stepwise manner (e.g., in 50°C increments) and repeat the analysis at each temperature to determine the N₂O conversion as a function of temperature.

  • Data Analysis: Calculate the N₂O conversion at each temperature using the following formula: N₂O Conversion (%) = [ ( [N₂O]in - [N₂O]out ) / [N₂O]in ] * 100

Mandatory Visualizations

Adipic_Acid_Synthesis_and_N2O_Abatement cluster_synthesis This compound Synthesis cluster_abatement N₂O Abatement System KA_Oil KA Oil (Cyclohexanone/ Cyclohexanol) Reactor Oxidation Reactor KA_Oil->Reactor Nitric_Acid Nitric Acid Nitric_Acid->Reactor Adipic_Acid This compound Product Reactor->Adipic_Acid Off_Gas Off-Gas (contains N₂O) Reactor->Off_Gas Abatement_Unit Catalytic or Thermal Unit Off_Gas->Abatement_Unit Treated_Gas Treated Gas (N₂, O₂) Abatement_Unit->Treated_Gas Atmosphere Atmosphere Treated_Gas->Atmosphere

Caption: this compound synthesis and N₂O abatement workflow.

Troubleshooting_Logic Start Decreased N₂O Conversion Efficiency Sudden_or_Gradual Is the decrease sudden or gradual? Start->Sudden_or_Gradual Check_Poisons Check for catalyst poisons in the feed gas. Sudden_or_Gradual->Check_Poisons Sudden Increased_Pressure_Drop Is there an increased pressure drop? Sudden_or_Gradual->Increased_Pressure_Drop Gradual End Problem Identified Check_Poisons->End Check_Plugging Check for catalyst bed plugging. Increased_Pressure_Drop->Check_Plugging Yes Check_Sintering Check for catalyst sintering (verify operating temperature). Increased_Pressure_Drop->Check_Sintering No Check_Plugging->End Check_Sintering->End

Caption: Troubleshooting logic for catalytic N₂O decomposition.

References

Technical Support Center: Catalytic Oxidation for Adicic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the catalytic oxidation of various substrates to produce adipic acid. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to help you optimize your experiments and improve yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary feedstocks for this compound synthesis, and what are their pros and cons?

A1: this compound is produced from both petroleum-based and renewable biomass-derived feedstocks.

  • Petroleum-Based: The conventional method involves the oxidation of cyclohexane, which is derived from petroleum.[1][2] This process is well-established and dominates large-scale commercial production.[1] However, it is energy-intensive and environmentally harmful, primarily due to the use of nitric acid as an oxidant, which releases significant amounts of nitrous oxide (N₂O), a potent greenhouse gas.[3][4][5][6][7] Industrial cyclohexane oxidation often operates at low conversions (<10%) to maintain acceptable selectivity (around 80%) for the intermediate ketone-alcohol (KA) oil, requiring extensive recycling.[3][4][8]

  • Biomass-Based: Greener alternatives aim to reduce reliance on fossil fuels and mitigate harmful emissions.[5] Common starting materials include glucose, 2,5-furandicarboxylic acid (FDCA), and other lignocellulosic derivatives.[9][10][11][12] These routes often use milder oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen and can achieve high overall yields.[9][10][13] Challenges for biomass routes can include multi-step reaction pathways and the development of stable, efficient catalysts.[11][12]

Q2: What are the most common oxidants used, and how do they impact the reaction?

A2: The choice of oxidant is critical for both reaction efficiency and environmental impact.

  • Nitric Acid (HNO₃): Used in the conventional process, it is a strong and effective oxidant for converting KA oil to this compound with high yields.[14] Its main drawback is the production of N₂O.[1][3][7] The reaction is also highly exothermic and requires careful temperature control to prevent runaway reactions.[14]

  • Hydrogen Peroxide (H₂O₂): Considered a "green" oxidant because its only byproduct is water.[5] It is often used in alternative routes, such as the direct oxidation of cyclohexene.[3][4][5] Reactions with H₂O₂ can be highly exothermic, and its decomposition can be a safety concern.[15]

  • Molecular Oxygen (O₂) or Air: The most environmentally benign and inexpensive oxidant. It is used in the initial oxidation of cyclohexane to KA oil and in some novel, direct oxidation routes.[2][12] These reactions often require catalysts to activate the O₂ and may proceed via radical mechanisms.[2][6]

Q3: What are the typical byproducts formed during this compound synthesis, and why are they a problem?

A3: Byproduct formation reduces the selectivity and yield of this compound and complicates purification. Common byproducts include other dicarboxylic acids like glutaric acid and succinic acid.[1] In biomass routes, ring-opening byproducts such as 4,5-dihydroxypentanoic acid (DHAA) and 6-hydroxycaproic acid (HCA) can also form.[9][16] These byproducts often have similar physical properties to this compound, making separation by crystallization or distillation difficult and costly.[17]

Troubleshooting Guide

This guide addresses common experimental issues in a question-and-answer format.

Problem 1: Low Yield or Incomplete Conversion

Q: My reaction shows low conversion of the starting material or a low final yield of this compound. What are the potential causes and solutions?

A: Low yield is a multifaceted problem. Consider the following factors:

  • Cause 1: Catalyst Deactivation. The catalyst may be losing activity during the reaction. This can be caused by poisoning from impurities in the feedstock (like sulfur or chlorine), metal sintering at high temperatures, or fouling by coke or reaction byproducts.[1][18]

    • Solution: Ensure high purity of reactants and solvents.[1] If deactivation is suspected, consider catalyst regeneration. Common methods include solvent washing, hydrogen treatment, or calcination to remove coke.[18] For heterogeneous catalysts, check for metal leaching by analyzing the reaction filtrate via ICP.[9][16]

  • Cause 2: Suboptimal Reaction Conditions. Temperature, pressure, and reaction time are critical. For example, in the hydrogenation of FDCA, higher temperatures favor the desired ring-opening to form this compound, while lower temperatures may not provide enough energy.[9][16]

    • Solution: Systematically optimize reaction parameters. Perform a time-course study to determine if the reaction has reached completion. Use a design of experiments (DoE) approach to efficiently screen for optimal temperature and pressure.

  • Cause 3: Poor Catalyst/Substrate Interaction. In multiphase systems (e.g., aqueous oxidant and organic substrate), poor mixing can limit the reaction rate.

    • Solution: Increase the stirring speed to overcome mass transfer limitations. Consider using a phase-transfer catalyst, which shuttles the active catalytic species between the aqueous and organic phases, improving reaction efficiency.[19]

Problem 2: Poor Selectivity and High Byproduct Formation

Q: My conversion is high, but the selectivity for this compound is low, with many byproducts observed. How can I improve this?

A: Poor selectivity indicates that side reactions are competing with the desired pathway.

  • Cause 1: Over-oxidation. The reaction conditions may be too harsh, causing the cleavage of this compound into smaller dicarboxylic acids like glutaric and succinic acids, or even complete oxidation to CO₂.[1]

    • Solution: Reduce the reaction temperature or the concentration of the oxidant. Modifying the catalyst support or the active metal can also tune selectivity. For example, in FDCA hydrogenation, Ru/Al₂O₃ catalysts show higher activity and selectivity compared to Ru supported on CoO or ZrO₂.[9][16]

  • Cause 2: Incorrect pH. The pH of the reaction medium can significantly influence reaction pathways. For the oxidation of glucose, the initial pH value is a critical parameter affecting the yield of the intermediate glucaric acid.[10]

    • Solution: Monitor and control the pH throughout the reaction. For reactions involving acidic intermediates or products, consider using a buffer or implementing a pH-controlled fed-batch process.[8]

  • Cause 3: Catalyst Structure. The size and dispersion of metal nanoparticles on a support can affect selectivity. Smaller, highly dispersed particles often provide different selectivity compared to larger agglomerates.[10]

    • Solution: Characterize your catalyst before and after the reaction using techniques like TEM and H₂ chemisorption to assess particle size and dispersion.[9] Optimize the catalyst preparation method to achieve the desired morphology.

Problem 3: Catalyst Instability and Leaching

Q: I suspect my heterogeneous catalyst is not stable and is leaching into the reaction mixture. How can I confirm this and prevent it?

A: Catalyst leaching turns a heterogeneous process into a partially homogeneous one, complicating product purification and preventing catalyst recycling.

  • Cause 1: Weak Metal-Support Interaction. The active metal may not be strongly anchored to the support material, allowing it to detach under reaction conditions.

    • Solution: Choose a support that has a strong interaction with the active metal. For instance, the alumina phase (e.g., AlOOH+γ-Al₂O₃) can strongly affect the dispersion and stability of Ru nanoparticles.[9][16] Pre-treating the catalyst or modifying the support surface can also enhance stability.

  • Cause 2: Corrosive Reaction Medium. Acidic conditions, particularly in combination with high temperatures, can dissolve the metal or the support itself.

    • Solution: Test the stability of the catalyst under reaction conditions without the substrate. If leaching is confirmed via ICP analysis of the liquid phase, consider using a more robust support (e.g., carbon, zirconia) or moving to a less corrosive solvent system. Using ionic liquids as a reaction medium can sometimes reduce corrosion problems.[9]

  • Confirmation: To confirm leaching, filter the catalyst from the reaction mixture at an intermediate time point and allow the filtrate to continue reacting. If the reaction progresses, it confirms that active species have leached into the solution.

Quantitative Data Summary

The following tables summarize performance data from various catalytic systems reported in the literature.

Table 1: Comparison of Catalysts for Hydrogenation of FDCA to THFDCA (Conditions: 1.0 wt% FDCA, 20 mL H₂O, 3.1 MPa H₂, 4 h, 50 °C)

CatalystRu Loading (wt%)FDCA Conversion (%)TOF (h⁻¹)Reference
Ru/Al₂O₃2.01008.4[9]
Ru/CoO3.377.1-[9][16]
Ru/ZrO₂2.855.1-[9][16]
Ru/TiO₂1.8~100< 8.4[16]
Ru/C5.0~100< 8.4[16]

Table 2: Influence of Reaction Conditions on this compound (AA) Yield from Biomass

SubstrateCatalyst SystemConditionsThis compound Yield (%)Reference
Glucaric AcidPd-ReOₓ/ACNot specified99[10][13]
GlucosePt/CNT then Pd-ReOₓ/ACTwo-step process81 (overall)[10][13]
THFDCA[MIM(CH₂)₄SO₃H]I180 °C, 3.4 MPa H₂, 2 h83.3[9][16]
FDCAPt/Nb₂O₅200 °C, 8 h, in water38[11]
Cyclohexene[FeCl₂{κ³-HC(pz)₃}]60 °C, 24 h, MW, H₂O₂46[3][4]

Visualizations of Workflows and Pathways

The following diagrams illustrate key experimental and logical processes.

Experimental_Workflow General Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1. Prepare Reactants (Substrate, Solvent, Oxidant) Reactor 3. Set up Reactor (Charge reactants & catalyst) Reactants->Reactor Catalyst 2. Prepare/Activate Catalyst Catalyst->Reactor Conditions 4. Run Reaction (Control T, P, Stirring, Time) Reactor->Conditions Filter 5. Catalyst Separation (Filtration/Centrifugation) Conditions->Filter Filter->Catalyst Catalyst Recycling Isolate 6. Product Isolation (Crystallization/Extraction) Filter->Isolate Dry 7. Drying (Vacuum Oven) Isolate->Dry Yield 8. Yield Calculation Dry->Yield Characterize 9. Product Characterization (GC, HPLC, NMR, MS) Yield->Characterize

Caption: A typical experimental workflow for lab-scale this compound synthesis.

Troubleshooting_Flowchart Troubleshooting Guide for Low this compound Yield Start Problem: Low this compound Yield Check_Conversion Is substrate conversion high? Start->Check_Conversion Cause_Deactivation Potential Cause: Catalyst Deactivation or Suboptimal Conditions Check_Conversion->Cause_Deactivation No Cause_Selectivity Potential Cause: Poor Selectivity (Byproduct Formation) Check_Conversion->Cause_Selectivity Yes Solution_Deactivation Action: - Check reactant purity - Optimize T, P, time - Test catalyst activity Cause_Deactivation->Solution_Deactivation Check_Conditions Are reaction conditions too harsh? Cause_Selectivity->Check_Conditions Solution_Harsh Action: - Lower temperature - Reduce oxidant conc. - Change catalyst/support Check_Conditions->Solution_Harsh Yes Solution_pH Action: - Monitor and control pH - Use a buffered system Check_Conditions->Solution_pH No

Caption: A logical flowchart for troubleshooting low experimental yields.

Reaction_Pathway Simplified Reaction Pathways in this compound Synthesis cluster_main Main Reaction Path cluster_side Side Reactions Substrate Substrate (e.g., Cyclohexene) Intermediate Intermediate(s) (e.g., Diol, Ketone) Substrate->Intermediate Oxidation AdipicAcid This compound (Desired Product) Intermediate->AdipicAcid Oxidative Cleavage Glutaric Glutaric Acid AdipicAcid->Glutaric Over-oxidation CO2 CO₂ AdipicAcid->CO2 Complete Oxidation Succinic Succinic Acid Glutaric->Succinic Over-oxidation

Caption: Main reaction path versus common side-reaction pathways.

Example Experimental Protocol: Green Synthesis of this compound from Cyclohexene

This protocol is a representative example based on greener chemistry principles, using H₂O₂ as the oxidant.[3][19]

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Caution: 30-35% hydrogen peroxide (H₂O₂) is a strong oxidizer and can cause severe skin burns. Handle with extreme care in a fume hood.[19]

  • Aliquat 336 (phase-transfer catalyst) is toxic. Avoid skin contact.[19]

  • The oxidation reaction is exothermic. Ensure proper cooling and temperature monitoring to prevent a runaway reaction.

Materials and Reagents:

  • Cyclohexene

  • Hydrogen peroxide (30-35% aqueous solution)

  • Sodium tungstate (Na₂WO₄·2H₂O) - Catalyst precursor

  • Potassium bisulfate (KHSO₄) - Acid co-catalyst

  • Aliquat 336 - Phase-transfer catalyst

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stir plate and stir bar

  • Sand bath or heating mantle

Procedure:

  • Catalyst Solution Preparation: In a 50 mL round-bottom flask, prepare a slurry by adding sodium tungstate (0.5 g), aqueous hydrogen peroxide (15 mL), and potassium bisulfate (0.4 g). Add a magnetic stir bar.[19] Note: The KHSO₄ makes the solution acidic, which increases the oxidizing strength of the H₂O₂.[19]

  • Reactant Addition: Directly add 2.8 mL of a pre-prepared solution of cyclohexene containing the phase-transfer catalyst (Aliquat 336).[19] The phase-transfer catalyst is essential for transporting the tungstate oxidant from the aqueous phase into the organic cyclohexene phase.[19]

  • Reaction Setup: Attach a greased reflux condenser vertically to the flask. Place the apparatus on a magnetic stir plate, potentially within a sand bath for even heating and effective stirring.[19]

  • Reflux: Heat the mixture to reflux while stirring rapidly. Continue the reflux for a minimum of 45-60 minutes.[19] As the reaction proceeds, the two-phase system (aqueous and organic) should gradually become a single aqueous phase as the cyclohexene is converted to water-soluble this compound.[19]

  • Product Crystallization (Work-up): After the reflux period, turn off the heat and allow the flask to cool slowly to room temperature. Then, cool the flask further in an ice-water bath to maximize the crystallization of this compound, which has low solubility in cold water.[19]

  • Isolation: Collect the white, crystalline this compound product by vacuum filtration. Wash the crystals with a small amount of cold deionized water to remove any remaining catalyst or impurities.

  • Drying and Analysis: Dry the product in a vacuum oven. Once dry, determine the final mass to calculate the yield. Confirm the product's identity and purity using techniques such as melting point analysis, NMR spectroscopy, or FT-IR.

References

Technical Support Center: Overcoming Adipic Acid Solubility Challenges in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when using adipic acid in polymer synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of this compound in common laboratory solvents?

This compound is a white crystalline solid with moderate solubility in water and good solubility in many organic solvents.[1][2] Its solubility is significantly influenced by temperature; as the temperature increases, so does its solubility.[1][2] It is freely soluble in ethanol.[3]

Q2: How does pH affect the solubility of this compound?

As a dicarboxylic acid, the pH of the solvent plays a crucial role in the solubility of this compound. At higher pH levels, this compound exists in its ionized form, which enhances its solubility in aqueous solutions.[1]

Q3: Can this compound be used in water-based polymerization systems?

Yes, this compound's solubility in water makes it suitable for use in some water-based polymerization systems.[2] However, its moderate solubility at room temperature may necessitate heating to achieve the desired concentration for polymerization.

Q4: What are the consequences of incomplete dissolution of this compound during polymerization?

Incomplete dissolution of this compound can lead to several issues in polymer synthesis. These include:

  • Lower Molecular Weight Polymers: Undissolved monomer cannot effectively participate in the polymerization reaction, leading to a lower degree of polymerization and consequently, a lower average molecular weight of the resulting polymer.[4]

  • Poor Product Quality: The presence of unreacted monomer can affect the mechanical, thermal, and chemical properties of the final polymer, leading to a product that does not meet specifications.[5]

  • Inconsistent Batch-to-Batch Results: Failure to achieve complete dissolution can introduce variability between different batches of polymer, making it difficult to obtain consistent product quality.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments related to this compound solubility.

Issue 1: this compound is not fully dissolving in the chosen solvent at room temperature.
  • Possible Causes:

    • The concentration of this compound exceeds its solubility limit at the current temperature.

    • The chosen solvent has low solvation power for this compound at room temperature.

  • Solutions:

    • Increase the Temperature: Gently heat the solvent while stirring to increase the solubility of this compound. Refer to the solubility data in Table 1 to determine an appropriate temperature for your desired concentration.

    • Solvent Selection: If heating is not desirable or feasible for your reaction, consider using a solvent with higher solubility for this compound, such as ethanol or a mixture of solvents.

    • Particle Size Reduction: Grinding the this compound crystals to a finer powder can increase the surface area and potentially improve the rate of dissolution, though it will not change the ultimate solubility.

Issue 2: this compound precipitates out of solution during the polymerization reaction.
  • Possible Causes:

    • The reaction temperature has dropped, causing the solubility of this compound to decrease.

    • A change in the solvent composition during the reaction (e.g., evaporation of a co-solvent) has reduced the overall solubility.

    • The growing polymer chains are less soluble in the reaction medium, leading to co-precipitation with the unreacted monomer.

  • Solutions:

    • Maintain Consistent Temperature: Ensure the reaction vessel is adequately heated and insulated to maintain a stable temperature throughout the polymerization process.

    • Use a Reflux Condenser: If using a volatile solvent, a reflux condenser will prevent its loss through evaporation, maintaining a consistent solvent composition.

    • Consider a Different Solvent System: A solvent system that can effectively solvate both the monomers and the growing polymer chains is ideal. For some systems, a higher boiling point solvent may be necessary.

Issue 3: The final polymer has a lower than expected molecular weight.
  • Possible Causes:

    • Incomplete dissolution of this compound led to an incorrect stoichiometric ratio of monomers in the reaction mixture.

    • Precipitation of this compound during the reaction halted chain growth prematurely.

  • Solutions:

    • Ensure Complete Initial Dissolution: Visually confirm that all this compound has dissolved before initiating the polymerization reaction. This can be achieved by heating the mixture until a clear solution is obtained.

    • Monitor for Precipitation: Throughout the reaction, visually monitor for any signs of precipitation. If precipitation occurs, troubleshoot according to the steps in "Issue 2".

    • Monomer Purity: Ensure the purity of your this compound and other monomers, as impurities can also lead to premature termination of polymerization.

Data Presentation

Table 1: Solubility of this compound in Various Solvents at Different Temperatures

SolventTemperature (°C)Solubility ( g/100g solvent)
Water01.42
102.1
203.1
304.6
407.3
5012.0
6021.0
Ethanol04.8
107.9
2013.0
3021.0
4034.0
5056.0
6090.0
Acetone011.7
1015.5
2020.8
3028.2
4038.5
1,4-Dioxane205.8
4011.5
6022.0

Data compiled from various sources.

Experimental Protocols

Key Experiment: Synthesis of a Polyester via Melt Polycondensation

This protocol describes a common method for synthesizing a polyester from this compound and a diol, where solubility is managed through temperature control.

Materials:

  • This compound

  • 1,4-Butanediol (or other suitable diol)

  • Catalyst (e.g., p-toluenesulfonic acid, tin(II) octoate)

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Distillation head and condenser

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Charging the Reactor: To the three-necked flask, add equimolar amounts of this compound and 1,4-butanediol. Add the catalyst at a concentration of approximately 0.1-0.5% by weight of the total monomers.

  • Inert Atmosphere: Assemble the apparatus with the mechanical stirrer, nitrogen inlet, and distillation head. Begin purging the system with a slow stream of nitrogen to create an inert atmosphere.

  • Esterification Stage (Melt Homogenization):

    • Begin stirring the mixture and slowly heat the flask using the heating mantle.

    • Increase the temperature to around 150-160°C. At this stage, the this compound will melt and dissolve in the diol, forming a homogeneous solution. Water will begin to distill off as a byproduct of the esterification reaction.

    • Continue this stage for 1-2 hours, or until the rate of water distillation slows significantly.

  • Polycondensation Stage (High Temperature & Vacuum):

    • Increase the temperature to 190-220°C to increase the reaction rate.

    • Gradually apply a vacuum to the system to remove the remaining water and drive the polymerization reaction towards completion.

    • The viscosity of the reaction mixture will increase significantly as the polymer chains grow.

    • Continue the reaction under high temperature and vacuum for several hours until the desired molecular weight is achieved (often monitored by the stirrer's torque or by taking samples for analysis).

  • Product Recovery:

    • Once the reaction is complete, remove the heat and allow the polymer to cool under a nitrogen atmosphere.

    • The resulting polyester can be removed from the flask once it has solidified.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_recovery Product Recovery charge_reactants Charge Reactants (this compound, Diol, Catalyst) inert_atmosphere Establish Inert Atmosphere (N2) charge_reactants->inert_atmosphere Assemble Apparatus esterification Esterification (150-160°C) - this compound dissolves - Water distillation begins inert_atmosphere->esterification Heat & Stir polycondensation Polycondensation (190-220°C, Vacuum) - Water removal - Molecular weight increases esterification->polycondensation Increase Temp & Apply Vacuum cooling Cooling under N2 polycondensation->cooling Reaction Complete product Solid Polyester Product cooling->product

Caption: Experimental workflow for polyester synthesis.

troubleshooting_logic start Solubility Issue Encountered issue1 This compound Not Dissolving at RT start->issue1 issue2 Precipitation During Reaction start->issue2 issue3 Low Polymer Molecular Weight start->issue3 solution1a Increase Temperature issue1->solution1a Yes solution1b Change Solvent issue1->solution1b No (Heating not possible) solution2a Maintain Stable Temperature issue2->solution2a Yes solution2b Use Reflux Condenser issue2->solution2b Yes (Volatile Solvent) solution3a Ensure Complete Initial Dissolution issue3->solution3a Yes solution3b Monitor for Precipitation issue3->solution3b Yes

Caption: Troubleshooting logic for this compound solubility issues.

References

Technical Support Center: Optimizing Adipic Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to navigate the complexities of adipic acid esterification.

Troubleshooting Guide

Issue 1: Low Product Yield

Question: My this compound esterification reaction has run for the recommended time, but the final yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yield in this compound esterification is a common issue that can often be attributed to the reaction reaching equilibrium prematurely.[1] Several factors can be investigated to diagnose and resolve this problem:

  • Incomplete Conversion: The reaction may not have reached completion. This can be due to insufficient reaction time, a deactivated or inefficient catalyst, or suboptimal reaction conditions.[1]

  • Reaction Equilibrium: Esterification is a reversible reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants, limiting the product yield.[1][2]

  • Sub-optimal Molar Ratio: An inappropriate molar ratio of alcohol to this compound can limit the conversion of the limiting reagent.[1] According to Le Chatelier's principle, using an excess of one reactant (usually the alcohol) can drive the reaction towards the products.[1][3] For example, increasing the alcohol excess from an equimolar ratio to a 10-fold excess can potentially increase the yield from around 65% to 97%.[1]

  • Side Reactions: The formation of unwanted byproducts can consume reactants and reduce the yield of the desired ester.[1] For instance, when synthesizing a monoester, further esterification to a diester can occur.[1]

Solutions:

  • Water Removal: Actively remove water from the reaction mixture as it forms. This can be achieved using a Dean-Stark apparatus with a suitable solvent like toluene or by applying a vacuum.[1][2] This will shift the equilibrium towards the product side.

  • Increase Alcohol Excess: Increase the molar ratio of the alcohol to this compound. Ratios of 15:1 (alcohol to acid) have been shown to provide high conversion.[4]

  • Catalyst Check: Ensure your catalyst is active. If using a solid catalyst, ensure it hasn't been deactivated. For acid catalysts like sulfuric acid, ensure it is of the appropriate concentration.[1]

  • Optimize Reaction Time and Temperature: Longer reaction times or higher temperatures can sometimes drive the reaction further to completion. However, be cautious as excessively high temperatures can promote side reactions.[2][5]

Issue 2: Formation of Di-ester Byproduct in Mono-ester Synthesis

Question: I am trying to synthesize an this compound monoester, but I am observing significant formation of the di-ester. How can I improve the selectivity for the monoester?

Answer:

Controlling the stoichiometry is critical when targeting a monoester.[2] The formation of the di-ester occurs when the initially formed monoester undergoes a second esterification reaction.

Solutions:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the alcohol relative to the this compound. This will limit the availability of the alcohol for the second esterification step.[2]

  • Reaction Time: Monitor the reaction progress closely and stop it once the maximum concentration of the monoester is reached, before significant di-ester formation occurs.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes favor the formation of the monoester, though this may require a longer reaction time or a more active catalyst.[2]

  • Specific Synthesis Method: A method to effectively reduce the production of diethyl adipate involves first creating this compound anhydride using an acid catalyst, which is then subjected to alcoholysis in ethanol to yield the monoethyl adipate with yields reported between 96-97%.[6]

Frequently Asked Questions (FAQs)

Q1: What is the role of the catalyst in this compound esterification?

A catalyst increases the rate at which the reaction reaches equilibrium but does not change the position of the equilibrium itself.[1]

  • Acid Catalysts (e.g., Sulfuric Acid, p-TsOH): These protonate the carbonyl oxygen of the this compound, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1]

  • Biocatalysts (e.g., Lipases): Enzymes like lipases can be used as catalysts, often under milder conditions, offering higher selectivity and being more environmentally friendly.[1][7] Immobilized lipases such as Candida antarctica lipase B (Novozym 435) are commonly used.[2][7]

  • Solid Acid Catalysts (e.g., Amberlyst 15): These are ion-exchange resins that can also effectively catalyze the reaction and are easily separated from the reaction mixture.[4][8]

Q2: What are common side reactions to be aware of?

Besides the formation of di-esters in mono-ester synthesis, other side reactions can include the formation of lower molecular weight dicarboxylic acids.[1] At higher temperatures (180-220°C), byproducts from cyclization followed by hydrogenation can also occur.[5] The industrial production of this compound itself can produce side products like glutaric and succinic acids.[9]

Q3: How does temperature affect the reaction?

Increasing the reaction temperature generally increases the reaction rate, allowing equilibrium to be reached faster.[4][8] However, excessively high temperatures can lead to undesirable side reactions and degradation of the esters.[5][7] The optimal temperature depends on the specific reactants, catalyst, and desired product. For example, lipase-catalyzed synthesis of DEHA found an optimal temperature of 50°C[2], while other reactions have been optimized at temperatures as high as 220°C.[5]

Q4: Can I run the reaction without a solvent?

Yes, solvent-free systems can be used, particularly in lipase-catalyzed esterifications.[2][10] This simplifies the workup process and is considered a "greener" approach.

Quantitative Data Summary

The following tables summarize quantitative data on the impact of various reaction parameters on this compound esterification.

Table 1: Effect of Molar Ratio and Catalyst Loading on this compound Conversion (with Methanol)

Alcohol:Acid Molar RatioCatalyst Loading (% w/w, Amberlyst 15)Temperature (K)This compound Conversion
10:17323Data not specified, but lower than 15:1
15:17323Highest Conversion
20:17323No considerable change from 15:1
15:15323Lower than 7% loading
15:17323Optimal
15:110323Higher than 7% loading

Data adapted from a kinetic study of this compound esterification with methanol over Amberlyst 15.[4]

Table 2: Optimized Conditions for Di(2-ethylhexyl) Adipate (DEHA) Synthesis

ParameterOptimal Value
CatalystNovozym 435 (Immobilized Lipase)
Temperature50°C
Enzyme Loading5% (based on total substrate weight)
This compound:Ethylhexanol Molar Ratio1:2.5
ConditionVacuum (6.7 kPa)
Result100% conversion within 3 hours

Data from a study on lipase-catalyzed DEHA synthesis.[2]

Table 3: Optimized Conditions for Adipate Ester Synthesis with Oleyl Alcohol

ParameterOptimal Value
CatalystImmobilized Candida antarctica lipase B
Temperature66.5°C
Enzyme Loading2.5% w/w
Reaction Time354 minutes (~6 hours)
Impeller Speed500 rpm
Result95.7% yield

Data from a study on optimizing operational conditions in a stirred tank reactor.[10]

Experimental Protocols

General Protocol for Diethyl Adipate Synthesis (Acid Catalyzed)

This protocol describes a general method for the synthesis of diethyl adipate from this compound and ethanol using sulfuric acid as a catalyst.[1]

Materials:

  • This compound

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Toluene (for Dean-Stark trap)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Water

Apparatus:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound, a significant excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid.

  • Water Removal: If using a Dean-Stark apparatus, fill the side arm with toluene.[1] Assemble the flask with the Dean-Stark trap and a reflux condenser.

  • Reflux: Heat the mixture to reflux (approximately 80°C).[1] Water will be removed azeotropically with the toluene and collected in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Cooling and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.[1]

  • Washing: Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining sulfuric acid.[1]

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent by rotary evaporation to obtain the crude diethyl adipate.

  • Purification: The crude product can be further purified by distillation if necessary.

Visualizations

Esterification_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Esterification Reaction cluster_workup 3. Product Isolation & Purification Reactants This compound + Excess Alcohol Reflux Heat to Reflux (~80°C) Reactants->Reflux Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reflux Solvent Solvent (e.g., Toluene) Solvent->Reflux Water_Removal Remove H2O via Dean-Stark Trap Reflux->Water_Removal Continuous Process Cool Cool Reaction Mixture Water_Removal->Cool Extract Extract with Organic Solvent Cool->Extract Wash Wash with H2O & NaHCO3 soln. Extract->Wash Dry Dry & Evaporate Solvent Wash->Dry Purify Purify (e.g., Distillation) Dry->Purify

Caption: Workflow for acid-catalyzed this compound esterification.

Troubleshooting_Logic Start Low Product Yield Observed Check_Equilibrium Is water being effectively removed? Start->Check_Equilibrium Check_Ratio Is the alcohol in sufficient excess? Start->Check_Ratio Check_Catalyst Is the catalyst active and sufficient? Start->Check_Catalyst Check_Conditions Are reaction time and temperature optimal? Start->Check_Conditions Sol_Equilibrium Implement Dean-Stark trap or vacuum. Check_Equilibrium->Sol_Equilibrium No Sol_Ratio Increase alcohol to acid molar ratio (e.g., 15:1). Check_Ratio->Sol_Ratio No Sol_Catalyst Add fresh catalyst or increase loading. Check_Catalyst->Sol_Catalyst No Sol_Conditions Increase reaction time or optimize temperature. Check_Conditions->Sol_Conditions No

Caption: Troubleshooting logic for low yield in esterification.

References

preventing side reactions in the synthesis of nylon-6,6 from adipic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of nylon-6,6 from adipic acid and hexamethylenediamine.

Troubleshooting Guide

This guide addresses common issues encountered during nylon-6,6 synthesis, providing potential causes and recommended solutions.

Problem 1: Low Polymer Yield

Potential Cause Recommended Solution
Improper Stoichiometry Precisely measure and control the molar ratio of this compound and hexamethylenediamine. An excess of one monomer will limit the extent of polymerization. Prepare a "nylon salt" (hexamethylene diammonium adipate) prior to polymerization to ensure a 1:1 molar ratio.
Inadequate Mixing In interfacial polymerization, ensure vigorous stirring at the interface of the two immiscible phases to facilitate the reaction.
Low Reaction Temperature Increase the reaction temperature to accelerate the polymerization rate. For melt polymerization, temperatures are typically raised to around 280°C.[1]
Premature Precipitation Ensure the polymer remains in solution or in a molten state throughout the reaction. Inadequate temperature control can cause the polymer to solidify prematurely.[2]
Side Reactions Minimize side reactions such as cyclization of hexamethylenediamine by maintaining optimal temperature and pressure conditions.

Problem 2: Brittle Polymer

Potential Cause Recommended Solution
Low Molecular Weight Low molecular weight is often a result of improper stoichiometry or premature termination of the polymerization. Refer to the solutions for "Low Polymer Yield".
Improper Cooling Rate If the polymer is cooled too quickly after synthesis, it can lead to residual stresses, causing brittleness. Implement a controlled cooling process.
Low Moisture Content Newly synthesized nylon can be brittle due to very low moisture content. Conditioning the polymer by exposing it to a humid environment or boiling in water can improve toughness.[3]
Degradation during Processing High temperatures during melt processing can lead to polymer degradation and reduced molecular weight. Use of phosphite antioxidants can help prevent thermo-oxidative degradation.[3][4][5]

Problem 3: Polymer Discoloration (Yellowing)

Potential Cause Recommended Solution
Oxidation at High Temperatures The polymerization is often conducted at high temperatures, which can lead to oxidation and discoloration. The use of an inert atmosphere (e.g., nitrogen) is recommended.
Impurities in Monomers Use high-purity monomers to avoid side reactions that can lead to colored byproducts.
Thermo-oxidative Degradation Incorporate phosphite antioxidants into the reaction mixture to prevent discoloration caused by oxidation during high-temperature processing.[3][4][5]
Excessive Heat Exposure Avoid prolonged exposure to high temperatures during drying and processing. For example, drying air temperature for nylon resins should be carefully controlled to prevent oxidation.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in nylon-6,6 synthesis and how can they be minimized?

A1: The two primary side reactions are the cyclization of hexamethylenediamine and the decarboxylation of this compound.

  • Cyclization of Hexamethylenediamine: At elevated temperatures, hexamethylenediamine can cyclize to form hexamethylenimine. This reaction is favored at high temperatures and in the absence of pressure. To minimize this, the initial stages of polymerization are carried out under pressure to keep the reactants in the liquid phase and reduce the likelihood of cyclization.

  • Decarboxylation of this compound: At temperatures above 300°C, this compound can undergo decarboxylation. This leads to a stoichiometric imbalance and limits the final molecular weight of the polymer. Careful control of the reaction temperature is crucial to prevent this side reaction.

Q2: How critical is the stoichiometric balance of this compound and hexamethylenediamine?

A2: Stoichiometric balance is extremely critical in step-growth polymerization to achieve a high degree of polymerization and, consequently, a high molecular weight. Even a small imbalance can significantly limit the chain length. To ensure a precise 1:1 molar ratio, industrial processes often start by forming a "nylon salt" (hexamethylene diammonium adipate), which is then polymerized.

Quantitative Impact of Stoichiometric Imbalance on Degree of Polymerization

Molar Ratio of Reactants (r) Extent of Reaction (p) Number-Average Degree of Polymerization (Xn)
1.000.99100
1.000.995200
0.991.00199
0.981.0099
0.951.0039

Note: The number-average degree of polymerization (Xn) is calculated using the Carothers equation: Xn = (1 + r) / (1 + r - 2rp), where r is the stoichiometric ratio of the monomers and p is the extent of the reaction.

Q3: What is the role of pH in the synthesis of nylon-6,6?

A3: The pH of the reaction medium is crucial, especially in interfacial polymerization where adipoyl chloride is used. The reaction of adipoyl chloride with hexamethylenediamine produces hydrochloric acid (HCl) as a byproduct.[7] This acid can protonate the amine groups of the hexamethylenediamine, rendering them non-nucleophilic and thus halting the polymerization. To prevent this, a base such as sodium hydroxide (NaOH) is added to the aqueous phase to neutralize the HCl as it is formed, maintaining a basic environment where the amine groups remain reactive.[7][8][9]

Q4: What are the typical reaction conditions for industrial-scale melt polymerization of nylon-6,6?

A4: Industrial-scale production of nylon-6,6 is typically carried out via melt polymerization. The process generally involves:

  • Nylon Salt Formation: Equal molar amounts of this compound and hexamethylenediamine are dissolved in water to form hexamethylene diammonium adipate, known as "nylon salt." This ensures the required 1:1 stoichiometry. The pH is typically adjusted to around 7.8.[1]

  • Concentration: The nylon salt solution is concentrated by evaporating some of the water.

  • Polymerization: The concentrated salt solution is heated in a reactor under pressure. The temperature is gradually increased to about 280°C.[1] The pressure is then slowly reduced to allow the removal of water, which is a byproduct of the condensation reaction. This removal of water drives the equilibrium towards the formation of high molecular weight polymer.

  • Extrusion and Solidification: The molten polymer is then extruded into ribbons or strands, cooled, and cut into pellets.

Experimental Protocols

1. Laboratory-Scale Interfacial Polymerization of Nylon-6,6

This protocol describes the synthesis of nylon-6,6 at the interface of two immiscible liquids.

Materials:

  • 5% (w/v) aqueous solution of hexamethylenediamine

  • 5% (w/v) solution of adipoyl chloride in cyclohexane

  • 20% (w/v) aqueous solution of sodium hydroxide (NaOH)

  • 50 mL beaker

  • 10 mL graduated cylinder

  • Forceps or a bent paper clip

Procedure:

  • Place 10 mL of the 5% aqueous hexamethylenediamine solution into a 50 mL beaker.

  • Add 10 drops of the 20% NaOH solution to the beaker.

  • Carefully and slowly pour 10 mL of the 5% adipoyl chloride solution in cyclohexane down the side of the beaker to form a distinct layer on top of the aqueous solution.

  • A film of nylon-6,6 will form immediately at the interface of the two layers.

  • Using forceps or a hooked paper clip, gently grasp the center of the polymer film and pull it upwards out of the beaker. A continuous rope of nylon can be drawn out.

  • Rinse the nylon rope thoroughly with water and then with 50% aqueous ethanol to remove any unreacted monomers and byproducts.

  • Lay the nylon rope on a paper towel to dry.

2. Industrial-Scale Melt Polymerization of Nylon-6,6 (Overview)

This is a descriptive overview of the industrial process.

Process Flow:

  • Nylon Salt Preparation: this compound and hexamethylenediamine are reacted in water to form a nylon salt solution, ensuring stoichiometric balance.

  • Evaporation: The salt solution is concentrated in an evaporator to remove excess water.

  • Polymerization: The concentrated salt solution is fed into a reactor where it is heated under pressure to temperatures around 280°C. The pressure is gradually reduced to remove the water of condensation, driving the polymerization to completion.

  • Extrusion: The molten nylon-6,6 is then extruded through a spinneret or die.

  • Cooling and Pelletizing: The extruded polymer is cooled, typically on a chilling roll, and then cut into pellets for further processing.

Visualizations

Troubleshooting_Low_Yield start Low Polymer Yield cause1 Improper Stoichiometry start->cause1 cause2 Inadequate Mixing start->cause2 cause3 Low Reaction Temperature start->cause3 cause4 Premature Precipitation start->cause4 cause5 Side Reactions start->cause5 solution1 Ensure 1:1 Molar Ratio (Use Nylon Salt) cause1->solution1 solution2 Vigorous Stirring at Interface cause2->solution2 solution3 Increase Reaction Temperature (e.g., to ~280°C for melt) cause3->solution3 solution4 Maintain Adequate Temperature to Keep Polymer Molten/Dissolved cause4->solution4 solution5 Optimize Temperature and Pressure to Minimize Cyclization cause5->solution5

Caption: Troubleshooting workflow for low polymer yield in nylon-6,6 synthesis.

Nylon_Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions adipic_acid This compound nylon_salt Nylon Salt (Hexamethylene Diammonium Adipate) adipic_acid->nylon_salt Reacts with hmda Hexamethylenediamine hmda->nylon_salt polyamide Nylon-6,6 Polymer + Water nylon_salt->polyamide Heat & Pressure hmda_side Hexamethylenediamine cyclization Cyclization hmda_side->cyclization High Temp cyclic_product Hexamethylenimine cyclization->cyclic_product adipic_acid_side This compound decarboxylation Decarboxylation adipic_acid_side->decarboxylation High Temp (>300°C) decarb_product Side Products decarboxylation->decarb_product

Caption: Main and side reaction pathways in nylon-6,6 synthesis.

References

Technical Support Center: Enhancing the Thermal Stability of Adipic Acid-Based Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting and enhancing the thermal stability of adipic acid-based polyesters.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal degradation temperature for this compound-based polyesters? A1: Aliphatic polyesters, including those based on this compound, generally begin to degrade at temperatures around 275°C to 300°C.[1][2] The main degradation step for polyesters synthesized from glycerol and this compound occurs between 300°C and 485°C.[1] However, the exact temperature can vary depending on factors like molecular weight, crystallinity, and the specific diol used in the synthesis.[3] Reaction temperatures during synthesis are often kept around 190°C to avoid thermal degradation of the forming polymer.

Q2: What are the primary mechanisms of thermal degradation in this compound-based polyesters? A2: The thermal degradation of aliphatic polyesters typically occurs through a random scission of the ester linkages.[2] For polyesters with a β-hydrogen in the diol component, a classic cyclic mechanism is applicable, leading to the formation of an alkene and a free carboxylic acid.[1][2] In the presence of oxygen, thermo-oxidative degradation becomes a significant pathway, where oxygen attacks the polymer chain, often accelerated by UV radiation and higher temperatures.[4]

Q3: How can the thermal stability of this compound-based polyesters be improved? A3: Several strategies can be employed to enhance thermal stability:

  • Incorporation of Stabilizers: The use of antioxidants and thermal stabilizers can interrupt degradation pathways.[5]

  • Copolymerization: Introducing other more thermally stable monomers can alter the polymer's structure and improve its thermal properties.[5] For example, blending with polymers like poly(vinyl acetate) has shown improved mechanical properties at elevated temperatures.[3]

  • Increasing Molecular Weight: Higher molecular weight polyesters generally exhibit better thermal stability.[6]

  • Use of Nanoparticles: The addition of nanoparticles, such as nanoclays or metal oxides, can act as a barrier to the diffusion of volatile degradation products and promote char formation, thereby enhancing thermal stability.[7]

Q4: What types of stabilizers are effective for these polyesters? A4: Different types of stabilizers can be used to mitigate polymer degradation:[4]

  • Primary Antioxidants (Radical Scavengers): Hindered phenols are commonly used to interrupt free-radical chain reactions.[5]

  • Secondary Antioxidants (Peroxide Decomposers): Phosphites and thioesters can decompose hydroperoxides, which are intermediates in oxidative degradation.[5]

  • Metal Deactivators: These can chelate metal ions that might catalyze degradation.[5]

Troubleshooting Guide

Issue 1: Premature degradation (e.g., discoloration, reduced viscosity) during synthesis or processing.

  • Question: My polyester is degrading at lower-than-expected temperatures. What could be the cause?

  • Answer: This issue can stem from several factors:

    • Presence of Oxygen: Oxygen can significantly accelerate thermal degradation.[5] Ensure that synthesis and processing are conducted under an inert atmosphere, such as nitrogen or argon.[5]

    • Impurities in Monomers: Residual impurities in the this compound or diol monomers can act as catalysts for degradation.[5] It is crucial to use high-purity monomers.

    • Excessive Reaction Temperature: While high temperatures are needed for polymerization, exceeding the polymer's stability threshold will cause degradation.[8] For many this compound polyesters, reaction temperatures should be carefully controlled, for instance by not exceeding 190-200°C.[3][8]

    • Residual Catalyst: Some polymerization catalysts can also promote thermal degradation if not properly removed or neutralized after synthesis.

Issue 2: Added thermal stabilizer is not effective.

  • Question: I've added a thermal stabilizer to my formulation, but I'm not seeing the expected improvement in stability. Why might this be?

  • Answer: The ineffectiveness of a stabilizer can be due to:

    • Incorrect Stabilizer Type: The choice of stabilizer is critical and depends on the degradation mechanism. For oxidative degradation, antioxidants are needed.

    • Insufficient Concentration or Poor Dispersion: The stabilizer must be present at an optimal concentration and be uniformly dispersed throughout the polymer matrix to be effective.[5] Inadequate mixing can lead to localized areas with low stabilizer concentration.

    • Volatility of the Stabilizer: The stabilizer itself may be degrading or volatilizing at the processing temperature of the polyester.[5] It is important to select a stabilizer with high thermal stability that is suitable for the intended processing conditions.

Issue 3: Unexpected peaks or transitions in TGA or DSC analysis.

  • Question: My TGA or DSC curves show unexpected thermal events. What could these indicate?

  • Answer: Unexpected thermal events can reveal important information about your sample:

    • Low-Temperature Weight Loss (TGA): This often indicates the presence of volatile components such as residual solvent, unreacted monomers, or absorbed moisture.

    • Multiple Degradation Steps (TGA): This could suggest a multi-component system (e.g., a polymer blend), the presence of additives that degrade at different temperatures, or a complex degradation mechanism.[9]

    • Unexpected Endotherms or Exotherms (DSC): These can indicate phase transitions, the melting of crystalline domains of additives, or chemical reactions occurring within the sample.

Quantitative Data Summary

Polyester CompositionOnset Decomposition Temp. (Tonset) (°C)Peak Decomposition Temp. (°C)Reference
Poly(glycerol adipate)~300~390-470[1]
Poly(ethylene adipate)~275-[2]
Poly(butylene adipate)~275-[2]
Polyester/silsesquioxane composite>365450 and 600[10]

Note: Values are approximate and can vary based on specific experimental conditions such as heating rate and atmosphere.

Experimental Protocols

Key Experiment: Thermogravimetric Analysis (TGA)

This protocol outlines the standard procedure for evaluating the thermal stability of this compound-based polyesters using TGA.

1. Sample Preparation:

  • Ensure the polymer sample is representative and homogenous.

  • Dry the sample thoroughly under vacuum at a temperature below its glass transition temperature (Tg) to remove any residual moisture or solvent, which could interfere with the analysis.[7]

  • Use a small sample mass, typically 5-10 mg, to ensure uniform heating and minimize thermal gradients.[11]

2. Instrument Setup:

  • Use an inert TGA pan, such as alumina or platinum.[5]

  • Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.[12]

  • Place the pan containing the accurately weighed sample into the TGA furnace.[12]

3. Experimental Conditions:

  • Purge Gas: Use an inert gas, typically nitrogen or argon, at a consistent flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation and ensure a stable atmosphere.[5][11]

  • Heating Rate: A standard heating rate is 10 °C/min.[5][13] Slower or faster rates can be used to investigate kinetic aspects of degradation.

  • Temperature Range: Program the instrument to heat from ambient temperature to a temperature well above the final decomposition point (e.g., 600 °C or higher) to ensure the entire degradation profile is captured.[5]

4. Data Analysis:

  • Plot the sample weight percentage as a function of temperature to obtain the TGA curve.

  • Plot the derivative of the weight loss with respect to temperature to get the DTG curve, which shows the rate of weight loss and helps identify peak degradation temperatures.[11]

  • Determine key parameters such as the onset decomposition temperature (Tonset), the temperature at which a specific percentage of weight loss occurs (e.g., T5% for 5% loss), and the temperature of maximum degradation rate from the DTG peak.

Visualizations

troubleshooting_workflow cluster_synthesis Synthesis/Processing Troubleshooting cluster_purity Purity Analysis cluster_stabilizer Stabilizer Optimization start Thermal Stability Issue Identified (e.g., Low TGA Onset, Discoloration) check_synthesis Review Synthesis & Processing Conditions start->check_synthesis check_purity Verify Monomer & Solvent Purity start->check_purity check_atmosphere Confirm Inert Atmosphere (N2/Ar) start->check_atmosphere check_stabilizer Evaluate Stabilizer System start->check_stabilizer synthesis_temp Optimize Temperature & Time check_synthesis->synthesis_temp synthesis_catalyst Check Catalyst Type & Concentration check_synthesis->synthesis_catalyst purify_monomers Purify Monomers (Distillation/Recrystallization) check_purity->purify_monomers dry_reagents Ensure Reagents are Dry check_purity->dry_reagents re_evaluate Re-run TGA Analysis check_atmosphere->re_evaluate stabilizer_choice Select Appropriate Stabilizer (e.g., Antioxidant) check_stabilizer->stabilizer_choice stabilizer_dispersion Ensure Homogeneous Dispersion check_stabilizer->stabilizer_dispersion stabilizer_concentration Optimize Concentration check_stabilizer->stabilizer_concentration synthesis_temp->re_evaluate purify_monomers->re_evaluate stabilizer_choice->re_evaluate resolve Issue Resolved re_evaluate->resolve

Caption: Troubleshooting workflow for thermal stability issues.

polyester_synthesis adipic_acid This compound (Diacid) reaction Polycondensation (Heat, Catalyst, Vacuum) adipic_acid->reaction diol Diol (e.g., Ethylene Glycol) diol->reaction monomers Monomers polyester This compound-Based Polyester reaction->polyester water Water (Byproduct) reaction->water

Caption: Simplified polyester synthesis via polycondensation.

thermal_degradation polyester Polyester Chain (-R-O-CO-R'-CO-O-) heat Heat (>300°C) scission Ester Bond Scission (β-H transfer) polyester->scission heat->scission Initiates products scission->products acid Carboxylic Acid End-Group products->acid alkene Alkene End-Group products->alkene

Caption: Primary thermal degradation pathway for aliphatic polyesters.

References

Technical Support Center: Recycling Adipic Acid from Polymer Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies for recycling adipic acid from polymer waste.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Issue 1: Low Yield of Recovered this compound from Nylon 6,6 Hydrolysis

Question: We are attempting to depolymerize Nylon 6,6 waste via acid hydrolysis, but the yield of this compound is consistently low. What are the potential causes and how can we improve it?

Answer:

Low yields of this compound from Nylon 6,6 hydrolysis can stem from several factors, ranging from reaction conditions to the nature of the waste feedstock.

Potential Causes and Solutions:

  • Incomplete Depolymerization: The hydrolysis reaction may not be proceeding to completion. Polyamide 6,6 is more challenging to recycle than other polymers like Nylon 6 due to its higher thermal stability and the formation of a salt complex between the this compound and hexamethylenediamine (HMDA) monomers under neutral conditions.[1] Incomplete reaction can leave a significant portion of the polymer as oligomers.

    • Solution: Increase reaction time or temperature. For instance, microwave-assisted hydrolysis of Nylon 6,6 at 200°C can achieve complete conversion into constituent monomers in as little as 10 minutes.[2][3][4] The reaction rate is dependent on temperature and the ratio of acid to amide.[2][4][5]

  • Monomer Degradation: High temperatures, especially in the presence of water (hydrothermal conditions), can lead to the degradation of the target monomers. For example, at 380°C in supercritical water, this compound can be partially converted to cyclopentanone, and hexamethylenediamine (HMDA) can completely decompose.[3]

    • Solution: Optimize the temperature and reaction time to find a balance between complete depolymerization and minimal monomer degradation. Microwave-assisted heating can offer rapid and uniform heating, potentially reducing the time required at high temperatures.[2][6]

  • Sub-optimal Catalyst Concentration: The concentration of the acid catalyst is crucial. An insufficient amount of catalyst will result in a slow and incomplete reaction.

    • Solution: For microwave-assisted hydrolysis with HCl, an HCl/amide mole ratio of 1.25 is effective for complete conversion of PA 66.[2][3][4] For more resistant feedstocks, such as those containing glass or carbon-fiber reinforcements, increasing the HCl/amide mole ratio to 2.5 can achieve complete hydrolysis in a comparable timeframe.[2][4][5]

  • Formation of a Stable Emulsion: During workup and extraction, a stable emulsion can form, trapping the this compound in the aqueous phase and preventing efficient extraction.

    • Solution: Alter the pH of the aqueous phase to break the emulsion. The addition of a saturated brine solution can also help to increase the density of the aqueous phase and facilitate separation.

  • Losses during Purification: this compound can be lost during the crystallization and filtration steps.

    • Solution: Optimize the crystallization process. This includes controlling the cooling rate, solvent selection, and agitation to maximize crystal growth and minimize the formation of fine crystals that can pass through the filter medium. Seeding the solution can also improve crystal size distribution and yield.[7]

G cluster_0 Troubleshooting Low this compound Yield start Low this compound Yield check_reaction Incomplete Reaction? Check for oligomers start->check_reaction Possible Cause check_degradation Monomer Degradation? Analyze byproducts start->check_degradation Possible Cause check_purification Loss during Purification? Analyze mother liquor start->check_purification Possible Cause solution_reaction Increase Time, Temp, or Catalyst Ratio check_reaction->solution_reaction Solution solution_degradation Optimize Temp/Time Balance (e.g., Microwave) check_degradation->solution_degradation Solution solution_purification Optimize Crystallization Conditions check_purification->solution_purification Solution

Caption: Troubleshooting workflow for low this compound yield.

Issue 2: Purity of Recycled this compound is Below Standard

Question: We have successfully recovered this compound, but its purity is not sufficient for repolymerization. What are the common impurities and how can we remove them?

Answer:

Achieving high purity is critical for using recycled this compound as a monomer for new polymer synthesis. Impurities can act as chain terminators or create defects in the polymer backbone.

Potential Causes and Solutions:

  • Residual Monomers/Oligomers: Incomplete depolymerization can leave unreacted oligomers or the other monomer (e.g., HMDA from Nylon 6,6) in the product.

    • Solution: Ensure the depolymerization reaction goes to completion. For purification, the significant difference in solubility and chemical properties between this compound and other components can be exploited. For example, in the case of Nylon 6,6 hydrolysis, HMDA will be protonated in the acidic solution, making it highly water-soluble, while this compound can be precipitated by cooling and adjusting the pH.[1]

  • By-products from Side Reactions: Degradation of monomers or reactions with additives present in the original polymer waste can create impurities.

    • Solution: Recrystallization is a powerful technique for purifying this compound.[8][9] The choice of solvent is critical. Water is a common solvent, but organic acids with a melting point below 20°C can also be effective.[9] Multiple crystallization stages may be necessary to achieve the desired purity.[10]

  • Contaminants from Waste Stream: The initial polymer waste may contain additives, fillers (like glass or carbon fibers), dyes, or other contaminants that are carried through the process.[2][5]

    • Solution: A pre-treatment step to clean and sort the polymer waste can be beneficial. After depolymerization, insoluble components like fibers can be removed by filtration.[2][5] Activated carbon treatment of the this compound solution before crystallization can effectively remove colored impurities and other organic contaminants.

  • Ineffective Crystallization: Poorly controlled crystallization can lead to the inclusion of impurities within the this compound crystals.

    • Solution: Control the rate of cooling and agitation during crystallization to promote the growth of large, pure crystals and minimize the trapping of mother liquor.[7] Washing the filter cake with a small amount of cold, pure solvent can remove surface impurities.[8] It has been found that certain organic monobasic acids can suppress the rate of nucleation, allowing for better control over crystal growth.[8]

Issue 3: Enzymatic Degradation of Polyurethane is Inefficient

Question: Our experiments on the enzymatic degradation of polyester polyurethane (PUR) to recover this compound are showing very slow reaction rates and low conversion. How can we improve the efficiency?

Answer:

Enzymatic degradation is a promising green chemistry approach, but its efficiency is highly dependent on several factors.

Potential Causes and Solutions:

  • Incorrect Enzyme Selection: Not all esterases or lipases are effective at degrading PUR. The specific structure of the polyurethane and the enzyme's substrate specificity are key.

    • Solution: Screen a variety of hydrolases to find an enzyme with high activity towards your specific PUR substrate. For example, an esterase from Comamonas acidovorans TB-35 has been shown to degrade polyester PUR, releasing diethylene glycol and this compound.[11] A synergistic effect has also been observed when using a combination of an esterase and an amidase, which can increase the hydrolysis of urethane bonds.[12]

  • Poor Enzyme-Substrate Contact: Solid polymers have a low surface area, which can limit the enzyme's access to the ester and urethane bonds.

    • Solution: Increase the surface area of the polymer waste by grinding it into a fine powder. Using a surfactant can also improve the wetting of the polymer surface and enhance enzyme-substrate interaction. However, be aware that some surfactants can inhibit enzyme activity.[11]

  • Sub-optimal Reaction Conditions: Enzyme activity is highly sensitive to pH, temperature, and the presence of inhibitors.

    • Solution: Optimize the reaction conditions for the specific enzyme being used. For the esterase from Comamonas acidovorans TB-35, the optimal pH is 6.5 and the optimal temperature is 45°C.[11] Ensure that no inhibiting chemicals are present in the reaction buffer or leaching from the polymer waste.

  • Enzyme Denaturation: Enzymes can lose activity over the course of the reaction due to thermal instability or mechanical stress (e.g., from vigorous stirring).

    • Solution: Operate at the enzyme's optimal temperature and avoid excessive agitation. Immobilizing the enzyme on a solid support can improve its stability and allow for easier recovery and reuse.

Frequently Asked Questions (FAQs)

General Questions

Question: What are the main strategies for recycling this compound from polymer waste? Answer: The primary strategies for recycling this compound from polymer waste, particularly from polyamides like Nylon 6,6 and polyurethanes, involve chemical and biological depolymerization.

  • Chemical Recycling: This includes methods like hydrolysis (using acids, bases, or hot water), ammonolysis, and transamidation to break the polymer chains back down into their constituent monomers.[1] Microwave-assisted hydrolysis is a particularly efficient method that can significantly reduce reaction times.[2][3]

  • Biological/Enzymatic Recycling: This approach uses microorganisms or isolated enzymes (like esterases and amidases) to selectively cleave the ester and amide bonds in polymers under mild conditions.[11][12][13] This is a growing area of research, especially for polyurethanes.

  • Hybrid Processes: Some innovative methods use a combination of chemical and biological steps. For example, waste polystyrene can be chemically oxidized to benzoic acid, which is then bioconverted to muconic acid and finally hydrogenated to this compound.[14][15][16] Similarly, PET waste can be microbially upcycled to this compound.[17][18][19]

Question: Which polymers are the most common sources for recycled this compound? Answer: The most common polymer source for recycled this compound is Nylon 6,6 (poly(hexamethylene adipamide)).[1] this compound is one of the two primary monomers used to produce this polymer. Polyester-based polyurethanes that use this compound as the diacid component in the polyester polyol are another significant source.[11] Research is also exploring pathways to produce this compound from other waste plastics like polystyrene (PS) and polyethylene terephthalate (PET) through multi-step hybrid processes.[14][18]

Experimental Design

Question: How do I choose the best recycling method for my specific polymer waste? Answer: The choice of recycling method depends on several factors:

  • Polymer Type: For Nylon 6,6, acid hydrolysis is a well-studied and effective method.[1][3] For polyester polyurethanes, enzymatic degradation is a promising option that operates under milder conditions.[11][20]

  • Waste Composition: If the waste is a composite material (e.g., containing glass fibers), a robust method like microwave-assisted acid hydrolysis, which can handle such additives, is advantageous.[2][4][5]

  • Desired Purity: Chemical methods like hydrolysis can lead to high-purity monomers after purification, suitable for repolymerization.[3]

  • Available Equipment: Microwave-assisted methods require specific microwave reactors, while enzymatic methods require bioreactors or incubators. Conventional hydrolysis can be done with standard laboratory glassware and heating mantles.

  • Sustainability Goals: Enzymatic and bio-based methods are generally considered more sustainable as they operate under milder conditions, avoid harsh chemicals, and can utilize renewable feedstocks.[17][21]

Question: What are the critical safety precautions to take when performing chemical hydrolysis of polymer waste? Answer:

  • Handling of Corrosive Reagents: Acid and alkaline hydrolysis methods use strong acids (e.g., HCl, H₂SO₄) or bases. Always handle these chemicals in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • High-Pressure Reactions: Many hydrolysis reactions are performed at high temperatures in sealed vessels, which can generate significant pressure. Use a pressure-rated reactor and always check that the pressure relief systems are functioning correctly. Never exceed the maximum pressure rating of the vessel.

  • Microwave Safety: When using a microwave reactor, ensure that the vessel is properly sealed and that the equipment has functioning temperature and pressure sensors to prevent runaway reactions.

  • Handling of Monomers: The recovered monomers, such as hexamethylenediamine (HMDA), can be corrosive and toxic. Handle them with appropriate PPE in a well-ventilated area.

Quantitative Data Summary

Table 1: Comparison of Chemical Recycling Methods for Polyamide 6,6
MethodReagent/CatalystTemperature (°C)TimeThis compound YieldReference
Microwave-Assisted HydrolysisHCl (1.25 HCl/amide mole ratio)20010 minHigh (Complete Conversion)[2][3][4]
Microwave-Assisted Hydrolysis (with glass/carbon fibers)HCl (2.5 HCl/amide mole ratio)200~10 minHigh (Complete Conversion)[2][4][5]
Supercritical Water HydrolysisWater (no catalyst)38030 minLow (Partial conversion to cyclopentanone)[3]
TransamidationAcetamide / Nb₂O₅Not specifiedNot specifiedAdipamide is produced, which can be hydrolyzed to this compound.[22]
Alkaline HydrolysisAqueous Base SolutionNot specifiedNot specifiedThis compound recovered after separation of diamine and acidification.[1]
Table 2: Conditions for Bio-Upcycling of Plastic Waste to this compound
FeedstockProcessKey Organism/CatalystConversion/YieldTimeReference
Polystyrene (PS)Hybrid: Chemical Oxidation + Bioconversion + HydrogenationPseudomonas putidaBenzoic acid yield up to 94% from PS; near-quantitative bioconversion.2 hours (oxidation)[14][15][16]
PET (Terephthalic Acid)Microbial UpcyclingEngineered Escherichia coli79% conversion (115 mg/L this compound)24 hours[17][18][19]
Polyester PolyurethaneEnzymatic DegradationComamonas acidovorans esteraseThis compound released24 hours[11]

Experimental Protocols

Protocol 1: Microwave-Assisted Acid Hydrolysis of Nylon 6,6

This protocol is based on the efficient chemical recycling process for aliphatic polyamides.[2][3]

Materials:

  • Nylon 6,6 pellets or powder

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Microwave synthesis reactor with pressure and temperature control

Procedure:

  • Place a known mass of Nylon 6,6 waste into the microwave reactor vessel.

  • Add deionized water and concentrated HCl to achieve a final HCl/amide mole ratio of 1.25. (Note: The amide mole is calculated based on the repeating unit of Nylon 6,6).

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction temperature to 200°C and the reaction time to 10 minutes. The pressure will increase as the reaction heats up; monitor it to ensure it stays within the safe limits of the vessel.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Open the vessel in a fume hood. If any solid reinforcements (e.g., glass fibers) are present, filter them off.

  • The resulting aqueous solution contains this compound and hexamethylenediammonium dichloride.

  • To isolate the this compound, cool the solution in an ice bath to induce crystallization.

  • Collect the this compound crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the crystals in a vacuum oven. The purity can be checked by NMR, FTIR, and melting point analysis.

Protocol 2: Enzymatic Degradation of Polyester Polyurethane

This protocol is adapted from studies on polyurethane-degrading enzymes.[11]

Materials:

  • Polyester polyurethane (PUR) film or powder (based on this compound)

  • PUR-degrading esterase (e.g., from Comamonas acidovorans)

  • Phosphate buffer (pH 6.5)

  • Incubator shaker

Procedure:

  • Prepare a suspension of the PUR waste in the phosphate buffer (pH 6.5). If using a film, cut it into small pieces (e.g., 2x2 mm) to increase surface area.

  • Add the PUR esterase to the suspension to a final concentration determined by the enzyme's activity (e.g., 100 U/mL).

  • Prepare a control sample without the enzyme to account for any abiotic degradation.

  • Incubate the samples at the enzyme's optimal temperature (e.g., 45°C) with gentle shaking (e.g., 150 rpm) for 24-96 hours.

  • Periodically take samples from the supernatant.

  • Centrifuge the samples to remove any suspended solids.

  • Analyze the supernatant for the presence of this compound and other degradation products (e.g., diethylene glycol) using High-Performance Liquid Chromatography (HPLC).

  • The degradation of the solid PUR can be quantified by filtering, drying, and weighing the remaining polymer at the end of the experiment.

G cluster_workflow Chemical Recycling Workflow for Polyamides start Polymer Waste (Nylon 6,6) depolymerization Depolymerization (e.g., Microwave-Assisted Hydrolysis) start->depolymerization filtration Filtration (Remove solid additives) depolymerization->filtration separation Monomer Separation & Purification (Crystallization of this compound) filtration->separation Aqueous Monomer Mix product_aa High-Purity this compound separation->product_aa product_hmda HMDA Salt Solution separation->product_hmda

Caption: General workflow for chemical recycling of polyamides.

G PUR Polyester Polyurethane Surface Adsorption Enzyme Adsorption onto Polymer Surface PUR->Adsorption Enzyme Esterase / Amidase Enzyme->Adsorption Hydrolysis Hydrolysis of Ester / Urethane Bonds Adsorption->Hydrolysis Products Release of Monomers & Oligomers (this compound, Diols, Diamines) Hydrolysis->Products

Caption: Pathway for enzymatic degradation of polyurethane.

References

Validation & Comparative

A Comparative Guide to Adipic Acid vs. Sebacic Acid in Polyamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of dicarboxylic acid monomers is a critical determinant of the final properties of polyamides. This guide provides an objective, data-driven comparison of polyamides synthesized using adipic acid versus those synthesized with sebacic acid. This comparison is supported by experimental data on their thermal, mechanical, and physical properties, along with detailed experimental protocols for their synthesis.

Polyamides derived from this compound (commonly Nylon 6,6) and sebacic acid (commonly Nylon 6,10) exhibit distinct characteristics primarily due to the difference in the length of their aliphatic chains. This compound is a six-carbon dicarboxylic acid, while sebacic acid is a ten-carbon dicarboxylic acid.[1] This fundamental structural difference influences the resulting polymer's crystallinity, hydrogen bonding density, and ultimately, its macroscopic properties.

Performance Comparison at a Glance

Polyamides derived from this compound, such as Nylon 6,6, generally exhibit higher tensile strength, stiffness, and thermal stability.[2] This is attributed to the higher density of amide groups in the polymer chain, leading to more frequent hydrogen bonding and a more crystalline structure.[2] Conversely, polyamides synthesized from sebacic acid, like Nylon 6,10, tend to offer greater flexibility, higher elongation at break, and significantly lower moisture absorption.[1] The longer hydrocarbon chain in sebacic acid reduces the concentration of amide groups, leading to a less crystalline and more hydrophobic polymer.[1]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences between polyamides synthesized with this compound (Nylon 6,6) and sebacic acid (Nylon 6,10).

Table 1: Mechanical Properties

PropertyPolyamide from this compound (Nylon 6,6)Polyamide from Sebacic Acid (Nylon 6,10)
Tensile Strength90 - 93 MPa[1]45 - 60 MPa[3]
Tensile Modulus1.7 - 3.55 GPa[1]1.6 - 2.3 GPa[3]
Elongation at Break50 - >100%[1]110 - 120%[3]
Flexural Modulus1.3 - 19 GPa[3]1.4 - 2.0 GPa[3]
Notched Izod Impact4.5 kJ/m²[1]Not specified

Table 2: Thermal Properties

PropertyPolyamide from this compound (Nylon 6,6)Polyamide from Sebacic Acid (Nylon 6,10)
Melting Temperature260 °C[1]220 °C[3]
Heat Deflection Temperature @ 1.8 MPa85 °C[1]Not specified
Maximum Decomposition Temperature410 °C[3]440 °C[3]

Table 3: Physical Properties

PropertyPolyamide from this compound (Nylon 6,6)Polyamide from Sebacic Acid (Nylon 6,10)
Density1.14 g/cm³[4]Not specified
Water Absorption (23°C, 50% RH)2.4%[4]Not specified
Equilibrium Water Absorption (23°C/60%RH)2.5%[5]1.5%[5]

Experimental Protocols

Detailed methodologies for the synthesis of polyamides using this compound and sebacic acid are provided below. These protocols are based on established laboratory procedures for interfacial polymerization, a common method for synthesizing these polyamides at a lab scale.

Synthesis of Polyamide from this compound (Nylon 6,6)

This protocol describes the interfacial polymerization of Nylon 6,6 from adipoyl chloride (the acid chloride derivative of this compound) and hexamethylenediamine.

Materials:

  • Adipoyl chloride solution (5% in cyclohexane)

  • Hexamethylenediamine solution (5% aqueous)

  • Sodium hydroxide solution (20%)

  • Cyclohexane

  • Distilled water

  • Beakers (50 mL and 150 mL)

  • Glass rod

Procedure:

  • Place 10 mL of the 5% adipoyl chloride solution in cyclohexane into a 50 mL beaker.[6]

  • In a separate 150 mL beaker, place 10 mL of the 5% aqueous solution of hexamethylenediamine.[6]

  • Add 7 drops of 20% sodium hydroxide solution to the hexamethylenediamine solution.[6]

  • Carefully pour the adipoyl chloride solution down the side of the beaker containing the hexamethylenediamine solution, creating two distinct layers.[7]

  • A polymer film will form immediately at the interface of the two liquids.[7]

  • Using a glass rod with a small hook, gently grasp the center of the polymer film and slowly pull it upwards. A continuous rope of Nylon 6,6 can be drawn out.[7]

  • Wash the resulting polymer rope thoroughly with water and then with 50% aqueous ethanol to remove any unreacted monomers and byproducts.[6]

  • Lay the polymer on a paper towel to air dry.[6]

Synthesis of Polyamide from Sebacic Acid (Nylon 6,10)

This protocol outlines the interfacial polymerization of Nylon 6,10 from sebacoyl chloride (the acid chloride of sebacic acid) and hexamethylenediamine.

Materials:

  • Sebacoyl chloride

  • Hexamethylenediamine

  • Sodium carbonate

  • Dichloromethane

  • Distilled water

  • Beakers

  • Glass rod

Procedure:

  • Prepare the Aqueous Phase: In a beaker, dissolve 2.2 g of hexamethylenediamine and 4.0 g of sodium carbonate in 50 mL of distilled water. The sodium carbonate is added to neutralize the HCl gas that is a byproduct of the reaction.[1]

  • Prepare the Organic Phase: In a separate beaker, dissolve 1.5 mL of sebacoyl chloride in 50 mL of dichloromethane.[1]

  • Interfacial Polymerization: Carefully pour the organic phase (sebacoyl chloride solution) down the side of the beaker containing the aqueous phase, minimizing mixing of the two layers. A polymer film will form immediately at the interface.[1]

  • Polymer Collection: Using a glass rod or forceps, gently grasp the polymer film at the center and pull it upwards to form a continuous strand of Nylon 6,10.

  • Washing and Drying: Wash the collected polymer thoroughly with water and allow it to air dry completely.[1]

Visualization of Synthesis Pathways

The following diagrams illustrate the polymerization reactions for Nylon 6,6 and Nylon 6,10.

Nylon66_Synthesis adipoyl_chloride Adipoyl Chloride (from this compound) nylon66 Nylon 6,6 adipoyl_chloride->nylon66 + hexamethylenediamine Hexamethylenediamine hexamethylenediamine->nylon66 + hcl HCl nylon66->hcl + (byproduct)

Caption: Synthesis of Nylon 6,6 from adipoyl chloride and hexamethylenediamine.

Nylon610_Synthesis sebacoyl_chloride Sebacoyl Chloride (from Sebacic Acid) nylon610 Nylon 6,10 sebacoyl_chloride->nylon610 + hexamethylenediamine Hexamethylenediamine hexamethylenediamine->nylon610 + hcl HCl nylon610->hcl + (byproduct)

Caption: Synthesis of Nylon 6,10 from sebacoyl chloride and hexamethylenediamine.

Detailed Performance Comparison

The disparities in the performance of polyamides derived from this compound and sebacic acid stem directly from their molecular structures.

Mechanical Properties: Nylon 6,6, with its shorter diacid monomer, possesses a higher concentration of amide linkages per unit chain length. This leads to a greater number of hydrogen bonds between polymer chains, resulting in a more crystalline and rigid structure.[2] Consequently, Nylon 6,6 exhibits higher tensile strength and stiffness, making it suitable for applications requiring high mechanical integrity.[1] In contrast, the longer aliphatic chain of sebacic acid in Nylon 6,10 spaces the amide groups further apart, reducing the overall hydrogen bonding density. This results in a more flexible polymer with a higher elongation at break, beneficial for applications demanding toughness and resilience.[1]

Thermal Properties: The higher density of hydrogen bonds in Nylon 6,6 also contributes to its higher melting point and heat deflection temperature.[1] This makes it a preferred material for components exposed to elevated temperatures. The lower amide group concentration in Nylon 6,10 results in a lower melting point.

Moisture Absorption: A significant advantage of sebacic acid-based polyamides is their lower moisture absorption.[1] The longer hydrocarbon chain in Nylon 6,10 imparts a more hydrophobic character to the polymer.[8] High water absorption can act as a plasticizer, reducing the strength and stiffness of the polyamide. Therefore, the dimensional stability and retention of mechanical properties in humid environments are superior for Nylon 6,10.[1]

Crystallinity: this compound-based polyamides like Nylon 6,6 generally have a more ordered and crystalline structure compared to those derived from sebacic acid.[2] This higher crystallinity is a key factor contributing to their increased strength, stiffness, and thermal stability.[1]

Conclusion

The choice between this compound and sebacic acid in polyamide synthesis is dictated by the desired properties of the final material. This compound is the monomer of choice for producing polyamides with high strength, stiffness, and thermal resistance, such as Nylon 6,6, which are ideal for demanding engineering applications. Sebacic acid, on the other hand, is utilized to synthesize polyamides like Nylon 6,10 that offer enhanced flexibility, lower moisture absorption, and improved dimensional stability, making them suitable for applications where these characteristics are paramount. Understanding the structure-property relationships arising from the choice of dicarboxylic acid monomer is crucial for the rational design and development of polyamides tailored for specific performance requirements.

References

A Comparative Guide to HPLC and Alternative Methods for Adipic Acid Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of adipic acid is critical for downstream applications, from polymer synthesis to pharmaceutical excipient use. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with traditional and alternative analytical methods for this compound purity assessment, supported by experimental protocols and performance data.

High-Performance Liquid Chromatography (HPLC) stands out as a highly specific and sensitive technique for determining the purity of this compound and quantifying its impurities. This method is particularly advantageous when a detailed impurity profile is required. However, other methods like titration and ion chromatography offer viable alternatives, each with its own set of strengths and weaknesses.

Comparison of Analytical Methods

The choice of analytical method for this compound purity assessment depends on the specific requirements of the analysis, such as the need for detailed impurity profiling, sample throughput, and available instrumentation.

FeatureHPLCTitrationIon Chromatography (IC)
Principle Separation based on polarityAcid-base neutralizationIon-exchange separation
Specificity High (can separate and quantify individual impurities)Low (measures total acidity)High (separates and quantifies ionic species)
Sensitivity HighModerateHigh
Quantitation Yes (requires calibration)Yes (direct measurement)Yes (requires calibration)
Impurity Profiling YesNoYes (for ionic impurities)
Analysis Time ~10-30 minutes per sample~15-20 minutes per sample[1]~15-30 minutes per sample
Instrumentation HPLC system with UV or other detectorBasic laboratory glassware (burette, flasks)IC system with conductivity detector
Cost per Analysis Moderate to HighLowHigh
Typical Use Case Detailed purity analysis, impurity identification and quantification, method developmentRapid, routine quality control for overall purityAnalysis of ionic impurities, complex matrices

Validated HPLC Method for this compound Purity

A common and robust method for this compound purity assessment is based on reversed-phase HPLC with UV detection. The following parameters are based on the British Pharmacopoeia (BP) method and typical performance characteristics for organic acid analysis.[1]

Chromatographic Conditions
ParameterSpecification
Column C18, 125 mm x 4.0 mm, 10 µm particle size[1]
Mobile Phase 3% Acetonitrile in 0.25 M Phosphoric Acid[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 209 nm[1]
Injection Volume 20 µL[1]
Column Temperature Ambient
Performance Characteristics

The validation of an HPLC method ensures its suitability for the intended purpose. The following table summarizes typical validation parameters for an this compound purity assay.

Validation ParameterTypical Acceptance CriteriaRepresentative Performance Data
Specificity No interference from placebo or known impurities at the retention time of this compound.Peak purity of > 990 (via PDA detector) indicates no co-eluting impurities.
Linearity (R²) ≥ 0.9990.9995 over a range of 0.1 - 1.0 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD)
- Repeatability (n=6)≤ 2.0%≤ 1.0%
- Intermediate Precision≤ 3.0%≤ 2.0%
Limit of Detection (LOD) S/N ratio ≥ 3~0.01 mg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 10~0.03 mg/mL
Robustness No significant change in results with small variations in method parameters (e.g., pH, mobile phase composition, flow rate).Method is robust to minor changes in mobile phase composition (±2%) and flow rate (±0.1 mL/min).

Experimental Protocols

HPLC Method for this compound Purity

1. Solutions Preparation:

  • Mobile Phase: Prepare a solution of 3% v/v acetonitrile in 0.25 M phosphoric acid. Filter and degas.

  • Standard Solution (1.0 mg/mL): Accurately weigh and dissolve approximately 50 mg of this compound reference standard in the mobile phase in a 50 mL volumetric flask.

  • Sample Solution (1.0 mg/mL): Accurately weigh and dissolve approximately 50 mg of the this compound sample in the mobile phase in a 50 mL volumetric flask.

2. Chromatographic Procedure:

  • Set up the HPLC system with the specified chromatographic conditions.

  • Inject the standard solution to establish the retention time and response for this compound.

  • Inject the sample solution.

  • The purity of the this compound sample is calculated by comparing the peak area of the this compound in the sample solution to that of the standard solution. Impurities are quantified based on their peak areas relative to the this compound peak.

Titration Method for this compound Purity

This method determines the total acidic content and is a simple way to assess overall purity.

1. Reagents and Materials:

  • Standardized 0.1 N Sodium Hydroxide (NaOH) solution.

  • Phenolphthalein indicator solution.

  • This compound sample.

  • Deionized water.

  • Analytical balance, burette, and flasks.

2. Procedure:

  • Accurately weigh approximately 0.3 g of the this compound sample.[2]

  • Dissolve the sample in 50 mL of deionized water. Gentle heating may be required.[2]

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate the solution with standardized 0.1 N NaOH until a persistent faint pink color is observed.[2]

  • Record the volume of NaOH used.

  • Calculate the purity of this compound based on the stoichiometry of the reaction (1 mole of this compound reacts with 2 moles of NaOH).

Visualizing the Workflow

The following diagrams illustrate the logical workflow for this compound purity assessment using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing & Reporting Weigh_Sample Accurately Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Weigh_Sample->Dissolve_Sample Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Inject_Sample Inject Sample Solution Filter_Sample->Inject_Sample Weigh_Standard Accurately Weigh Standard Dissolve_Standard Dissolve in Mobile Phase Weigh_Standard->Dissolve_Standard Filter_Standard Filter (0.45 µm) Dissolve_Standard->Filter_Standard Inject_Standard Inject Standard Solution Filter_Standard->Inject_Standard Acquire_Data Acquire Chromatographic Data Inject_Standard->Acquire_Data Inject_Sample->Acquire_Data Integrate_Peaks Integrate Peak Areas Acquire_Data->Integrate_Peaks Calculate_Purity Calculate Purity & Impurity Levels Integrate_Peaks->Calculate_Purity Generate_Report Generate Report Calculate_Purity->Generate_Report Method_Validation_Flow Method_Development Method Development & Optimization Validation_Protocol Define Validation Protocol & Acceptance Criteria Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Determination Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Validation_Report Compile Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

References

A Greener Blueprint for Adipic Acid: Comparing Production Routes and Their Environmental Footprint

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of adipic acid synthesis reveals a significant environmental advantage for emerging bio-based methods over the conventional petrochemical route. This guide provides a detailed comparison of the environmental impact of various production pathways, supported by life cycle assessment data, to inform researchers, scientists, and drug development professionals on the sustainability of this critical industrial chemical.

The traditional method of producing this compound, a key component in the manufacturing of nylon, polyurethanes, and other polymers, relies on the nitric acid oxidation of cyclohexane. This process is a major contributor to industrial greenhouse gas emissions, primarily through the release of nitrous oxide (N₂O), a gas with a global warming potential nearly 300 times that of carbon dioxide.[1][2] In response to growing environmental concerns, extensive research has focused on developing more sustainable alternatives with a reduced carbon footprint.[3][4]

Conventional vs. Bio-Based Production: A Head-to-Head Comparison

The starkest contrast in environmental impact lies between the established petrochemical route and innovative bio-based approaches. Life cycle assessments (LCAs) consistently demonstrate that this compound derived from renewable feedstocks, such as lignin, glucose, and forest residues, offers a substantial reduction in greenhouse gas emissions.[1][5][6][7]

One LCA study on a lignin-based this compound production process predicts a remarkable 62% to 78% decrease in greenhouse gas emissions compared to the conventional method, with an estimated footprint of 4.87 kg of CO₂ equivalent per kg of this compound.[1][5][8] Another analysis highlights that lignin-derived this compound can achieve life cycle GHG emissions as low as 0.772 to 0.795 kg CO₂ eq/kg.[1][7] In stark contrast, the conventional process can emit around 12.9 kg CO₂ eq/kg of this compound.[7] Preliminary calculations have shown that eliminating N₂O emissions alone could lead to a 75% reduction in global warming potential (GWP), with a further 10% reduction achievable by switching to a biomass-based feedstock.[6]

Bio-based routes utilize various renewable starting materials and conversion technologies, including fermentation and catalytic processes, to synthesize this compound, thereby reducing reliance on fossil fuels.[9][10][11]

Emerging Cleaner Chemical Routes

Beyond bio-based methods, research is also focused on greener chemical synthesis pathways that avoid the use of nitric acid. One promising alternative involves the oxidation of cyclohexene using hydrogen peroxide, which generates water as the only byproduct.[2] Other innovative approaches being explored include the carbonylation of butadiene and the direct air oxidation of cyclohexane using novel catalytic systems.[2][12] While still under development, these methods hold the potential for significantly lower environmental impact compared to the traditional process.

Quantitative Comparison of Environmental Footprints

The following table summarizes the key quantitative data on the environmental footprint of different this compound production routes based on available life cycle assessment studies.

Production RouteFeedstockKey TechnologyGreenhouse Gas Emissions (kg CO₂ eq/kg this compound)Key Findings & Remarks
Conventional Cyclohexane (petroleum-derived)Nitric acid oxidation~12.9 - 25[6][7]Major source of N₂O emissions, a potent greenhouse gas.[13][14]
Bio-based (Lignin) Lignin (from biorefinery side-stream)Catalytic conversion0.772 - 4.87[1][5][7][8]Significant reduction in GHG emissions (62-78% lower than conventional).[1][5][8] Avoids N₂O emissions.[5]
Bio-based (Forest Residue) Forest residueBiochemical conversionSignificantly lower than conventionalEnvironmental hotspot identified in downstream processing due to energy demands.[6]
Alternative Chemical CyclohexeneHydrogen peroxide oxidation~6[6]Avoids the use of nitric acid and the associated N₂O emissions.[6]

Experimental Protocols: Life Cycle Assessment (LCA) Methodology

The environmental footprint data presented is primarily derived from Life Cycle Assessments (LCAs). A typical LCA for this compound production follows a "cradle-to-gate" approach and consists of four main phases as defined by ISO 14040/14044 standards:

  • Goal and Scope Definition: This phase defines the purpose of the assessment, the functional unit (e.g., 1 kg of this compound), and the system boundaries. For the bio-based routes, the system boundary often starts from the collection of the biomass feedstock and ends at the production of this compound at the plant gate.[5]

  • Life Cycle Inventory (LCI): This involves the meticulous collection of data on all inputs (raw materials, energy, water) and outputs (products, co-products, emissions, waste) for each process step within the system boundaries. Process simulations, such as those using AspenPlus, are often employed to calculate material and energy balances for emerging technologies.[5]

  • Life Cycle Impact Assessment (LCIA): The LCI data is then used to evaluate the potential environmental impacts. This is done by classifying the inventory data into different impact categories (e.g., global warming potential, acidification potential, eutrophication potential) and then characterizing the impacts using established scientific models.

Production Route Diagrams

The following diagrams illustrate the fundamental steps involved in the conventional and two bio-based this compound production routes.

Conventional_Adipic_Acid_Production cluster_petrochemical Petrochemical Feedstock cluster_process Chemical Synthesis Cyclohexane Cyclohexane Oxidation1 Oxidation with Air Cyclohexane->Oxidation1 KA_Oil Cyclohexanone & Cyclohexanol (KA Oil) Oxidation1->KA_Oil Oxidation2 Oxidation with Nitric Acid KA_Oil->Oxidation2 Adipic_Acid This compound Oxidation2->Adipic_Acid N2O Nitrous Oxide (N₂O) Emissions Oxidation2->N2O

Caption: Conventional petrochemical route for this compound production.

Biobased_Lignin_Adipic_Acid_Production cluster_biomass Biomass Feedstock cluster_process Biocatalytic Conversion Lignin Lignin Depolymerization Depolymerization Lignin->Depolymerization Intermediates Aromatic Intermediates Depolymerization->Intermediates Conversion Microbial/Catalytic Conversion Intermediates->Conversion Adipic_Acid This compound Conversion->Adipic_Acid

Caption: Bio-based this compound production route from lignin.

Biobased_Glucose_Adipic_Acid_Production cluster_biomass Biomass Feedstock cluster_process Fermentation & Chemical Synthesis Glucose Glucose Fermentation Fermentation Glucose->Fermentation Muconic_Acid cis,cis-Muconic Acid Fermentation->Muconic_Acid Hydrogenation Hydrogenation Muconic_Acid->Hydrogenation Adipic_Acid This compound Hydrogenation->Adipic_Acid

Caption: Bio-based this compound production route from glucose.

References

A Comparative Guide to Analytical Methods for Adipic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common analytical methods for the detection and quantification of adipic acid. The selection of an appropriate analytical technique is critical for accurate and reliable results in research, quality control, and various stages of drug development. This document outlines the performance characteristics and experimental protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Performance Comparison

The choice of analytical method often depends on the required sensitivity, selectivity, sample matrix, and throughput. The following table summarizes typical validation parameters for the quantification of this compound by HPLC-UV, GC-MS, and LC-MS/MS.

Performance ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Linearity (r²) > 0.999> 0.995> 0.99
Limit of Detection (LOD) 11 - 8,026 µg/kg0.04 - 0.42 µmol/L≤ 0.06 mg/L[1]
Limit of Quantitation (LOQ) 40 - 26,755 µg/kg--
Accuracy (Recovery %) 76.3 - 99.2%82.97 - 114.96%85 - 115%[1]
Precision (%RSD) < 5.3%0.32 - 13.76%< 15%[1]
Derivatization Required NoYes (e.g., Silylation)[1]No[1]
Primary Advantage Cost-effective and robustHigh separation efficiencyHigh specificity and sensitivity without derivatization[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation and validation of analytical methods.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is well-suited for the routine analysis of this compound in various sample matrices.

  • Sample Preparation:

    • Homogenize solid samples.

    • Perform a suitable extraction, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the this compound.

    • Filter the final extract through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Instrument: A standard HPLC system with a UV detector.

    • Column: A mixed-mode or reversed-phase C18 column is commonly used. For example, a Newcrom B column can be utilized.[2]

    • Mobile Phase: A typical mobile phase consists of an aqueous component with an organic modifier and an acid. An example is a mixture of water, acetonitrile (MeCN), and sulfuric acid (H₂SO₄) or phosphoric acid.[2][3] A gradient or isocratic elution can be employed.

    • Flow Rate: Typically around 0.5 - 1.0 mL/min.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C).

    • Detection: UV detection at approximately 200-210 nm.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique offers high separation efficiency but requires a derivatization step to increase the volatility of this compound.[1]

  • Sample Preparation and Derivatization:

    • Perform an initial extraction as described for the HPLC-UV method.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried residue.

    • Heat the mixture to ensure complete derivatization.

    • Cool the sample to room temperature before injection.[1]

  • GC-MS Conditions:

    • Instrument: A GC system coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).[1]

    • Carrier Gas: Helium at a constant flow rate.[1]

    • Injection Mode: Splitless.[1]

    • Injector Temperature: Typically around 250°C.[1]

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. An example program starts at 70°C, ramps to 155°C, and then to 250°C.

    • Mass Spectrometry: The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and specificity and is ideal for analyzing this compound in complex biological matrices without the need for derivatization.[1]

  • Sample Preparation:

    • For biological samples like plasma, a protein precipitation step is often employed. Add a protein precipitation agent like acetonitrile to the sample.[1]

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • The supernatant can be further cleaned up using LLE with a solvent like ethyl acetate.[1]

    • Evaporate the organic layer and reconstitute the residue in a solvent compatible with the mobile phase.

  • LC-MS/MS Conditions:

    • Instrument: A UHPLC or HPLC system coupled to a tandem mass spectrometer.

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is common.

    • Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for the detection of carboxylic acids.

      • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the target analyte and any internal standards.

Experimental Workflow and Method Cross-Validation

The following diagram illustrates a general workflow for the cross-validation of analytical methods, a critical process to ensure that different analytical techniques provide comparable and reliable results.

CrossValidationWorkflow DefineMethods Define Analytical Methods (e.g., HPLC-UV, GC-MS, LC-MS/MS) MethodValidation Individual Method Validation (Linearity, Accuracy, Precision, etc.) DefineMethods->MethodValidation SampleSelection Select Representative Samples (Spiked QCs and Incurred Samples) MethodValidation->SampleSelection AnalysisA Analyze Samples with Method A (Reference) SampleSelection->AnalysisA AnalysisB Analyze Samples with Method B (Test) SampleSelection->AnalysisB DataComparison Compare Datasets (Statistical Analysis) AnalysisA->DataComparison AnalysisB->DataComparison AcceptanceCriteria Evaluate Against Acceptance Criteria DataComparison->AcceptanceCriteria Conclusion Conclusion on Method Comparability AcceptanceCriteria->Conclusion

Caption: Workflow for cross-validation of analytical methods.

This guide serves as a starting point for researchers to select and develop the most appropriate analytical method for their specific needs in this compound detection and quantification. It is important to note that the provided protocols are representative and may require optimization for specific sample matrices and instrumentation.

References

performance comparison of adipic acid and glutaric acid as plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science, the quest for efficient and safe plasticizers is perpetual. Adipic acid and glutaric acid, both dicarboxylic acids, serve as fundamental building blocks for a variety of ester plasticizers. This guide provides a detailed comparison of their performance characteristics, supported by established experimental methodologies, to aid researchers and drug development professionals in their material selection and development processes.

Performance Comparison: Adipate vs. Glutarate Plasticizers

Performance MetricAdipate-Based PlasticizersGlutarate-Based PlasticizersSummary of Comparison
Plasticizing Efficiency Generally exhibit high plasticizing efficiency, effectively reducing the glass transition temperature (Tg) of polymers like PVC and PLA.[1][2] The linear structure of adipates facilitates their intercalation between polymer chains.Also effective in reducing Tg. Some studies suggest that the shorter chain length of glutaric acid (C5) compared to this compound (C6) may influence its interaction with polymer chains and thus its efficiency.Both are effective plasticizers. The efficiency can be influenced by the specific ester group and the polymer matrix. Adipates are well-documented for their high efficiency.
Low-Temperature Performance A key advantage of adipate plasticizers is their ability to impart excellent flexibility to polymers at low temperatures.[3]Information on the low-temperature performance of glutarate plasticizers is less prevalent, but their structural similarity suggests they would also improve low-temperature flexibility.Adipates are widely recognized and used for applications requiring good low-temperature performance.
Migration Resistance Tend to have higher volatility and migration rates compared to higher molecular weight plasticizers like some phthalates.[3] Migration can be reduced by synthesizing higher molecular weight polyester adipates.Polyester glutarates have been reported to exhibit excellent migration resistance, even at lower viscosities compared to their adipate counterparts. This suggests a lower tendency to migrate from the polymer matrix.Glutarate-based plasticizers, particularly in their polymeric form, may offer superior migration resistance, which is a critical factor for applications in sensitive products like medical devices and food packaging.
Thermal Stability Adipate-based plasticizers generally offer good thermal stability.[4][5]The thermal stability of glutarate plasticizers is expected to be comparable to adipates, though specific comparative data is scarce.Both types of plasticizers can contribute to the thermal stability of the final polymer formulation.
Mechanical Properties The addition of adipate plasticizers typically leads to a decrease in tensile strength and an increase in elongation at break, resulting in a more flexible and less brittle material.[2]Similar to adipates, glutarates are expected to increase flexibility, which would be reflected in a lower tensile strength and higher elongation at break. The ratio of this compound to glutaric anhydride has been shown to tune mechanical properties from soft and flexible to hard and brittle in thermosets.Both can be used to tailor the mechanical properties of polymers to achieve desired flexibility and durability.

Experimental Protocols

To quantitatively assess the performance of plasticizers, a range of standardized experimental protocols are employed. Below are detailed methodologies for key performance indicators.

Plasticizing Efficiency - Glass Transition Temperature (Tg) Reduction
  • Method: Differential Scanning Calorimetry (DSC)

  • Protocol:

    • Prepare polymer samples with a defined concentration of the plasticizer (e.g., 30 phr - parts per hundred of resin).

    • Accurately weigh a small sample (typically 5-10 mg) into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample to a temperature above its expected melting point to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its expected glass transition temperature.

    • Heat the sample again at a controlled rate (e.g., 10°C/min).

    • The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve during the second heating scan.

    • The reduction in Tg compared to the unplasticized polymer is a measure of the plasticizer's efficiency.

Thermal Stability
  • Method: Thermogravimetric Analysis (TGA)

  • Protocol:

    • Place a small, accurately weighed sample (typically 10-20 mg) of the plasticized polymer into a TGA sample pan.

    • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • Continuously record the sample's weight as a function of temperature.

    • The onset temperature of decomposition, the temperature of maximum degradation rate, and the residual weight at the end of the experiment are determined from the TGA curve and its derivative.

    • A higher decomposition temperature indicates greater thermal stability.

Migration Resistance
  • Method: Weight Loss after Extraction (ASTM D1239)

  • Protocol:

    • Prepare standardized test specimens of the plasticized polymer with known dimensions and weight.

    • Immerse the specimens in a specific extraction liquid (e.g., hexane, ethanol, or a food simulant) for a defined period (e.g., 24 hours) at a controlled temperature.

    • After the immersion period, remove the specimens from the liquid.

    • Carefully wipe the specimens dry and reweigh them.

    • The percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has migrated into the solvent. A lower weight loss indicates better migration resistance.

Mechanical Properties
  • Method: Tensile Testing (ASTM D882 for thin plastic sheeting)

  • Protocol:

    • Prepare dumbbell-shaped specimens of the plasticized polymer according to the standard's specifications.

    • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for a specified duration.

    • Mount a specimen in the grips of a universal testing machine.

    • Apply a tensile load to the specimen at a constant rate of crosshead movement until it fractures.

    • Record the load and elongation throughout the test.

    • From the resulting stress-strain curve, determine the tensile strength at break, elongation at break, and modulus of elasticity.

Visualizing the Comparison Framework

To better understand the workflow of comparing these plasticizers and their basic chemical structures, the following diagrams are provided.

Performance_Comparison_Workflow cluster_materials Starting Materials cluster_synthesis Plasticizer Synthesis cluster_formulation Sample Preparation cluster_testing Performance Evaluation cluster_analysis Data Analysis polymer Polymer Matrix (e.g., PVC, PLA) compounding Compounding/Blending polymer->compounding adipic This compound esterification Esterification with Alcohol adipic->esterification glutaric Glutaric Acid glutaric->esterification esterification->compounding plasticizing_efficiency Plasticizing Efficiency (DSC) compounding->plasticizing_efficiency thermal_stability Thermal Stability (TGA) compounding->thermal_stability migration_resistance Migration Resistance (Extraction) compounding->migration_resistance mechanical_properties Mechanical Properties (Tensile Testing) compounding->mechanical_properties comparison Comparative Analysis plasticizing_efficiency->comparison thermal_stability->comparison migration_resistance->comparison mechanical_properties->comparison

Caption: Workflow for comparing plasticizer performance.

Chemical_Structures cluster_adipic This compound Derivative cluster_glutaric Glutaric Acid Derivative adipic_acid This compound (Hexanedioic acid) adipate_ester Adipate Ester (e.g., Dioctyl Adipate) adipic_acid->adipate_ester Esterification glutaric_acid Glutaric Acid (Pentanedioic acid) glutarate_ester Glutarate Ester (e.g., Dioctyl Glutarate) glutaric_acid->glutarate_ester Esterification

Caption: From acid to ester plasticizer.

References

A Spectroscopic Comparison of Adipic Acid and Its Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of adipic acid and its common dialkyl esters, namely dimethyl adipate, diethyl adipate, and dibutyl adipate. This compound is a crucial dicarboxylic acid primarily used in the production of nylon. Its esters are versatile plasticizers and lubricants. Accurate and efficient characterization of these compounds is paramount in quality control and research and development. This document outlines the distinguishing features in their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) spectra, supported by experimental data and protocols.

Comparative Spectroscopic Analysis

The key to distinguishing this compound from its esters lies in the transformation of the carboxylic acid functional group (-COOH) into an ester functional group (-COOR). This chemical modification results in distinct changes across various spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The most significant difference between the IR spectrum of this compound and its esters is the presence of the broad O-H stretch of the carboxylic acid.

  • This compound: Exhibits a very broad absorption band from approximately 3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[1][2] The carbonyl (C=O) stretch is observed around 1700 cm⁻¹.[1]

  • This compound Esters: The broad O-H band is absent. The C=O stretching vibration of the ester group appears at a higher wavenumber, typically in the range of 1750-1735 cm⁻¹. Additionally, characteristic C-O stretching bands for the ester linkage are visible between 1300 and 1000 cm⁻¹.[3][4]

CompoundCharacteristic IR Absorptions (cm⁻¹)
This compound~3300-2500 (broad, O-H stretch), ~2940 (C-H stretch), ~1700 (C=O stretch)
Dimethyl Adipate~2950 (C-H stretch), ~1740 (C=O stretch), ~1200 & ~1170 (C-O stretch)
Diethyl Adipate~2980 (C-H stretch), ~1735 (C=O stretch), ~1180 & ~1030 (C-O stretch)[4]
Dibutyl Adipate~2960 (C-H stretch), ~1738 (C=O stretch), ~1170 & ~1070 (C-O stretch)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides a clear distinction due to the acidic proton of the carboxylic acid and the appearance of new signals from the alkyl groups of the ester.

  • This compound: Shows a highly deshielded, broad singlet for the carboxylic acid protons, typically above 10 ppm.[1][5] The methylene protons adjacent to the carbonyl groups (α-protons) appear around 2.2-2.3 ppm, while the other methylene protons (β-protons) are found further upfield at approximately 1.5-1.6 ppm.[1][5][6]

  • This compound Esters: The acidic proton signal is absent. New signals corresponding to the protons of the ester's alkyl group appear. For example, diethyl adipate will show a quartet around 4.1 ppm and a triplet around 1.2 ppm. The α-protons are slightly shifted compared to the parent acid.

Compoundδ (ppm) for -COOH / -COOR'δ (ppm) for α-CH₂δ (ppm) for β-CH₂
This compound~12.0 (s, 2H)[5]~2.21 (t, 4H)[5]~1.51 (m, 4H)[5]
Dimethyl Adipate~3.67 (s, 6H, -OCH₃)~2.30 (t, 4H)~1.65 (m, 4H)
Diethyl Adipate~4.12 (q, 4H, -OCH₂CH₃), ~1.25 (t, 6H, -OCH₂CH₃)~2.28 (t, 4H)~1.63 (m, 4H)
Dibutyl Adipate~4.05 (t, 4H, -OCH₂-), ~1.60 (m, 4H), ~1.38 (m, 4H), ~0.93 (t, 6H)~2.26 (t, 4H)~1.62 (m, 4H)

The ¹³C NMR spectra show a shift in the carbonyl carbon resonance and the appearance of signals for the ester's alkyl carbons.

  • This compound: The carbonyl carbon of the carboxylic acid typically resonates around 175-180 ppm.[6][7] The α- and β-carbons appear at approximately 34 ppm and 24 ppm, respectively.[7]

  • This compound Esters: The ester carbonyl carbon is slightly shielded, appearing around 172-174 ppm. New signals corresponding to the carbons of the alkyl chains are observed.

Compoundδ (ppm) for C=Oδ (ppm) for α-Cδ (ppm) for β-Cδ (ppm) for Ester Alkyl Group Carbons
This compound~177.4[8]~33.8[8]~24.3[8]N/A
Dimethyl Adipate~173.5~33.5~24.5~51.5 (-OCH₃)
Diethyl Adipate~173.0~33.7~24.6~60.3 (-OCH₂-), ~14.2 (-CH₃)
Dibutyl Adipate~173.2~33.9~24.7~64.2 (-OCH₂-), ~30.7, ~19.2, ~13.8
Mass Spectrometry (Electron Ionization)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. Electron Ionization (EI) is a common "hard" ionization technique that leads to extensive fragmentation, which can be useful for structural elucidation.[9][10]

  • This compound: The molecular ion peak (M⁺) at m/z 146 is often weak or absent.[11] Key fragments correspond to the loss of water ([M-H₂O]⁺ at m/z 128) and the loss of a carboxyl group ([M-COOH]⁺ at m/z 101).

  • This compound Esters: The molecular ion peak is generally more prominent than in the parent acid. A characteristic fragmentation for esters is the McLafferty rearrangement, which gives a prominent peak. For example, diethyl adipate (MW=202) shows a significant peak at m/z 157, corresponding to the loss of an ethoxy radical (•OCH₂CH₃).

CompoundMolecular WeightMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound146.14[11]146 (often weak)128, 111, 100, 83, 73, 55
Dimethyl Adipate174.19174143 ([M-OCH₃]⁺), 112, 88, 59
Diethyl Adipate202.24[4]202157 ([M-OC₂H₅]⁺), 129, 101, 73, 55
Dibutyl Adipate258.35258185 ([M-OC₄H₉]⁺), 129, 111, 57, 56

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument-specific parameters should be optimized by the user.

Infrared (IR) Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid and liquid samples with minimal preparation.[12]

  • Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound or a drop of the liquid ester onto the crystal.

  • Pressure Application: If analyzing a solid, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ for esters, DMSO-d₆ for this compound) in an NMR tube.[13]

  • Instrument Preparation: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[13]

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A 30° or 45° pulse angle is common for routine spectra.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required compared to ¹H NMR.[14][15]

  • Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference.

Mass Spectrometry (Electron Ionization)

This protocol assumes a GC-MS system, which is common for analyzing volatile and semi-volatile compounds like this compound esters.

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph. The sample is vaporized and separated on a capillary column.

  • Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. Here, they are bombarded by a beam of electrons, typically with an energy of 70 eV, causing ionization and fragmentation.[9][16]

  • Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated by plotting ion intensity versus m/z.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its esters.

Spectroscopic_Comparison_Workflow cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Adipic_Acid This compound IR_Prep IR Prep (ATR) Adipic_Acid->IR_Prep NMR_Prep NMR Prep (Dissolve in CDCl3/DMSO-d6) Adipic_Acid->NMR_Prep MS_Prep MS Prep (Dilute in Solvent) Adipic_Acid->MS_Prep Adipic_Ester Adipic Ester Adipic_Ester->IR_Prep Adipic_Ester->NMR_Prep Adipic_Ester->MS_Prep IR IR Spectroscopy IR_Prep->IR NMR NMR Spectroscopy (1H & 13C) NMR_Prep->NMR MS Mass Spectrometry (EI) MS_Prep->MS IR_Data Identify Functional Groups (O-H vs C-O) IR->IR_Data NMR_Data Analyze Chemical Shifts & Splitting Patterns NMR->NMR_Data MS_Data Analyze Molecular Ion & Fragmentation MS->MS_Data Conclusion Structural Confirmation & Distinction IR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for spectroscopic comparison.

This guide demonstrates that a combination of IR, NMR, and Mass Spectrometry provides a comprehensive and unambiguous differentiation between this compound and its esters. Each technique offers unique insights, from the identification of key functional groups by IR to the detailed structural mapping by NMR and molecular weight determination by MS.

References

A Comparative Analysis of the Biodegradability of Adipic Acid and Other Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

The environmental fate of chemical compounds is a critical consideration in modern research and development. For scientists and professionals in drug development, understanding the biodegradability of platform chemicals like dicarboxylic acids is paramount for sustainable innovation. This guide provides a comparative assessment of the biodegradability of adipic acid against other linear dicarboxylic acids, namely succinic acid, glutaric acid, and pimelic acid. The comparison is supported by available experimental data from standardized testing protocols to facilitate informed decisions in material selection and process development.

Executive Summary

Linear dicarboxylic acids are generally recognized for their susceptibility to microbial degradation. This compound, a key industrial monomer, demonstrates excellent biodegradability, a characteristic shared with shorter-chain dicarboxylic acids like succinic acid and glutaric acid. While specific quantitative data under identical standardized test conditions is not uniformly available for all the compared acids, existing studies and regulatory classifications consistently point towards their ready biodegradability. This guide summarizes the available data, outlines the experimental methodologies used for assessment, and visualizes the metabolic pathways involved in their degradation.

Comparative Biodegradability Data

The following table summarizes the available quantitative data on the ready biodegradability of this compound and its counterparts. "Ready biodegradability" is a classification under the Organization for Economic Co-operation and Development (OECD) guidelines, indicating that a substance will undergo rapid and ultimate degradation in an aquatic environment under aerobic conditions.[1] A substance is generally considered readily biodegradable if it achieves a biodegradation level of ≥60% within a 10-day window during a 28-day test period in respirometric methods.[1]

Dicarboxylic AcidChemical FormulaMolar Mass ( g/mol )Biodegradability DataTest GuidelineCitation(s)
This compound HOOC(CH₂)₄COOH146.1493% degradation after 30 daysOECD 301D[2]
97% TOC removal after 14 daysOECD 301C[3]
Succinic Acid HOOC(CH₂)₂COOH118.0993.57% DOC removal in 4 daysNot Specified[4]
Glutaric Acid HOOC(CH₂)₃COOH132.12Readily biodegradable (qualitative)Not Specified[5]
Pimelic Acid HOOC(CH₂)₅COOH160.17Readily biodegradable (inferred)Not Specified[6][7]

Experimental Protocols

The data presented in this guide are primarily based on the OECD 301 series of tests for ready biodegradability. The two most relevant methods for water-soluble compounds like dicarboxylic acids are the Closed Bottle Test (OECD 301D) and the Modified MITI Test (I) (OECD 301C).

OECD 301D: Closed Bottle Test

This method determines the biodegradability of a substance by measuring the consumption of dissolved oxygen in a sealed bottle containing a defined mineral medium and a microbial inoculum.[8][9]

  • Preparation: A solution of the test substance in a mineral medium is prepared at a concentration that results in a theoretical oxygen demand (ThOD) of approximately 2-5 mg/L.

  • Inoculation: The solution is inoculated with a small volume of a mixed population of microorganisms, typically from the effluent of a wastewater treatment plant.

  • Incubation: The solution is dispensed into airtight bottles, ensuring no headspace remains. These bottles are then incubated in the dark at a constant temperature (typically 20°C) for 28 days.

  • Measurement: The dissolved oxygen concentration is measured at the beginning of the test and at regular intervals throughout the 28-day period.

  • Calculation: The percentage of biodegradation is calculated as the ratio of the biochemical oxygen demand (BOD) to the theoretical oxygen demand (ThOD) of the substance.

OECD 301C: Modified MITI Test (I)

This respirometric method measures the oxygen consumed by a microbial population in the presence of the test substance.[10][11]

  • Apparatus: The test is conducted in a closed respirometer equipped with an oxygen sensor.

  • Preparation: A solution of the test substance is prepared in a mineral medium, typically at a concentration of 100 mg/L.

  • Inoculum: A relatively high concentration of activated sludge, which has been pre-conditioned, is used as the inoculum.

  • Incubation: The inoculated medium is placed in the respirometer and incubated with continuous stirring in the dark at a constant temperature (typically 25°C) for 28 days.

  • Measurement: The consumption of oxygen is continuously or intermittently measured over the 28-day period.

  • Calculation: The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD).

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_measurement Measurement cluster_analysis Data Analysis prep_substance Test Substance Solution incubation Sealed Bottles (OECD 301D) or Respirometer (OECD 301C) prep_substance->incubation Add to prep_medium Mineral Medium prep_medium->incubation Add to prep_inoculum Microbial Inoculum prep_inoculum->incubation Inoculate measurement Dissolved Oxygen (301D) or Oxygen Consumption (301C) incubation->measurement Monitor analysis Calculate % Biodegradation (BOD/ThOD) measurement->analysis Input Data beta_oxidation_pathway DicarboxylicAcid Dicarboxylic Acid (e.g., Adipic, Pimelic) AcylCoA Dicarboxylyl-CoA DicarboxylicAcid->AcylCoA Acyl-CoA Synthetase EnoylCoA Δ²-Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase ShortenedAcylCoA Chain-Shortened Dicarboxylyl-CoA KetoacylCoA->ShortenedAcylCoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase ShortenedAcylCoA->AcylCoA Repeat Cycle TCACycle TCA Cycle AcetylCoA->TCACycle Enters succinic_acid_pathway SuccinicAcid Succinic Acid Fumarate Fumarate SuccinicAcid->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Citrate Citrate Oxaloacetate->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA α-Ketoglutarate Dehydrogenase SuccinylCoA->SuccinicAcid Succinyl-CoA Synthetase

References

A Comparative Guide to Catalysts for Green Adipic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imperative for sustainable chemical production has spurred significant research into green alternatives for synthesizing adipic acid, a crucial precursor for nylon and other polymers. This guide provides a comparative analysis of prominent catalytic systems designed to produce this compound from renewable feedstocks, moving away from the conventional nitric acid oxidation of cyclohexane which generates significant nitrous oxide emissions.[1][2] This guide focuses on tungstate-based, zeolite-based, and noble metal catalysts, presenting their performance data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Data Presentation: Catalyst Performance Comparison

The following tables summarize the performance of various catalysts in the green synthesis of this compound from different renewable feedstocks. Key performance indicators include catalyst composition, substrate, reaction conditions, substrate conversion, and this compound yield or selectivity.

Table 1: Performance of Noble Metal Catalysts

CatalystSubstrateTemp. (°C)Time (h)OxidantConversion (%)This compound Yield (%)Reference
5 wt% Pt/CGlucose80-Air-74 (Glucaric Acid)[3][4]
Pt-Rh/CGlucaric Acid1602H₂9989[2]
Au-Pt/ZrO₂1,6-Hexanediol7048O₂-97[5]
Au-Pd/ZrO₂1,6-Hexanediol9030O₂-96[5]
Pt-Ni/ACHMF -> FDCA-15--97.5 (FDCA)[1]
Ru/Al₂O₃FDCA -> THFDCA--H₂-99 (Overall)[6][7]

Table 2: Performance of Tungstate-Based Catalysts

CatalystSubstrateTemp. (°C)Time (h)OxidantConversion (%)This compound Yield (%)Reference
Na₂WO₄Cyclohexene9020H₂O₂-89.8[6]
Ag/WO₃Cyclohexene--H₂O₂>99.9~94 (Selectivity)[5][8]
H₆P₂W₁₈O₆₂/MCM-48Cyclohexanone953.5H₂O₂-81.3[9]

Table 3: Performance of Zeolite-Based Catalysts

CatalystSubstrateTemp. (°C)Time (h)Co-catalystConversion (%)This compound Yield (%)Reference
H/BEATHFDCA140-NaI, H₂-High Rate[10]
H/Y, H/ZSM-5THFDCA140-NaI, H₂-Effective[10]
NafionTHFDCA--LiI, NaI, or KI-~87[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further research.

Catalyst Preparation: Silver Nanoparticles on Tungsten Oxide Nanorods (Ag/WO₃)

This protocol describes a method for synthesizing highly effective Ag/WO₃ catalysts for cyclohexene oxidation.[5][8]

Materials:

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

  • Cetyltrimethylammonium bromide (CTAB)

  • Nitric acid (HNO₃)

  • Silver nitrate (AgNO₃)

  • Sodium borohydride (NaBH₄)

  • Deionized water

Procedure:

  • Synthesis of WO₃ Nanorods:

    • Dissolve sodium tungstate dihydrate in deionized water.

    • Add a solution of CTAB to the tungstate solution and stir.

    • Acidify the mixture with nitric acid to a pH of approximately 1 and stir for 30 minutes.

    • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave and heat at 180°C for 24 hours.

    • Cool the autoclave, filter the precipitate, wash with deionized water and ethanol, and dry at 80°C.

    • Calcined the dried powder at 500°C for 3 hours to obtain WO₃ nanorods.

  • Deposition of Silver Nanoparticles:

    • Disperse the WO₃ nanorods in deionized water.

    • Add a solution of silver nitrate to the suspension and stir.

    • Slowly add a freshly prepared aqueous solution of sodium borohydride to the mixture while stirring vigorously.

    • Continue stirring for 2 hours.

    • Filter the solid product, wash thoroughly with deionized water, and dry at 80°C.

Catalytic Reaction: Glucose Oxidation to Glucaric Acid over Pt/C

This protocol outlines the aerobic oxidation of glucose, a key step in the biomass-to-adipic acid pathway.[3][4]

Materials:

  • D-Glucose

  • 5 wt% Platinum on activated carbon (Pt/C) catalyst

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

Procedure:

  • In a high-pressure reactor, dissolve D-glucose and sodium bicarbonate in deionized water.

  • Add the Pt/C catalyst to the solution.

  • Seal the reactor and purge with oxygen or air.

  • Pressurize the reactor with oxygen or air to the desired pressure (e.g., 13.8 bar).[3]

  • Heat the reactor to the desired temperature (e.g., 80°C) and stir the reaction mixture.[3]

  • Maintain the reaction for the desired duration, monitoring the pressure to gauge oxygen consumption.

  • After the reaction, cool the reactor to room temperature and depressurize.

  • Separate the catalyst by filtration.

  • Analyze the liquid product mixture for glucaric acid and other products.

Product Quantification: Analysis of this compound

Accurate quantification of this compound is crucial for evaluating catalyst performance. HPLC is a common and reliable method.[12]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • UV detector

  • C18 reverse-phase column

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sulfuric acid or other suitable buffer

  • This compound standard

Procedure:

  • Sample Preparation:

    • Dilute the reaction mixture with the mobile phase to a concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Set the HPLC conditions:

      • Mobile Phase: A mixture of acetonitrile and acidic water (e.g., 0.05 M H₂SO₄).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detection Wavelength: 210 nm.

    • Inject the prepared sample and standards into the HPLC system.

  • Quantification:

    • Generate a calibration curve using the peak areas of the this compound standards.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key aspects of the comparative study of catalysts for green this compound synthesis.

G cluster_0 Catalyst Synthesis & Characterization cluster_1 Catalytic Performance Evaluation cluster_2 Data Analysis & Comparison Catalyst_Prep Catalyst Preparation Characterization Physicochemical Characterization (XRD, TEM, etc.) Catalyst_Prep->Characterization Reaction Catalytic Reaction Characterization->Reaction Analysis Product Analysis (HPLC, GC-MS) Reaction->Analysis Performance Performance Metrics (Yield, Selectivity) Analysis->Performance Comparison Comparative Analysis Performance->Comparison

Caption: Workflow for a comparative catalyst study.

G cluster_0 From Biomass cluster_1 Intermediate Products cluster_2 Final Product Glucose Glucose Glucaric_Acid Glucaric Acid Glucose->Glucaric_Acid Oxidation (e.g., Pt/C) Hexanediol 1,6-Hexanediol Glucose->Hexanediol Multi-step Conversion HMF 5-HMF FDCA FDCA HMF->FDCA Oxidation (e.g., Pt-Ni/AC) Adipic_Acid This compound Glucaric_Acid->Adipic_Acid Hydrodeoxygenation (e.g., Pt-Rh/C) THFDCA THFDCA FDCA->THFDCA Hydrogenation (e.g., Ru/Al2O3) THFDCA->Adipic_Acid Hydrogenolysis (e.g., Zeolites + NaI) Hexanediol->Adipic_Acid Oxidation (e.g., Au-Pt/ZrO2)

Caption: Simplified green this compound synthesis pathways.

References

Safety Operating Guide

Proper Disposal of Adipic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of chemical reagents are critical for ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the proper disposal of adipic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for minimizing risks and meeting regulatory requirements.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to take the following safety measures:

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles or face protection, chemical-resistant gloves, and a lab coat.[1]

  • Ventilation : Work in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or aerosols.[1]

  • Dust Control : this compound is a combustible solid, and its dust can form explosive mixtures with air.[2][3] Avoid generating dust during handling and disposal.[2][4] All equipment should be grounded to prevent static electricity buildup.[2]

  • Ignition Sources : Keep this compound away from heat and potential ignition sources.[2][3]

This compound Safety and Disposal Parameters

This table summarizes key quantitative and qualitative data for the safe handling and disposal of this compound.

ParameterData / Recommendation
Primary Disposal Route Contact a licensed professional waste disposal service.[1][2][5]
Alternate Disposal Chemical incineration in a licensed facility equipped with an afterburner and scrubber.[1][2]
NFPA 704 Ratings Health: - , Flammability: 1, Instability: 0[3]
Incompatible Materials Oxidizing agents (perchlorates, nitrates), reducing agents, and strong bases (sodium hydroxide).[2][3]
Spill Containment Use non-combustible absorbent material like sand or earth for large spills.[1]
Environmental Fate Harmful to aquatic life.[6][7] Discharge into the environment, drains, or surface water must be avoided.[4][5][8]

Operational Plan for this compound Disposal

Follow this step-by-step process for the safe collection and disposal of this compound waste.

Step 1: Waste Characterization and Segregation It is the responsibility of the waste generator to correctly classify the waste material.[1] this compound waste should be segregated from other waste streams to await proper disposal.[1] Do not mix it with other solvents or chemicals unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]

Step 2: Spill Management In the event of a spill, follow these procedures:

  • Small Spills : Gently sweep the solid material into a suitable, clearly labeled container for disposal.[1]

  • Large Spills : Evacuate non-essential personnel.[3] Cover the spill with a non-combustible absorbent material, such as sand or earth, to prevent the powder from becoming airborne.[1] Then, carefully collect the material into a sealed container for disposal.[1][3]

  • After cleanup is complete, ensure the area is well-ventilated.[3]

Step 3: Waste Collection and Labeling Collect all this compound waste, including contaminated spill cleanup materials, in a suitable, closed container to prevent dust formation.[3][5] The container must be clearly labeled as "Hazardous Waste" and identify the contents (this compound).

Step 4: Storage Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials.[2][3] Ensure the storage area is designated for hazardous waste.

Step 5: Final Disposal There are two primary methods for the final disposal of this compound:

  • Licensed Professional Waste Disposal (Recommended) : The most recommended method is to contact a licensed professional waste disposal company.[1][2][5] These services are equipped to manage chemical waste in full compliance with federal, state, and local regulations.[1][5]

  • Chemical Incineration : In a licensed facility, this compound can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2] This procedure must only be performed by authorized and trained personnel.[1]

Under no circumstances should this compound be disposed of down the drain or in regular trash.[4][7]

Experimental Protocol: Laboratory-Scale Thermal Decomposition

While disposal via a licensed service is standard, laboratory-scale thermal decomposition is a potential procedure for small quantities. This should only be performed by trained personnel with approval from the relevant safety authorities in a controlled environment.[1]

Objective : To thermally decompose small quantities of this compound.

Methodology :

  • Set up a tube furnace with a quartz or ceramic combustion tube.

  • Place a weighed, small quantity of this compound in a combustion boat inside the tube.

  • Establish a continuous, slow flow of an inert gas (e.g., nitrogen or argon) through the tube to an appropriate off-gas scrubbing system or cold trap.

  • Gradually heat the furnace to the decomposition temperature of this compound. Thermal decomposition primarily yields cyclopentanone, adipic anhydride, carbon dioxide, and water.[1]

  • Maintain the temperature and inert gas flow until the decomposition is complete, indicated by the cessation of gas evolution.[1]

  • Allow the system to cool completely to room temperature under the inert gas flow.[1]

  • Collect the residue from the combustion boat and the contents of the cold trap. This residue must be disposed of as hazardous waste in accordance with institutional and local regulations.[1]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation & Handling cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste from Other Chemical Streams ppe->segregate spill Spill Occurs? segregate->spill cleanup Follow Spill Cleanup Protocol (Sweep or Absorb) spill->cleanup Yes containerize Place Waste in a Closed, Labeled Container spill->containerize No cleanup->containerize store Store in a Cool, Dry, Ventilated Area containerize->store contact_ehs Contact Institutional EHS & Licensed Disposal Service store->contact_ehs incinerate Alternative: Controlled Incineration by Licensed Facility contact_ehs->incinerate If Approved end_point End: Waste Disposed Compliantly contact_ehs->end_point incinerate->end_point

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Protective Measures for Handling Adipic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling adipic acid, a common dicarboxylic acid used in the production of nylon and other polymers, specific personal protective equipment (PPE) and handling protocols are crucial to minimize risk and ensure operational safety.

This compound, while not acutely toxic, can cause serious eye irritation and may irritate the skin and respiratory tract.[1][2] Adherence to proper safety procedures is essential to prevent exposure and ensure safe disposal.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense when working with this compound. The following table summarizes the recommended equipment for various exposure scenarios.

Protection Type Equipment Specifications & Notes
Eye and Face Protection Safety glasses with side shields or GogglesShould be worn at all times in the laboratory. A face shield may be necessary when handling large quantities or if there is a risk of splashing.[3]
Hand Protection Chemical-resistant glovesBased on chemical compatibility, the following glove materials are recommended. It is crucial to inspect gloves for any signs of degradation before use.
Latex Excellent
Vinyl Excellent
Nitrile Fair
Respiratory Protection N95 Particulate RespiratorRecommended when handling this compound powder, especially in poorly ventilated areas, to prevent inhalation of dust particles. The recommended airborne exposure limit is 5 mg/m³ averaged over an 8-hour workshift.[1]
Body Protection Laboratory coat or Protective clothingA standard lab coat is sufficient for handling small quantities. For larger quantities or in situations with a higher risk of spills, chemical-resistant aprons or coveralls should be worn.[4][5]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and accidents.

  • Ventilation: Always handle this compound in a well-ventilated area.[4][6] For procedures that may generate dust, a fume hood is recommended.

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][6] Keep containers tightly closed when not in use.[3][4][6]

  • Hygiene: Wash hands thoroughly with soap and water after handling this compound.[4] Do not eat, drink, or smoke in areas where this compound is handled or stored.

Spills and Waste Disposal

In the event of a spill, prompt and appropriate action is necessary to contain and clean up the material safely.

Spill Cleanup:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material, such as sand or earth, to contain the spill.[6]

  • Collect: Carefully sweep or scoop the spilled material into a designated, labeled waste container. Avoid generating dust.

  • Decontaminate: Clean the spill area with soap and water.

Waste Disposal:

The disposal of this compound and contaminated materials must be conducted in accordance with all federal, state, and local regulations.[3][7] For specific procedural guidance, it is recommended to contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[3][7]

A general procedure for the disposal of small quantities of this compound in a laboratory setting may involve thermal decomposition. However, this should only be performed by trained personnel in a controlled environment with appropriate safety measures in place.[7]

Emergency Procedures

In case of accidental exposure, immediate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow start Start: Handling this compound handling_solid Handling Solid this compound? start->handling_solid handling_solution Handling this compound Solution? handling_solid->handling_solution No potential_for_dust Potential for Dust Generation? handling_solid->potential_for_dust Yes splash_risk Risk of Splashing? handling_solution->splash_risk Yes eye_protection Wear Safety Glasses with Side Shields handling_solution->eye_protection No potential_for_dust->eye_protection No respirator Wear N95 Particulate Respirator potential_for_dust->respirator Yes splash_risk->eye_protection No goggles_face_shield Wear Goggles and/or Face Shield splash_risk->goggles_face_shield Yes gloves Wear Chemical-Resistant Gloves (Latex or Vinyl Recommended) eye_protection->gloves goggles_face_shield->gloves lab_coat Wear a Lab Coat gloves->lab_coat end Proceed with Work lab_coat->end respirator->eye_protection

PPE Selection Workflow for this compound

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adipic Acid
Reactant of Route 2
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。